Product packaging for (1R)-1-(4-nitrophenyl)ethan-1-ol(Cat. No.:CAS No. 58287-18-6)

(1R)-1-(4-nitrophenyl)ethan-1-ol

Cat. No.: B2754025
CAS No.: 58287-18-6
M. Wt: 167.164
InChI Key: CRJFHXYELTYDSG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1R)-1-(4-nitrophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B2754025 (1R)-1-(4-nitrophenyl)ethan-1-ol CAS No. 58287-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJFHXYELTYDSG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of (1R)-1-(4-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-nitrophenyl)ethan-1-ol is a chiral alcohol of significant interest in the pharmaceutical industry, primarily serving as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for the biological activity of the final drug products. This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of this compound, with a focus on enantioselective methods. Detailed experimental protocols, quantitative data, and visualization of synthetic pathways are presented to aid researchers in their drug development endeavors.

Introduction

Chirality plays a pivotal role in drug efficacy and safety. The differential interaction of enantiomers with chiral biological targets necessitates the development of stereoselective synthetic methods to produce single-enantiomer drugs. This compound is a valuable chiral intermediate due to its versatile functional groups: a secondary alcohol that can be further functionalized or inverted, a nitro group that can be reduced to an amine, and an aromatic ring amenable to various substitutions. Its most notable application is as a precursor in the synthesis of Mirabegron, a β3-adrenergic agonist for the treatment of overactive bladder.

Synthesis of this compound

The synthesis of enantiomerically pure this compound from the prochiral ketone, 4-nitroacetophenone, can be achieved through several stereoselective methods. The primary approaches include biocatalytic asymmetric reduction and enzymatic kinetic resolution of the corresponding racemic alcohol.

Biocatalytic Asymmetric Reduction of 4-Nitroacetophenone

Whole-cell biocatalysis offers an environmentally friendly and highly selective method for the synthesis of chiral alcohols. Various microorganisms and plant-based systems contain oxidoreductases that can reduce ketones to alcohols with high enantioselectivity. While many biocatalysts follow Prelog's rule to yield the (S)-enantiomer, specific enzymes can be selected to produce the (R)-enantiomer.

A common and accessible method for the synthesis of the (S)-enantiomer involves the use of carrot root (Daucus carota), which can be adapted for the synthesis of the (R)-enantiomer by selecting a biocatalyst with the opposite stereoselectivity.[1][2]

Experimental Protocol: Asymmetric Reduction of 4-Nitroacetophenone using Daucus carota (for (S)-enantiomer as a representative protocol) [1]

  • Preparation of Biocatalyst: Fresh carrots (10 g) are thoroughly washed and cut into small pieces.[1]

  • Reaction Setup: The carrot pieces are placed in an Erlenmeyer flask (125 mL) with deionized water (40 mL). 4-Nitroacetophenone (100 mg) is then added to the flask.[1]

  • Incubation: The flask is placed in an orbital shaker and agitated at 180 rpm at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Work-up: After the reaction is complete, the solid carrot material is removed by filtration. The aqueous filtrate is then extracted with an organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Note: To obtain the (R)-enantiomer, a biocatalyst exhibiting anti-Prelog selectivity for 4-nitroacetophenone would be required.

Enzymatic Kinetic Resolution of (±)-1-(4-nitrophenyl)ethan-1-ol

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, typically an enzyme. Lipases are commonly employed for the resolution of alcohols through enantioselective acylation or deacylation.

In a typical kinetic resolution of racemic 1-(4-nitrophenyl)ethanol, a lipase is used to selectively acylate one of the enantiomers, allowing for the separation of the acylated enantiomer from the unreacted alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(4-nitrophenyl)ethan-1-ol

  • Reaction Setup: Racemic 1-(4-nitrophenyl)ethanol (1 mmol) is dissolved in a suitable organic solvent (e.g., hexane, 4 mL) in a flask.[3] An acyl donor, such as vinyl acetate (2.2 mmol), and a lipase (e.g., Candida antarctica lipase B, Novozym 435, 20 mg) are added to the solution.[3]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 40-50 °C) with agitation. The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Work-up: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester. The enzyme is removed by filtration.

  • Separation and Purification: The solvent is evaporated, and the remaining mixture of the unreacted alcohol and the ester is separated by column chromatography on silica gel. The ester can then be hydrolyzed to afford the other enantiomer of the alcohol.

Data Presentation

Quantitative data for the synthesis of 1-(4-nitrophenyl)ethan-1-ol enantiomers are summarized in the tables below.

Table 1: Biocatalytic Reduction of 4-Nitroacetophenone

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
Daucus carota4-Nitroacetophenone(S)-1-(4-nitrophenyl)ethan-1-olHigh>99[2]
Candida zeylanoides P14-Nitroacetophenone(S)-1-(4-nitrophenyl)ethanol89>99[4]

Table 2: Characterization Data for 1-(4-nitrophenyl)ethan-1-ol

PropertyValueReference
Molecular FormulaC₈H₉NO₃[5][6]
Molecular Weight167.16 g/mol [5][6]
Melting Point30-32 °C[6]
Boiling Point137-138 °C (2 Torr)[6]
(S)-enantiomer
Specific RotationNot specified
(R)-enantiomer
Specific RotationNot specified

Table 3: Spectroscopic Data for 1-(4-nitrophenyl)ethan-1-ol

SpectroscopyDataReference
¹H NMR (CDCl₃, 400 MHz)δ 8.21 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 5.01 (q, J=6.5 Hz, 1H), 2.05 (br s, 1H), 1.52 (d, J=6.5 Hz, 3H)[7]
¹³C NMR (CDCl₃, 100 MHz)δ 153.2, 147.1, 126.2, 123.7, 69.5, 25.5[7]
IR (KBr pellet, cm⁻¹)ν 3435, 3330, 3025, 2889, 1547, 1440, 1320, 1284, 1223, 1185[8]

Visualization of Synthetic Pathways

General Synthesis of this compound

The synthesis of this compound is primarily achieved through the asymmetric reduction of 4-nitroacetophenone.

Synthesis_Pathway 4-Nitroacetophenone 4-Nitroacetophenone Reduction Reduction 4-Nitroacetophenone->Reduction Asymmetric Reduction (e.g., Biocatalyst) This compound This compound Reduction->this compound

Asymmetric synthesis of this compound.
Application in the Synthesis of Mirabegron

This compound is a crucial intermediate in the industrial synthesis of Mirabegron. The synthetic route involves the conversion of the chiral alcohol to a corresponding amine, followed by coupling with other building blocks.

Mirabegron_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Start This compound Intermediate_1 (R)-2-Amino-1-(4-nitrophenyl)ethanol Start->Intermediate_1 Functional Group Transformation Intermediate_2 (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol Intermediate_1->Intermediate_2 Reduction of Nitro Group Mirabegron Mirabegron Intermediate_2->Mirabegron Coupling Reaction

Simplified workflow for the synthesis of Mirabegron.

Discovery and Significance

The "discovery" of this compound is intrinsically linked to the development of asymmetric synthesis methodologies and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. Its significance grew with the identification of its utility as a key building block for complex chiral molecules. The development of efficient biocatalytic and kinetic resolution methods for its production has made it a readily accessible and economically viable chiral intermediate for large-scale drug manufacturing.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. This guide has provided a detailed overview of its synthesis, with a focus on practical and scalable enantioselective methods. The presented experimental protocols, quantitative data, and pathway visualizations offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient and stereocontrolled synthesis of this key chiral intermediate.

References

Spectroscopic Data Analysis of (1R)-1-(4-nitrophenyl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the spectroscopic data for (1R)-1-(4-nitrophenyl)ethan-1-ol, a chiral aromatic alcohol of interest in synthetic and medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 300 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.20d8.72HAr-H (ortho to NO₂)
7.54d8.72HAr-H (meta to NO₂)
5.02q6.61HCH-OH
2.05br s-1HOH
1.52d6.63HCH₃

Table 1: ¹H NMR data for this compound.[1][2]

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 75 MHz

Chemical Shift (δ) ppmAssignment
153.1Ar-C (ipso to CH(OH)CH₃)
147.2Ar-C (ipso to NO₂)
126.1Ar-CH (ortho to NO₂)
123.8Ar-CH (meta to NO₂)
69.5CH-OH
25.4CH₃

Table 2: ¹³C NMR data for this compound.[1]

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400 (broad)O-HStretching
~3100-3000C-H (aromatic)Stretching
~2980-2850C-H (aliphatic)Stretching
~1600, ~1500C=CAromatic ring stretching
~1520, ~1350N-OAsymmetric & Symmetric stretching
~1100-1000C-OStretching

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS) Data

Ionization Mode: Electron Impact (EI)

m/zInterpretation
167[M]⁺ (Molecular ion)
152[M - CH₃]⁺
149[M - H₂O]⁺

Table 4: Key mass spectrometry fragments for this compound.[3]

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows five distinct signals. The two doublets in the aromatic region at δ 8.20 and δ 7.54 ppm, each integrating to two protons, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at δ 8.20 ppm is attributed to the deshielding effect of the electron-withdrawing nitro group on the ortho protons. The quartet at δ 5.02 ppm corresponds to the benzylic proton, which is split by the three protons of the adjacent methyl group. The methyl group itself appears as a doublet at δ 1.52 ppm due to coupling with the benzylic proton. A broad singlet at δ 2.05 ppm is indicative of the hydroxyl proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum displays six signals, consistent with the six unique carbon environments in the molecule. The signals at δ 153.1 and 147.2 ppm are assigned to the quaternary aromatic carbons. The two signals in the aromatic region at δ 126.1 and 123.8 ppm correspond to the protonated aromatic carbons. The signal at δ 69.5 ppm is assigned to the carbon bearing the hydroxyl group, and the upfield signal at δ 25.4 ppm corresponds to the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations are observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretching appears between 2980 and 2850 cm⁻¹. Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of the aromatic ring is further confirmed by C=C stretching vibrations around 1600 and 1500 cm⁻¹. A C-O stretching band is expected in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron impact mass spectrum, the molecular ion peak [M]⁺ for this compound is observed at an m/z of 167, corresponding to its molecular weight.[3] A common fragmentation pathway for benzylic alcohols is the alpha-cleavage, which in this case involves the loss of a methyl radical (•CH₃) to yield a resonance-stabilized cation at m/z 152.[3] Another potential fragmentation is the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 149.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4]

    • Gently vortex or sonicate the mixture to ensure complete dissolution.[4]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[4]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as methylene chloride or acetone.[5]

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile organic solvent like methanol or acetonitrile.[6]

    • Further dilute an aliquot of this solution to a final concentration of approximately 10-100 µg/mL.[6]

    • If any solid particles are present, filter the solution before analysis.[6]

  • Data Acquisition (Electron Impact Ionization):

    • Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas chromatography inlet.[7]

    • The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[7]

    • The detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Mandatory Visualizations

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample Compound: This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Transfer Transfer to Analytical Container Dissolution->Transfer NMR NMR Spectroscopy (¹H & ¹³C) Transfer->NMR IR IR Spectroscopy Transfer->IR MS Mass Spectrometry Transfer->MS NMR_Analysis Analyze Chemical Shifts, Coupling, Integration NMR->NMR_Analysis IR_Analysis Identify Functional Group Absorptions IR->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation MS->MS_Analysis Structure Final Structure Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Data Analysis.

Caption: Structure and Key NMR Correlations.

References

An In-depth Technical Guide to the Chirality and Stereochemistry of 1-(4-Nitrophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality and stereochemistry of 1-(4-nitrophenyl)ethanol enantiomers. It covers their synthesis, separation, characterization, and potential applications, with a particular focus on their relevance in drug development. Detailed experimental protocols for asymmetric synthesis, chiral high-performance liquid chromatography (HPLC), and enzymatic kinetic resolution are presented. Quantitative data, including spectroscopic and polarimetric measurements, are summarized for easy reference. This guide is intended to be a valuable resource for researchers and professionals working in the fields of stereochemistry, organic synthesis, and medicinal chemistry.

Introduction

1-(4-Nitrophenyl)ethanol is a chiral secondary alcohol that exists as a pair of enantiomers: (R)-1-(4-nitrophenyl)ethanol and (S)-1-(4-nitrophenyl)ethanol. The stereochemistry of these molecules is of significant interest due to their role as versatile chiral building blocks in the synthesis of various biologically active compounds, most notably the antibiotic chloramphenicol. The distinct three-dimensional arrangement of the substituents around the chiral center leads to different interactions with other chiral molecules, such as biological receptors and enzymes. This makes the separation and characterization of the individual enantiomers crucial for the development of stereochemically pure pharmaceuticals.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of the enantiomers of 1-(4-nitrophenyl)ethanol are essential for their identification and characterization.

Property(R)-1-(4-nitrophenyl)ethanol(S)-1-(4-nitrophenyl)ethanolRacemic 1-(4-nitrophenyl)ethanol
Molecular Formula C₈H₉NO₃C₈H₉NO₃C₈H₉NO₃
Molecular Weight 167.16 g/mol [1][2]167.16 g/mol [1][2]167.16 g/mol [1][2]
Melting Point Not specifiedNot specified30-32 °C
Boiling Point Not specifiedNot specified137-138 °C (at 2 Torr)
Specific Optical Rotation ([α]D) Not availableNot available

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (d, J = 6.4 Hz, 3H, CH₃), 1.85 (s, 1H, OH), 4.88 (q, J = 6.4 Hz, 1H, CH), 7.26 (d, J = 7.6 Hz, 2H, Ar-H), 7.49 (d, J = 8.0 Hz, 2H, Ar-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 25.2, 69.8, 121.1, 127.2, 131.5, 144.8.

  • Infrared (IR) (KBr, cm⁻¹): 3320 (O-H), 3075 (Ar-H), 2965, 2885 (C-H), 1608, 1532, 1508 (Ar-C=C, NO₂), 1358 (NO₂), 1112 (C-O).

Synthesis of Enantiomerically Enriched 1-(4-Nitrophenyl)ethanol

The preparation of enantiomerically pure or enriched 1-(4-nitrophenyl)ethanol is a key step in its utilization for chiral synthesis. The most common approach is the asymmetric reduction of the prochiral ketone, 4'-nitroacetophenone.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones. This process typically involves a chiral transition metal catalyst, such as a Ruthenium complex with a chiral ligand, and a hydrogen donor, like isopropanol or formic acid.

Logical Workflow for Asymmetric Transfer Hydrogenation:

ATH_Workflow Prochiral_Ketone 4'-Nitroacetophenone Reaction Asymmetric Transfer Hydrogenation Prochiral_Ketone->Reaction Chiral_Catalyst Chiral Ru-catalyst ((S,S)-TsDPEN) Chiral_Catalyst->Reaction H_Donor Hydrogen Donor (e.g., Formic acid/Triethylamine) H_Donor->Reaction Product (S)-1-(4-Nitrophenyl)ethanol Reaction->Product

Caption: Workflow for the asymmetric transfer hydrogenation of 4'-nitroacetophenone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 4'-Nitroacetophenone

  • Catalyst Preparation: Prepare the chiral Ruthenium catalyst, for example, [RuCl₂(arene)(S,S)-TsDPEN], in a suitable solvent.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 4'-nitroacetophenone in a mixture of a hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine) and a solvent (e.g., dichloromethane).

  • Reaction Execution: Add the chiral catalyst to the reaction mixture. Stir the reaction at a controlled temperature (e.g., 28 °C) for a specified time (e.g., 24 hours).

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, evaporate the solvent, and purify the product by column chromatography to yield the enantiomerically enriched 1-(4-nitrophenyl)ethanol.

Enantiomeric Separation by Chiral HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of the enantiomers of 1-(4-nitrophenyl)ethanol. Polysaccharide-based CSPs, such as those from Daicel (e.g., Chiralpak® AD-H, OD-H), are often successful in resolving this type of chiral alcohol.

Workflow for Chiral HPLC Separation:

HPLC_Workflow Racemic_Sample Racemic 1-(4-nitrophenyl)ethanol in Mobile Phase Injection Injection Racemic_Sample->Injection Chiral_Column Chiral HPLC Column (e.g., Chiralpak® AD-H) Injection->Chiral_Column Separation Differential Interaction with CSP Chiral_Column->Separation Detection UV Detector Separation->Detection R_Enantiomer (R)-Enantiomer Detection->R_Enantiomer t_R1 S_Enantiomer (S)-Enantiomer Detection->S_Enantiomer t_R2

Caption: Workflow of enantiomeric separation by chiral HPLC.

Experimental Protocol: Chiral HPLC Separation of 1-(4-Nitrophenyl)ethanol Enantiomers

  • Column: Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[3][4]

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the racemic 1-(4-nitrophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL

Under these conditions, baseline separation of the two enantiomers is expected, allowing for their individual quantification and collection in preparative applications.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for obtaining enantiomerically pure alcohols. Lipases, particularly Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, are widely used for this purpose. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.

Workflow for Enzymatic Kinetic Resolution:

EKR_Workflow Racemic_Alcohol Racemic 1-(4-nitrophenyl)ethanol Reaction Enzymatic Acylation in Organic Solvent Racemic_Alcohol->Reaction Enzyme Novozym® 435 (CALB) Enzyme->Reaction Acyl_Donor Acyl Donor (Vinyl Acetate) Acyl_Donor->Reaction Separation Separation (e.g., Chromatography) Reaction->Separation Unreacted_Alcohol (S)-1-(4-nitrophenyl)ethanol (High ee) Separation->Unreacted_Alcohol Less reactive Acylated_Product (R)-1-(4-nitrophenyl)ethyl acetate (High ee) Separation->Acylated_Product More reactive Hydrolysis Hydrolysis Acylated_Product->Hydrolysis R_Alcohol (R)-1-(4-nitrophenyl)ethanol Hydrolysis->R_Alcohol

Caption: Workflow for the enzymatic kinetic resolution of 1-(4-nitrophenyl)ethanol.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 1-(4-Nitrophenyl)ethanol [5][6]

  • Reaction Setup: To a solution of racemic 1-(4-nitrophenyl)ethanol (e.g., 0.1 M) in an organic solvent (e.g., n-hexane), add an acyl donor such as vinyl acetate (e.g., 0.3 M).

  • Enzyme Addition: Add Novozym® 435 (e.g., 10 mg/mL).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC.

  • Termination and Separation: When approximately 50% conversion is reached, filter off the enzyme. The reaction mixture, now containing the unreacted (S)-alcohol and the (R)-acetate, can be separated by column chromatography.

  • Hydrolysis of the Ester (Optional): The separated (R)-acetate can be hydrolyzed (e.g., using a base like NaOH in methanol) to obtain the (R)-1-(4-nitrophenyl)ethanol.

This method typically yields both enantiomers with high enantiomeric excess (>95%).

Role in Drug Development

The enantiomers of 1-(4-nitrophenyl)ethanol and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The most prominent example is their use in the synthesis of chloramphenicol.

Precursor to Chloramphenicol

Chloramphenicol is a broad-spectrum antibiotic.[7] The biologically active stereoisomer is the D-(-)-threo form. The synthesis of chloramphenicol can be achieved from (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, which can be derived from (R)-1-(4-nitrophenyl)ethanol.

Simplified Synthetic Pathway to Chloramphenicol:

Chloramphenicol_Synthesis R_NPE (R)-1-(4-nitrophenyl)ethanol Intermediate1 (1R,2R)-2-Nitro-1-(4-nitrophenyl)-1,3-propanediol R_NPE->Intermediate1 Reaction with Formaldehyde Intermediate2 (1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Intermediate1->Intermediate2 Reduction of Nitro Group Chloramphenicol Chloramphenicol Intermediate2->Chloramphenicol Dichloroacetylation

Caption: Simplified synthetic pathway from (R)-1-(4-nitrophenyl)ethanol to Chloramphenicol.

Biological Activity

While 1-(4-nitrophenyl)ethanol itself is not a therapeutic agent, its derivatives have shown a range of biological activities. For instance, derivatives of (S)-2-amino-1-(4-nitrophenyl)ethanol have demonstrated significant cytotoxic potential against cancer cell lines.[1] Additionally, other derivatives have been investigated for antioxidant, anti-inflammatory, and antimicrobial properties.[1] The specific biological activities of the individual enantiomers of 1-(4-nitrophenyl)ethanol are not extensively reported, but the stereochemistry is expected to play a crucial role in their interactions with biological targets.

Conclusion

The enantiomers of 1-(4-nitrophenyl)ethanol are important chiral building blocks in organic synthesis, with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of their stereochemistry, methods for their enantioselective synthesis and separation, and their characterization. The provided experimental protocols and workflows offer a practical resource for researchers and professionals. Further investigation into the specific biological activities of the individual enantiomers could unveil new opportunities for their application in drug discovery and development.

References

An In-depth Technical Guide to (1R)-1-(4-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-(4-nitrophenyl)ethan-1-ol is a chiral aromatic alcohol of significant interest in the pharmaceutical industry. Its importance lies primarily in its role as a key chiral building block for the synthesis of more complex molecules, most notably the broad-spectrum antibiotic Chloramphenicol. The precise stereochemistry at the benzylic alcohol position is crucial for the biological activity of the final therapeutic agent. This technical guide provides a comprehensive overview of the identifiers, properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Chemical Identifiers and Physical Properties

Accurate identification and characterization are fundamental in chemical and pharmaceutical research. The following tables summarize the key identifiers and physical properties of this compound.

Identifier TypeValue
CAS Number 58287-18-6
PubChem CID 9793932
InChI InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
InChIKey CRJFHXYELTYDSG-SCSAIBSYSA-N
Canonical SMILES CC([C@H])(O)C1=CC=C(--INVALID-LINK--[O-])C=C1
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol

Note: The racemic mixture, 1-(4-nitrophenyl)ethan-1-ol, has the CAS Number 6531-13-1.

PropertyValue
Physical State Not specified, likely a solid or oil
Melting Point 30-32 °C (for the racemic mixture)
Boiling Point 137-138 °C at 2 Torr (for the racemic mixture)
Solubility Slightly soluble in chloroform and methanol

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

SpectroscopyData
¹H NMR Spectral data is available, with characteristic peaks for the aromatic, methine, and methyl protons.
¹³C NMR Spectral data is available, showing distinct signals for the carbon atoms in the molecule.
Mass Spectrometry Mass spectral data is available, confirming the molecular weight.
Infrared (IR) IR spectra show characteristic absorptions for the hydroxyl and nitro groups.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the asymmetric reduction of its corresponding prochiral ketone, 4-nitroacetophenone. This transformation is typically achieved using a chiral catalyst to ensure high enantioselectivity.

Experimental Protocol: Asymmetric Reduction of 4-Nitroacetophenone

This protocol is a generalized procedure based on established methods using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst).

Materials:

  • 4-Nitroacetophenone

  • (R)-tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole (chiral catalyst)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath. To this, slowly add the borane reagent (e.g., BMS, approximately 1.0-1.2 equivalents). Stir the mixture for 15-30 minutes at this temperature.

  • Substrate Addition: Dissolve 4-nitroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to decompose the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M hydrochloric acid and stir for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.

  • Characterization: Confirm the identity and enantiomeric excess of the product using spectroscopic methods (NMR, MS) and chiral HPLC analysis.

Application in Drug Development: Synthesis of Chloramphenicol

This compound is a crucial intermediate in the synthesis of the antibiotic Chloramphenicol. The stereochemistry of the alcohol is retained and dictates the final stereochemistry of the drug, which is essential for its antibacterial activity.

The following diagram illustrates the logical workflow from the precursor to the final drug product.

Chloramphenicol_Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_chloramphenicol Chloramphenicol Synthesis Prochiral_Ketone 4-Nitroacetophenone Asymmetric_Reduction Asymmetric Reduction (Chiral Catalyst, Borane) Prochiral_Ketone->Asymmetric_Reduction Chiral_Alcohol This compound Asymmetric_Reduction->Chiral_Alcohol Further_Steps Further Synthetic Steps (e.g., amination, acylation) Chiral_Alcohol->Further_Steps Chloramphenicol Chloramphenicol Further_Steps->Chloramphenicol

Caption: Synthetic workflow from 4-nitroacetophenone to Chloramphenicol.

Signaling Pathways and Biological Activity

As a chiral intermediate, this compound itself is not typically investigated for direct interaction with signaling pathways. Its biological relevance is conferred through its incorporation into the final active pharmaceutical ingredient, Chloramphenicol.

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The drug binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step of protein elongation. The specific stereochemistry derived from this compound is critical for this binding and subsequent inhibition.

The following diagram illustrates the logical relationship of Chloramphenicol's mechanism of action.

Chloramphenicol_Mechanism Chloramphenicol Chloramphenicol Ribosome_50S Bacterial 50S Ribosomal Subunit Chloramphenicol->Ribosome_50S Binds to Peptidyl_Transferase Peptidyl Transferase Activity Chloramphenicol->Peptidyl_Transferase Inhibits Ribosome_50S->Peptidyl_Transferase is a component of Protein_Synthesis Bacterial Protein Synthesis Peptidyl_Transferase->Protein_Synthesis is essential for Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis->Bacteriostatic_Effect Inhibition leads to

Caption: Mechanism of action of Chloramphenicol.

Conclusion

This compound is a valuable chiral intermediate with well-defined properties and a critical role in the synthesis of important pharmaceuticals like Chloramphenicol. The enantioselective synthesis of this compound, primarily through the asymmetric reduction of 4-nitroacetophenone, is a key step that has been extensively studied and optimized. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this chiral building block is essential for the efficient and successful production of stereochemically pure active pharmaceutical ingredients.

References

A Guide to the Enantioselective Synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic methodologies for obtaining the chiral alcohol (1R)-1-(4-nitrophenyl)ethan-1-ol, a valuable building block in the pharmaceutical industry. The focus is on providing detailed experimental protocols and comparative data for the most common and effective enantioselective methods.

Introduction

This compound is a chiral secondary alcohol of significant interest in medicinal chemistry and drug development. Its stereochemistry is crucial for the biological activity of many pharmaceutical compounds. The efficient and selective synthesis of the (R)-enantiomer is therefore a critical step in the production of these active pharmaceutical ingredients. This guide explores the primary asymmetric synthetic routes, including the reduction of the prochiral ketone 4'-nitroacetophenone and the kinetic resolution of the corresponding racemic alcohol.

Synthetic Strategies

The synthesis of enantiomerically pure this compound predominantly relies on two key strategies:

  • Asymmetric Reduction of 4'-Nitroacetophenone: This approach involves the direct conversion of the prochiral ketone into the desired chiral alcohol using a chiral catalyst or reagent. Prominent methods include:

    • Catalytic Transfer Hydrogenation: Utilizing ruthenium catalysts with chiral ligands.

    • Corey-Bakshi-Shibata (CBS) Reduction: Employing a chiral oxazaborolidine catalyst.

    • Biocatalytic Reduction: Using whole-cell systems or isolated enzymes like alcohol dehydrogenases.

  • Enzymatic Kinetic Resolution of (±)-1-(4-nitrophenyl)ethanol: This method involves the selective acylation of one enantiomer of the racemic alcohol, allowing for the separation of the desired (R)-alcohol. Lipases, such as Candida antarctica lipase B (CALB), are commonly used for this purpose.

The following sections provide detailed experimental protocols and comparative data for these methods.

Data Summary

The following table summarizes the quantitative data from the detailed experimental protocols for the synthesis of this compound.

MethodCatalyst/EnzymeReducing Agent/Acyl DonorSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
Asymmetric Transfer HydrogenationRu(II)-TsDPEN complexFormic Acid/TriethylamineDichloromethane28249599
Enzymatic Kinetic ResolutionCandida antarctica lipase B (Novozym 435®)Vinyl acetateHexane3248>45>99
Corey-Bakshi-Shibata (CBS) Reduction(R)-2-Methyl-CBS-oxazaborolidineBorane-THF complexTetrahydrofuran (THF)230.08~9091

Experimental Protocols

Asymmetric Transfer Hydrogenation of 4'-Nitroacetophenone

This protocol details the asymmetric transfer hydrogenation of 4'-nitroacetophenone using a Ru(II)-TsDPEN catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:

  • 4'-Nitroacetophenone

  • Ru(II)-TsDPEN complex (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)])

  • Formic acid (98%)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Four-necked, round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser with inert gas inlet

  • Thermometer

  • Dropping funnel

Procedure:

  • Preparation of the Formic Acid-Triethylamine Azeotrope (5:2):

    • In a separate flask under an inert atmosphere (Argon or Nitrogen), cool triethylamine in an ice bath (below 4°C).

    • Slowly add formic acid to the cooled triethylamine with stirring. A typical molar ratio is 5 parts formic acid to 2 parts triethylamine.[1]

    • Caution: The reaction is exothermic.

  • Reaction Setup:

    • Dry the four-necked, round-bottomed flask and equip it with a mechanical stirrer, reflux condenser with an inert gas inlet, thermometer, and a dropping funnel.

    • Evacuate the flask and fill it with an inert gas. Repeat this cycle three times.[1]

  • Reaction Execution:

    • Under the inert atmosphere, add the Ru(II)-TsDPEN catalyst to the flask.

    • Add 4'-nitroacetophenone and anhydrous dichloromethane to the flask.

    • Transfer the prepared formic acid-triethylamine mixture to the dropping funnel and add it dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at 28°C for 24 hours.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC or GC), quench the reaction by adding water.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Enzymatic Kinetic Resolution of (±)-1-(4-nitrophenyl)ethanol

This protocol describes the kinetic resolution of racemic 1-(4-nitrophenyl)ethanol using Candida antarctica lipase B (CALB) and vinyl acetate as the acylating agent.

Materials:

  • (±)-1-(4-nitrophenyl)ethanol

  • Candida antarctica lipase B (immobilized, e.g., Novozym 435®)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Erlenmeyer flask

  • Orbital shaker

Procedure:

  • Reaction Setup:

    • To an Erlenmeyer flask, add (±)-1-(4-nitrophenyl)ethanol, anhydrous hexane, and vinyl acetate.[2]

    • Add the immobilized Candida antarctica lipase B to the mixture.[2]

  • Reaction Execution:

    • Place the flask in an orbital shaker and incubate at 32°C with constant agitation (e.g., 150 rpm) for 48 hours.[2]

    • The reaction progress can be monitored by taking aliquots and analyzing them by GC or HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up and Purification:

    • After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture contains the unreacted (R)-1-(4-nitrophenyl)ethan-1-ol and the acetylated (S)-enantiomer.

    • Separate the alcohol from the ester by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the isolated this compound.

    • Determine the enantiomeric excess of the alcohol by chiral HPLC or GC analysis.

Corey-Bakshi-Shibata (CBS) Reduction of 4'-Nitroacetophenone

This protocol outlines the asymmetric reduction of 4'-nitroacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst and a borane-THF complex.

Materials:

  • 4'-Nitroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 M in toluene)

  • Borane-tetrahydrofuran complex solution (BH3·THF, e.g., 1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Dry reaction vessel (e.g., round-bottomed flask) with an inert gas inlet

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (Argon or Nitrogen), add a solution of 4'-nitroacetophenone in anhydrous THF to a dry reaction vessel.

    • Cool the solution to the desired temperature (e.g., 23°C).

  • Reaction Execution:

    • To the stirred solution of the ketone, add the (R)-2-Methyl-CBS-oxazaborolidine solution.

    • Slowly add the borane-THF complex solution to the reaction mixture.

    • Stir the reaction at 23°C for a short period (e.g., 5 minutes). The reaction is typically very fast.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of methanol.

    • Remove the solvents under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Analysis:

    • Calculate the yield of the purified alcohol.

    • Determine the enantiomeric excess using chiral HPLC analysis.

Visualizations

The following diagrams illustrate the workflows for the described synthetic methods.

Synthesis_Workflow cluster_ATH Asymmetric Transfer Hydrogenation cluster_EKR Enzymatic Kinetic Resolution cluster_CBS Corey-Bakshi-Shibata Reduction start_ATH 4'-Nitroacetophenone reagents_ATH Ru(II)-TsDPEN Formic Acid/Triethylamine start_ATH->reagents_ATH 1. Reaction product_ATH This compound reagents_ATH->product_ATH 2. Purification start_EKR (±)-1-(4-nitrophenyl)ethanol reagents_EKR Candida antarctica lipase B Vinyl Acetate start_EKR->reagents_EKR 1. Acylation products_EKR This compound + (S)-acetate reagents_EKR->products_EKR separation Separation products_EKR->separation 2. Work-up final_product_EKR This compound separation->final_product_EKR start_CBS 4'-Nitroacetophenone reagents_CBS (R)-CBS-Oxazaborolidine Borane-THF start_CBS->reagents_CBS 1. Reduction product_CBS This compound reagents_CBS->product_CBS 2. Purification

Caption: General workflows for the synthesis of this compound.

Conclusion

This guide has provided a detailed overview of the key synthetic methods for preparing this compound. The choice of method will depend on various factors, including the desired scale of the reaction, cost of reagents and catalysts, and the required level of enantiopurity. Asymmetric transfer hydrogenation offers high yields and excellent enantioselectivity. Enzymatic kinetic resolution provides a green and highly selective alternative, while the CBS reduction is a rapid and effective method. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Safety and handling precautions for (1R)-1-(4-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of (1R)-1-(4-nitrophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling procedures, and toxicological information for this compound. The information is intended for laboratory personnel and professionals in the field of drug development and scientific research.

Chemical Identification

This compound is a chiral aromatic alcohol. Accurate identification is the first step in ensuring safe handling.

IdentifierValue
IUPAC Name (1R)-1-(4-nitrophenyl)ethanol
Synonyms (R)-1-(4-Nitrophenyl)ethanol, 4-Nitrophenylmethylcarbinol
CAS Number 58287-18-6 (for R-enantiomer) 6531-13-1 (for racemate)[1][2][3][4]
Molecular Formula C₈H₉NO₃[3][4][5][6]
Molecular Weight 167.16 g/mol [3][4][5]
Structure InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). All personnel must be aware of its potential health effects before handling. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential target organ damage with repeated exposure.[7]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5][7][8][9]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][5][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][5][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5][8][10]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][5][8][10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5][8][10]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed[7]
Hazardous to the Aquatic Environment (Acute)Category 3H402: Harmful to aquatic life[7]

GHS Pictogram: GHS07 (Exclamation Mark)[3][9] Signal Word: Warning [3][5][8][9][10]

Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for safe storage and handling.

PropertyValue
Appearance Clear pale yellow to yellow oil or solid[3]
Melting Point 30-32 °C[3]
Boiling Point 137-138 °C @ 2 Torr[3]
Density (Predicted) 1.263 ± 0.06 g/cm³[3]
Solubility Slightly soluble in chloroform and methanol[3]
Storage Temperature 2-8°C (Refrigerator), desiccated[3][8][9]

Handling and Storage

Adherence to proper handling and storage protocols is mandatory to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][11]

  • Avoid the formation and inhalation of dust or aerosols.[1][11]

  • Avoid contact with skin, eyes, and clothing.[1][11]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly after handling.[7][11]

  • Do not eat, drink, or smoke in the laboratory area.[7]

Storage:

  • Store in a tightly sealed, original container.[1][11]

  • Keep in a cool, dry, and well-ventilated place.[1][11]

  • Store at the recommended refrigerator temperature (2-8°C).[3][8][9]

  • Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[12]

Personal Protective Equipment (PPE)

The use of appropriate PPE is required at all times when handling this chemical.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting chemical safety goggles or a face shield (EN 166 or NIOSH approved).[1][11]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. A lab coat is mandatory.[1][11]
Respiratory Protection For operations that may generate dust or aerosols where ventilation is inadequate, use a NIOSH-approved respirator with a particle filter or a full-face respirator.[1][7][11]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure.

  • General Advice: Move out of the dangerous area. Consult a physician immediately and provide them with the Safety Data Sheet (SDS).[7][10]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[7][10][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][10][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[7][10][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Make the victim drink water (two glasses at most) and seek immediate medical attention.[7][11]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][11]

  • Specific Hazards: Combustion may produce hazardous fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][12]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][7]

Toxicological Information and Potential Mechanisms

While specific toxicological studies on this compound are limited, the hazards are inferred from its classification and data on related nitroaromatic compounds.[13]

  • Acute Effects: The compound is harmful if ingested, inhaled, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory tract.[5]

  • Chronic Effects: Prolonged or repeated oral exposure may cause damage to the liver and kidneys.[7]

  • Mechanism of Toxicity: The toxicity of nitroaromatic compounds is often linked to their metabolic reduction. The nitro group can be reduced by cellular reductases to form nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress through redox cycling or form adducts with DNA and proteins, leading to cellular damage and potential mutagenicity.[13]

Toxicity_Pathway cluster_cell Cellular Environment cluster_damage Toxicological Outcomes NAC This compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) NAC->Nitroso Cellular Reductases (e.g., Cytochrome P450 reductase) Hydroxylamino Hydroxylamino Intermediate (Ar-NHOH) Nitroso->Hydroxylamino Reduction Reactive_Species Further Reactive Species Hydroxylamino->Reactive_Species Activation Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Species->Oxidative_Stress Adducts Macromolecular Adducts (DNA, Proteins) Reactive_Species->Adducts Cell_Damage Cellular Damage (e.g., to Liver, Kidney) Oxidative_Stress->Cell_Damage Adducts->Cell_Damage Safe_Handling_Workflow Start Receive Chemical Verify Verify Identity & Integrity (Label, Container) Start->Verify Log Log into Inventory Verify->Log Store Store in Designated Location (2-8°C, Ventilated) Log->Store Retrieve Retrieve from Storage Store->Retrieve Plan Experiment Planning (Risk Assessment, SOP Review) Prep Prepare Work Area (Fume Hood, PPE, Spill Kit) Plan->Prep Handle Perform Experiment (Weighing, Dissolving, Reaction) Prep->Handle Retrieve->Handle Decontaminate Decontaminate Equipment & Work Area Handle->Decontaminate Waste Segregate & Label Waste (Solid, Liquid, Sharps) Handle->Waste Decontaminate->Store Return Unused Chemical Dispose Transfer to Waste Accumulation Area Waste->Dispose End End of Process Dispose->End Emergency_Response cluster_exposure Exposure Event cluster_action Immediate Action cluster_followup Follow-Up Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir Skin Skin Contact WashSkin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin->WashSkin Eye Eye Contact RinseEye Rinse with Water (15 min) Remove Contact Lenses Eye->RinseEye Ingestion Ingestion RinseMouth Rinse Mouth Drink Water (2 glasses max) Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical RinseEye->Medical RinseMouth->Medical SDS Provide SDS to Physician Medical->SDS Report Report Incident SDS->Report

References

Commercial Availability and Technical Guide for (1R)-1-(4-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for (1R)-1-(4-nitrophenyl)ethan-1-ol (CAS No: 58287-18-6), a valuable chiral building block in pharmaceutical and fine chemical synthesis.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk manufacturing. These suppliers offer different grades of purity and enantiomeric excess, catering to the diverse needs of research and development professionals. Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurity/SpecificationAvailable Quantities
BLDpharm Purity information available upon request for CAS No. 58287-18-6.[1]Inquire for details.
MySkinRecipes ≥95%[2]Inquire for details.
Santa Cruz Biotechnology Certificate of Analysis available for lot-specific data.[3]Inquire for details.
ChemicalBook Lists multiple suppliers with varying purities.Varies by supplier.
Sigma-Aldrich (Merck) Product availability can be checked on their website.Varies.
TCI America Offers a range of chiral compounds and catalysts.Varies.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and analysis.

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [2]
CAS Number 58287-18-6[2]
Appearance Yellow liquid[2]
Storage Conditions Sealed in a dry environment at 2-8°C.[1]

Experimental Protocols

Synthesis: Asymmetric Reduction of 4'-Nitroacetophenone

The most common method for the synthesis of this compound is the enantioselective reduction of its corresponding prochiral ketone, 4'-nitroacetophenone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and highly effective method for this transformation.[4][5][6][7]

Reaction Scheme:

Asymmetric Reduction of 4'-Nitroacetophenone 4-Nitroacetophenone 4'-Nitroacetophenone Product This compound 4-Nitroacetophenone->Product Asymmetric Reduction Catalyst (S)-CBS Catalyst BH3•THF Catalyst->4-Nitroacetophenone

Figure 1: Asymmetric reduction of 4'-nitroacetophenone.

General Procedure:

  • To a solution of the (S)-CBS oxazaborolidine catalyst (typically 5-10 mol%) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), borane-tetrahydrofuran complex (BH3•THF) is added dropwise at a controlled temperature (e.g., 0°C or room temperature).

  • The mixture is stirred for a specified period to allow for the formation of the active catalyst-borane complex.

  • A solution of 4'-nitroacetophenone in the same anhydrous solvent is then added slowly to the reaction mixture, maintaining the controlled temperature.

  • The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, such as methanol.

  • The solvent is removed under reduced pressure, and the crude product is worked up, typically involving an extraction with an organic solvent and washing with aqueous solutions to remove inorganic byproducts.

  • The final product is purified by column chromatography on silica gel to yield this compound with high enantiomeric excess.

Analytical Method: Chiral HPLC for Enantiomeric Excess (ee) Determination

The enantiomeric purity of this compound is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[8][9][10][11]

Typical HPLC Conditions:

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is commonly employed.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is generally used.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is standard.

  • Column Temperature: The separation is usually performed at a constant, controlled temperature (e.g., 25°C).

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Role as a Chiral Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial chiral building block in the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs). A notable example is its potential use in the synthesis of beta-3 adrenergic agonists. The (R)-configuration of the alcohol is transferred to a stereocenter in the final drug molecule, which is often critical for its pharmacological activity and safety profile.[12]

Pharmaceutical Synthesis Workflow cluster_0 Starting Material cluster_1 Key Chiral Intermediate Synthesis cluster_2 Multi-step Synthesis cluster_3 Final Product Start 4'-Nitroacetophenone Intermediate This compound Start->Intermediate Asymmetric Reduction Advanced_Intermediate Advanced Chiral Intermediates Intermediate->Advanced_Intermediate Further Functionalization API Active Pharmaceutical Ingredient (API) Advanced_Intermediate->API Final Synthetic Steps

References

Biological Activities of Nitrophenyl Ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenyl ethanol derivatives represent a versatile class of chemical compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of their antimicrobial, anticancer, and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this area.

Introduction

Nitrophenyl ethanol derivatives are organic molecules characterized by a phenyl ring substituted with a nitro group and an ethanol side chain. The position of the nitro group (ortho, meta, or para) and further substitutions on the aromatic ring or the ethanol moiety significantly influence their chemical properties and biological activities. These compounds have garnered considerable interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents.[1][2] Their synthesis is often straightforward, allowing for the generation of diverse chemical libraries for biological screening.[3] This guide focuses on three primary areas of their biological activity: antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Several nitrophenyl ethanol derivatives have demonstrated inhibitory activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of antimicrobial action is often attributed to the nitro group, which can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage by covalently modifying DNA and proteins, ultimately leading to cell death.[4][5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of nitrophenyl ethanol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values for various nitrophenyl ethanol derivatives against different microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(1R)-1-(3-Nitrophenyl)ethanolBacillus subtilisNot Specified[6]
(1R)-1-(3-Nitrophenyl)ethanolStaphylococcus aureusNot Specified[6]
(1R)-1-(3-Nitrophenyl)ethanolEscherichia coliNot Specified[6]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µM[4]
4-(benzyloxy)phenolMoraxella catarrhalisComparable to 4a[4]
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a)Moraxella catarrhalisComparable to 4b[4]

Note: The table will be populated with more specific data as further research becomes available.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Nitrophenyl ethanol derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions: A two-fold serial dilution of the nitrophenyl ethanol derivative is prepared directly in the wells of the 96-well plate. Each well will contain 50 µL of CAMHB. 50 µL of the stock solution is added to the first well and mixed. Then, 50 µL is transferred from the first well to the second, and this process is repeated across the plate to create a concentration gradient.

  • Inoculum Preparation: The bacterial culture is diluted in CAMHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Controls: A positive control well (containing medium and bacteria but no compound) and a negative control well (containing medium only) are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of nitrophenyl ethanol derivative in 96-well plate inoculate Inoculate wells with bacterial suspension prep_compound->inoculate 50 µL/well prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate 50 µL/well incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC as the lowest concentration with no visible growth incubate->read_results

Figure 1: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity

Nitrophenyl ethanol derivatives have emerged as a promising area of research in oncology, with several compounds demonstrating cytotoxic effects against various cancer cell lines.[7] The presence of the nitro group can contribute to their anticancer properties through various mechanisms, including the induction of oxidative stress and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer potency of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The table below presents IC50 values for representative nitrophenyl ethanol derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,6,7,8-Tetrahydroisoquinolines bearing 3(4)-nitrophenylPACA2 (pancreatic)Moderate to Strong[7]
5,6,7,8-Tetrahydroisoquinolines bearing 3(4)-nitrophenylA549 (lung)Moderate to Strong[7]

Note: This table is intended to be illustrative. More comprehensive data will be added as it becomes available in the literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nitrophenyl ethanol derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the nitrophenyl ethanol derivative. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT reagent is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in 96-well plate treat_cells Treat cells with compounds and incubate (24-72h) seed_cells->treat_cells prepare_compounds Prepare serial dilutions of nitrophenyl ethanol derivative prepare_compounds->treat_cells add_mtt Add MTT reagent and incubate (2-4h) treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Figure 2: Workflow for the MTT cytotoxicity assay.

Signaling Pathways in Anticancer Activity

The anticancer effects of nitrophenyl ethanol derivatives are likely mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most relevant pathways are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Nitrophenyl ethanol derivatives may exert their anticancer effects by inhibiting the activation of NF-κB.

nfkb_pathway tnf TNFα / IL-1 tnfr TNFR / IL-1R tnf->tnfr ikk IKK Complex tnfr->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Proliferation, Anti-apoptosis) nucleus->gene_expression derivative Nitrophenyl Ethanol Derivative derivative->ikk Inhibition?

Figure 3: Potential inhibition of the NF-κB signaling pathway by nitrophenyl ethanol derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Some nitrophenyl ethanol derivatives have shown potential as anti-inflammatory agents.[8][9] Their mechanisms of action may involve the inhibition of pro-inflammatory enzymes and cytokines, as well as the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) that contribute to inflammatory processes.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds can be assessed by their ability to inhibit nitric oxide (NO) production or scavenge free radicals, with potency often expressed as an IC50 value.

Compound/DerivativeAssayIC50 (µM)Reference
Nitro substituted benzamides (5)NO production in RAW264.73.7[10]
Nitro substituted benzamides (6)NO production in RAW264.75.3[10]

Note: This table will be expanded as more specific data on nitrophenyl ethanol derivatives becomes available.

Experimental Protocol: Nitric Oxide Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

Materials:

  • Sodium nitroprusside solution (10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Nitrophenyl ethanol derivative solutions of various concentrations

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, 100 µL of sodium nitroprusside solution is mixed with 100 µL of the nitrophenyl ethanol derivative solution at different concentrations.

  • Incubation: The mixture is incubated at room temperature for 150 minutes.

  • Griess Reagent Addition: After incubation, 100 µL of Griess reagent is added to each well.

  • Absorbance Measurement: The absorbance is measured at 546 nm using a microplate reader.

  • Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample wells to the control well (containing all reagents except the test compound). The IC50 value is then determined.

experimental_workflow_no cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_reagents Prepare sodium nitroprusside, Griess reagent, and test compound solutions mix_reagents Mix sodium nitroprusside and test compound in 96-well plate prepare_reagents->mix_reagents incubate Incubate at room temperature for 150 minutes mix_reagents->incubate add_griess Add Griess reagent incubate->add_griess read_absorbance Read absorbance at 546 nm add_griess->read_absorbance calculate_scavenging Calculate % NO scavenging and IC50 value read_absorbance->calculate_scavenging

Figure 4: Workflow for the nitric oxide scavenging assay.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of nitrophenyl ethanol derivatives may be linked to their ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade is a key regulator of the production of pro-inflammatory cytokines and mediators.

MAPK Signaling Pathway: This pathway consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Inhibition of the MAPK pathway can therefore reduce the inflammatory response.

mapk_pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor mapkkk MAPKKK (e.g., MEKK) receptor->mapkkk mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk Phosphorylation mapk MAPK (e.g., JNK, p38) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation nucleus Nucleus transcription_factors->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (e.g., TNFα, IL-6) nucleus->inflammatory_genes derivative Nitrophenyl Ethanol Derivative derivative->mapkkk Inhibition? derivative->mapkk derivative->mapk

Figure 5: Potential points of inhibition in the MAPK signaling pathway by nitrophenyl ethanol derivatives.

Conclusion and Future Directions

Nitrophenyl ethanol derivatives have demonstrated a diverse range of biological activities, highlighting their potential as lead compounds in drug discovery. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic applications of this chemical class. Future research should focus on synthesizing and screening a broader range of derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. In vivo studies will also be crucial to validate the promising in vitro activities and to assess the pharmacokinetic and toxicological profiles of the most potent derivatives. The continued investigation of nitrophenyl ethanol derivatives holds significant promise for the development of new and effective treatments for infectious diseases, cancer, and inflammatory disorders.

References

Methodological & Application

Asymmetric Synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol from 4-nitroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol, a valuable chiral intermediate in the pharmaceutical industry, from the prochiral ketone 4-nitroacetophenone. The methodologies presented focus on achieving high enantioselectivity and yield, utilizing both biocatalytic and chemocatalytic approaches.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. The resulting enantiopure alcohols are critical building blocks for the synthesis of a wide array of pharmaceuticals and fine chemicals. This compound, in particular, serves as a key precursor for various biologically active molecules. This document outlines three effective methods for its asymmetric synthesis: a green biocatalytic approach using Daucus carota (carrot root), the Corey-Bakshi-Shibata (CBS) reduction, and ruthenium-catalyzed asymmetric transfer hydrogenation.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods, allowing for a clear comparison of their efficiency and stereoselectivity.

Table 1: Biocatalytic Asymmetric Reduction of 4-Nitroacetophenone

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Configuration
Cynara scolumus L., Terfezia sp, and Phoenix dactylifera L.4-Nitroacetophenone1-(4-nitrophenyl)ethan-1-ol52.082.0Not Specified
Rhodotorula sp. AS2.22412-bromo-1-(4-nitrophenyl)ethanone2-bromo-1(R)-(4-nitrophenyl)ethanol-97R

Table 2: Chemocatalytic Asymmetric Reduction of Acetophenone Derivatives (Illustrative)

MethodCatalystLigand/AuxiliarySubstrateYield (%)Enantiomeric Excess (e.e.) (%)
CBS ReductionOxazaborolidine(R)-2-Methyl-CBSAcetophenoneHigh>95
Asymmetric Transfer HydrogenationRutheniumChiral DiamineAcetophenoneHighHigh

Note: Specific data for the chemocatalytic reduction of 4-nitroacetophenone is often proprietary or reported in patents. The data for acetophenone is provided as a strong indicator of the expected high performance of these methods.

Experimental Protocols

Biocatalytic Asymmetric Reduction using Daucus carota (Carrot Root)

This protocol describes a cost-effective and environmentally friendly method for the asymmetric reduction of 4-nitroacetophenone.

Materials:

  • 4-nitroacetophenone

  • Fresh Daucus carota (carrots)

  • Deionized water

  • Erlenmeyer flasks

  • Orbital shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Wash and peel fresh carrots. Grate the carrots into fine pieces.

  • In a 250 mL Erlenmeyer flask, add 10 g of grated carrot to 100 mL of deionized water.

  • Add 100 mg of 4-nitroacetophenone to the flask.

  • Place the flask on an orbital shaker at 180 rpm and maintain at room temperature (approximately 25-30°C).

  • Monitor the reaction progress by taking aliquots at 24-hour intervals. Extract the aliquot with ethyl acetate and analyze by TLC or GC.

  • Upon completion (typically 48-72 hours), filter the reaction mixture to remove the carrot pulp.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This method utilizes a chiral oxazaborolidine catalyst to achieve high enantioselectivity.

Materials:

  • 4-nitroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • Hydrochloric acid (1 N)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

  • Schlenk line and oven-dried glassware

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 10 minutes.

  • In the dropping funnel, prepare a solution of 4-nitroacetophenone (1.0 eq) in anhydrous THF.

  • Add the substrate solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of anhydrous methanol at 0°C.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Add 1 N HCl and stir for another 30 minutes.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol employs a ruthenium catalyst with a chiral diamine ligand, using isopropanol as the hydrogen source.

Materials:

  • 4-nitroacetophenone

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Anhydrous dichloromethane

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

  • Schlenk line and oven-dried glassware

Procedure:

  • In an oven-dried Schlenk tube under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) in anhydrous isopropanol.

  • Stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • In a separate flask, dissolve 4-nitroacetophenone (1.0 eq) and potassium hydroxide (0.1 eq) in anhydrous isopropanol.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_product Chiral Product cluster_analysis Analysis 4-Nitroacetophenone 4-Nitroacetophenone Biocatalysis\n(Daucus carota) Biocatalysis (Daucus carota) 4-Nitroacetophenone->Biocatalysis\n(Daucus carota) Reduction CBS Reduction\n((R)-2-Methyl-CBS) CBS Reduction ((R)-2-Methyl-CBS) 4-Nitroacetophenone->CBS Reduction\n((R)-2-Methyl-CBS) Reduction Asymmetric Transfer\nHydrogenation (Ru-cat) Asymmetric Transfer Hydrogenation (Ru-cat) 4-Nitroacetophenone->Asymmetric Transfer\nHydrogenation (Ru-cat) Reduction Purification\n(Chromatography) Purification (Chromatography) Biocatalysis\n(Daucus carota)->Purification\n(Chromatography) CBS Reduction\n((R)-2-Methyl-CBS)->Purification\n(Chromatography) Asymmetric Transfer\nHydrogenation (Ru-cat)->Purification\n(Chromatography) This compound This compound Characterization\n(NMR, MS) Characterization (NMR, MS) This compound->Characterization\n(NMR, MS) Enantiomeric Excess\n(Chiral HPLC) Enantiomeric Excess (Chiral HPLC) This compound->Enantiomeric Excess\n(Chiral HPLC) Purification\n(Chromatography)->this compound

Caption: Experimental workflow for the asymmetric synthesis of this compound.

CBS_Reduction_Mechanism CBS_Catalyst (R)-CBS-Oxazaborolidine Catalyst_Borane_Complex Catalyst-Borane Complex CBS_Catalyst->Catalyst_Borane_Complex + Borane BH3-SMe2 Borane->Catalyst_Borane_Complex Transition_State Six-membered Transition State Catalyst_Borane_Complex->Transition_State + Ketone Ketone 4-Nitroacetophenone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Catalyst Regeneration Product This compound Product_Complex->Product Workup

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-(4-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic kinetic resolution of racemic secondary alcohols is a cornerstone of modern asymmetric synthesis, providing an efficient route to enantiomerically pure compounds that are vital building blocks for pharmaceuticals and other fine chemicals. This application note details the protocol for the kinetic resolution of racemic 1-(4-nitrophenyl)ethanol via enantioselective acylation catalyzed by Candida antarctica lipase B (CAL-B), a robust and highly selective biocatalyst.[1] The process yields both the unreacted (S)-1-(4-nitrophenyl)ethanol and the acylated (R)-1-(4-nitrophenyl)ethyl acetate in high enantiomeric excess.

Principle of the Method

Kinetic resolution is the process of separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, the lipase selectively catalyzes the acylation of the (R)-enantiomer of 1-(4-nitrophenyl)ethanol at a much higher rate than the (S)-enantiomer. By stopping the reaction at approximately 50% conversion, one can obtain the (R)-acetate and the unreacted (S)-alcohol, both with high enantiomeric purity. Vinyl acetate is a commonly employed acyl donor as it is inexpensive and the vinyl alcohol byproduct tautomerizes to acetaldehyde, which does not interfere with the reverse reaction.

Experimental Protocols

Materials and Reagents
  • Racemic 1-(4-nitrophenyl)ethanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)[2][3]

  • Vinyl acetate[2]

  • Anhydrous organic solvents (e.g., hexane, toluene, methyl tert-butyl ether (MTBE))[4]

  • Molecular sieves (3Å or 4Å), activated

  • Standard laboratory glassware

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and filters for sample preparation

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector[2]

  • Chiral HPLC column (e.g., polysaccharide-based column like Chiralcel OD-H or similar)

Protocol for Enzymatic Kinetic Resolution
  • Reaction Setup:

    • To a 25 mL Erlenmeyer flask containing a magnetic stir bar, add racemic 1-(4-nitrophenyl)ethanol (e.g., 1 mmol, 167.2 mg).

    • Add 10 mL of anhydrous organic solvent (e.g., hexane).

    • Add the acyl donor, vinyl acetate (e.g., 3 mmol, 0.28 mL). An excess of the acyl donor is used to drive the reaction forward.

    • Add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 20 mg/mL).[2]

    • If desired, add activated molecular sieves (approx. 100 mg) to ensure anhydrous conditions.

  • Reaction Execution:

    • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).[4]

    • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • For each aliquot, filter the enzyme using a syringe filter (0.45 µm) and dilute with the mobile phase used for HPLC analysis to an appropriate concentration.

  • Reaction Termination and Work-up (Preparative Scale):

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.

    • The resulting mixture of (S)-1-(4-nitrophenyl)ethanol and (R)-1-(4-nitrophenyl)ethyl acetate can be separated by column chromatography on silica gel.

Protocol for Chiral HPLC Analysis
  • Sample Preparation:

    • Dilute the filtered reaction aliquots with the HPLC mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions (Suggested Starting Point):

    • Instrument: HPLC system with UV detector.

    • Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[5] The ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 275 nm (due to the nitrophenyl chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers of 1-(4-nitrophenyl)ethanol and (R)- and (S)-1-(4-nitrophenyl)ethyl acetate by comparing with authentic racemic standards.

    • Calculate the enantiomeric excess (e.e.) for the substrate (alcohol) and the product (acetate) using the following formulas:

      • e.e. (substrate) = |([S] - [R]) / ([S] + [R])| * 100%

      • e.e. (product) = |([R-acetate] - [S-acetate]) / ([R-acetate] + [S-acetate])| * 100%

    • Calculate the conversion (c) using the following formula:

      • c = e.e. (substrate) / (e.e. (substrate) + e.e. (product))

Data Presentation

The following tables present typical quantitative data obtained for the kinetic resolution of 1-phenylethanol, a close structural analog of 1-(4-nitrophenyl)ethanol, using Novozym 435. These results provide a strong indication of the expected outcomes for the target molecule.

Table 1: Optimization of Reaction Parameters for the Kinetic Resolution of 1-Phenylethanol [2]

ParameterRange StudiedOptimal Value
Substrate Concentration40 - 400 mM240 mM
Biocatalyst Loading2 - 22 mg/mL11 mg/mL
Temperature20 - 60 °C42 °C
Reaction Time5 - 120 min75 min

Table 2: Expected Results for Kinetic Resolution of 1-Phenylethanol under Optimized Conditions [2]

Conversione.e. of Substrate ((S)-alcohol)e.e. of Product ((R)-acetate)Enantiomeric Ratio (E)
~50%>99%>99%>200

Table 3: Effect of Solvent on Lipase-Catalyzed Kinetic Resolution

SolventLog PTypical Effect on Activity
Hexane3.5High
Toluene2.5High
Methyl tert-butyl ether (MTBE)1.3Moderate to High
Acetonitrile-0.3Low to Moderate
Tetrahydrofuran (THF)0.4Low to Moderate

Note: Generally, lipases exhibit higher activity in non-polar, hydrophobic solvents.[6]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_monitoring Reaction Monitoring cluster_workup Product Isolation racemate Racemic 1-(4-nitrophenyl)ethanol reaction_vessel Reaction at Controlled Temperature and Agitation (e.g., 40°C, 200 rpm) racemate->reaction_vessel solvent Anhydrous Solvent (e.g., Hexane) solvent->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel enzyme Immobilized Lipase (Novozym 435) enzyme->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling filtration Enzyme Filtration reaction_vessel->filtration at ~50% conversion hplc Chiral HPLC Analysis (e.e. and Conversion) sampling->hplc evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography s_alcohol (S)-1-(4-nitrophenyl)ethanol chromatography->s_alcohol r_acetate (R)-1-(4-nitrophenyl)ethyl acetate chromatography->r_acetate

Caption: Experimental workflow for the enzymatic kinetic resolution.

reaction_pathway cluster_reaction Enzymatic Acylation racemate Racemic 1-(4-nitrophenyl)ethanol ((R)- and (S)-enantiomers) r_alcohol (R)-1-(4-nitrophenyl)ethanol racemate->r_alcohol s_alcohol (S)-1-(4-nitrophenyl)ethanol racemate->s_alcohol r_acetate (R)-1-(4-nitrophenyl)ethyl acetate r_alcohol->r_acetate Fast (k_R) s_acetate (S)-1-(4-nitrophenyl)ethyl acetate (minor) s_alcohol->s_acetate Slow (k_S) unreacted_s Unreacted (S)-1-(4-nitrophenyl)ethanol

Caption: Signaling pathway of the enzymatic kinetic resolution.

Conclusion

The enzymatic kinetic resolution of racemic 1-(4-nitrophenyl)ethanol using immobilized Candida antarctica lipase B is a highly efficient and selective method for the preparation of both enantiomers in high optical purity. The protocol is robust, scalable, and utilizes a reusable biocatalyst, aligning with the principles of green chemistry. The provided protocols and data for analogous compounds offer a solid foundation for researchers to implement and optimize this valuable transformation in their own laboratories.

References

Applications of (1R)-1-(4-nitrophenyl)ethan-1-ol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1R)-1-(4-nitrophenyl)ethan-1-ol is a valuable chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its defined stereochemistry at the benzylic alcohol carbon, coupled with the versatile reactivity of the aromatic nitro group, makes it a strategic starting material for the synthesis of complex active pharmaceutical ingredients (APIs). This application note details the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the antibiotic Chloramphenicol and a class of cardiovascular drugs, beta-blockers. Detailed experimental protocols and quantitative data are provided to facilitate the application of these synthetic routes in a research and development setting.

Key Applications

The primary applications of this compound in pharmaceutical synthesis revolve around its conversion into more complex chiral structures. The two main synthetic pathways highlighted in this note are:

  • Synthesis of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: This diol is a crucial intermediate in the synthesis of the broad-spectrum antibiotic, Chloramphenicol. The synthesis involves the introduction of a hydroxymethyl group and an amino group with specific stereocontrol.

  • Synthesis of Chiral Amino Alcohols for Beta-Blockers: The aromatic nitro group can be reduced to an amine, and the ethanol side chain can be further functionalized to generate chiral amino alcohol scaffolds, which are core structures in many beta-blocker medications used to manage cardiovascular diseases.

Synthesis of Chloramphenicol Intermediate

The synthesis of Chloramphenicol from this compound proceeds through the key intermediate (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. A plausible and efficient synthetic route is outlined below.

Experimental Protocols

Step 1: Diastereoselective Hydroxymethylation to form (1R,2R)-2-Nitro-1-(4-nitrophenyl)propane-1,3-diol

This crucial step establishes the 1,3-diol backbone of the target intermediate. A diastereoselective Henry reaction (nitro-aldol reaction) is a suitable method.

  • Reagents: this compound, Paraformaldehyde, a suitable base catalyst (e.g., a chiral amine or a metal complex), and a solvent (e.g., THF, CH2Cl2).

  • Protocol:

    • To a solution of this compound (1 equivalent) in the chosen solvent, add paraformaldehyde (1.5 equivalents).

    • Cool the mixture to a low temperature (e.g., -78 °C) under an inert atmosphere (Nitrogen or Argon).

    • Slowly add the base catalyst (0.1-0.2 equivalents) to the reaction mixture.

    • Stir the reaction at the low temperature for a specified time (typically several hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired (1R,2R)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol.

Step 2: Reduction of the Nitro Group to form (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to an amine.

  • Reagents: (1R,2R)-2-Nitro-1-(4-nitrophenyl)propane-1,3-diol, Palladium on carbon (10% Pd/C), Methanol, and a Hydrogen source.

  • Protocol:

    • Dissolve (1R,2R)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol (1 equivalent) in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C (e.g., 0.1 g per 5.8 g of substrate).

    • Pressurize the vessel with hydrogen gas (e.g., 0.2 MPa) and stir the mixture vigorously.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent mixture (e.g., ethanol-acetone) to obtain pure (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[1]

Step 3: Dichloroacetylation to form Chloramphenicol

The final step in the synthesis of Chloramphenicol involves the acylation of the amino group.

  • Reagents: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, Methyl dichloroacetate, and Methanol.

  • Protocol:

    • To a solution of (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (1 equivalent) in methanol, add methyl dichloroacetate (excess, e.g., 4 equivalents).

    • Reflux the reaction mixture for several hours (e.g., 2-4 hours), monitoring by TLC.

    • After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude Chloramphenicol by recrystallization from a suitable solvent (e.g., water or an organic solvent mixture).

Quantitative Data for Chloramphenicol Intermediate Synthesis
StepProductStarting MaterialKey ReagentsYield (%)Purity/eeReference
1(1R,2R)-2-Nitro-1-(4-nitrophenyl)propane-1,3-diolThis compoundParaformaldehyde, BaseEstimated 70-80%>95% deTheoretical
2(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol(1R,2R)-2-Nitro-1-(4-nitrophenyl)propane-1,3-diol10% Pd/C, H292%>98%[1]
3Chloramphenicol(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediolMethyl dichloroacetateHigh>98%General Method

Synthesis of Beta-Blocker Scaffolds

This compound can serve as a precursor for the synthesis of chiral beta-blockers. The general strategy involves the reduction of the nitro group to an amine, followed by modification of the ethanol side chain to introduce the characteristic propanolamine moiety of beta-blockers.

Proposed Synthetic Pathway

A plausible synthetic route to a generic beta-blocker precursor from this compound is depicted below. This involves initial protection of the hydroxyl group, followed by reduction of the nitro group, and subsequent elaboration of the side chain.

Experimental Protocols

Step 1: Protection of the Hydroxyl Group

Protecting the benzylic alcohol is necessary before the subsequent transformations. A silyl ether protecting group is a suitable choice.

  • Reagents: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, and Dichloromethane (DCM).

  • Protocol:

    • Dissolve this compound (1 equivalent) and imidazole (1.5 equivalents) in DCM.

    • Add TBDMSCl (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography if necessary.

Step 2: Reduction of the Nitro Group

The protected nitro compound is then reduced to the corresponding aniline derivative.

  • Reagents: this compound-TBDMS ether, Iron powder, Ammonium chloride, Ethanol/Water mixture.

  • Protocol:

    • To a suspension of iron powder (5 equivalents) in an ethanol/water mixture, add the protected this compound (1 equivalent) and ammonium chloride (1 equivalent).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through Celite and wash with ethanol.

    • Concentrate the filtrate and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude aniline derivative.

Step 3: Synthesis of the Epoxide Intermediate

The aniline derivative can be converted to an epoxide, a key intermediate for introducing the propanolamine side chain. This can be achieved by reaction with epichlorohydrin.

  • Reagents: The protected (1R)-1-(4-aminophenyl)ethan-1-ol, Epichlorohydrin, and a base (e.g., NaOH).

  • Protocol:

    • React the aniline derivative with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.

    • The reaction conditions need to be carefully controlled to favor the desired N-alkylation followed by intramolecular cyclization to the epoxide.

Step 4: Ring-Opening of the Epoxide and Deprotection

The final steps involve the ring-opening of the epoxide with an appropriate amine (e.g., isopropylamine for atenolol) and removal of the protecting group.

  • Reagents: The epoxide intermediate, the desired amine (e.g., isopropylamine), and a deprotecting agent (e.g., TBAF for TBDMS).

  • Protocol:

    • React the epoxide with the amine in a suitable solvent to open the epoxide ring and form the propanolamine side chain.

    • After purification, remove the silyl protecting group using a fluoride source like TBAF to yield the final beta-blocker analog.

Quantitative Data for Beta-Blocker Intermediate Synthesis (Illustrative)
StepProductStarting MaterialKey ReagentsYield (%)Purity/eeReference
1This compound-TBDMS etherThis compoundTBDMSCl, Imidazole>95%>99%General Method
2(1R)-1-(4-aminophenyl)ethan-1-ol-TBDMS etherThis compound-TBDMS etherFe, NH4Cl85-95%>99%General Method
3Epoxide Intermediate(1R)-1-(4-aminophenyl)ethan-1-ol-TBDMS etherEpichlorohydrin, Base60-70%>98%General Method
4Beta-Blocker AnalogEpoxide IntermediateIsopropylamine, TBAF70-80%>99%General Method

Visualizations

Synthetic Pathway for Chloramphenicol Intermediate

Chloramphenicol_Synthesis A This compound B (1R,2R)-2-Nitro-1-(4-nitrophenyl)propane-1,3-diol A->B Hydroxymethylation (Paraformaldehyde, Base) C (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol B->C Reduction (H2, Pd/C) D Chloramphenicol C->D Dichloroacetylation (Methyl dichloroacetate)

Caption: Synthesis of Chloramphenicol from this compound.

General Workflow for Pharmaceutical Intermediate Synthesis

Workflow start Start | this compound step1 Step 1: Functional Group Transformation e.g., Hydroxymethylation or Protection start->step1 step2 Step 2: Key Bond Formation/Modification e.g., C-N bond formation via reduction step1->step2 step3 Step 3: Further Functionalization e.g., Acylation or Side Chain Elaboration step2->step3 purification Purification Column Chromatography / Recrystallization step3->purification analysis Analysis NMR, HPLC, Mass Spectrometry purification->analysis product Final Pharmaceutical Intermediate analysis->product

Caption: General experimental workflow for intermediate synthesis.

Logical Relationship of Chiral Intermediates

Intermediates start This compound intermediate1 (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol start->intermediate1 Multi-step synthesis intermediate2 (1R)-1-(4-aminophenyl)ethan-1-ol derivative start->intermediate2 Reduction & Protection api1 Chloramphenicol intermediate1->api1 Acylation api2 Beta-Blocker (e.g., Atenolol analog) intermediate2->api2 Side-chain elaboration

Caption: Relationship between the starting material and key pharmaceutical products.

Conclusion

This compound is a highly versatile and valuable chiral starting material for the synthesis of important pharmaceutical intermediates. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to utilize this compound in the efficient and stereoselective synthesis of Chloramphenicol and beta-blocker scaffolds. The provided synthetic routes are robust and can be adapted and optimized for specific research and development needs.

References

Application Notes & Protocols: Biocatalytic Reduction of Ketones for Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The asymmetric reduction of prochiral ketones to form optically pure chiral alcohols is a critical transformation in the pharmaceutical and fine chemical industries.[1][2] Chiral alcohols serve as essential building blocks for numerous active pharmaceutical ingredients (APIs), including drugs like Atorvastatin, Montelukast, and Ipatasertib.[2][3] Ketoreductases (KREDs), or alcohol dehydrogenases (ADHs), have emerged as powerful biocatalysts for this purpose, offering unparalleled stereoselectivity under mild, environmentally benign reaction conditions.[4][5][6] This technology often displaces traditional chemical methods, providing a more sustainable and efficient route to high-value chiral intermediates.[4][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing ketoreductases in the synthesis of chiral alcohols, from initial enzyme screening to analytical validation.

Core Concepts

The Biocatalytic Reaction

Ketoreductases catalyze the transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of a ketone substrate. This reaction produces a stereochemically defined secondary alcohol.[8] The enzyme's active site architecture dictates the facial selectivity of the hydride attack, resulting in either the (R)- or (S)-alcohol with high enantiomeric excess (ee).[9]

Biocatalytic_Ketone_Reduction cluster_main Ketoreductase (KRED) Catalyzed Reduction ketone Prochiral Ketone kred_node KRED ketone->kred_node + alcohol Chiral Alcohol kred_node->alcohol nadp NAD(P)+ kred_node->nadp nadph NAD(P)H nadph->kred_node +

Caption: General reaction scheme for KRED-catalyzed asymmetric reduction of a ketone.

Cofactor Regeneration

The high cost of nicotinamide cofactors makes their stoichiometric use economically unfeasible.[6] Therefore, a cofactor regeneration system is essential for any practical application. This is typically achieved by coupling the primary KRED reaction with a secondary reaction that converts the oxidized cofactor (NAD(P)+) back to its reduced form (NAD(P)H).[6][10]

Common regeneration systems include:

  • Substrate-Coupled: Using a co-substrate like isopropanol, where the ketoreductase itself catalyzes the oxidation of the alcohol to acetone, regenerating the NADPH.[5][11]

  • Enzyme-Coupled: Employing a separate dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), with a sacrificial co-substrate like glucose or formate.[3][10][11]

Cofactor_Regeneration_Cycle cluster_main Cofactor Regeneration System (Enzyme-Coupled) cluster_reaction Primary Reaction cluster_regen Regeneration Reaction KRED Ketoreductase (KRED) NADP NAD(P)+ KRED->NADP Ketone Ketone KRED->Ketone GDH Glucose Dehydrogenase (GDH) NADPH NAD(P)H GDH->NADPH Glucose Glucose GDH->Glucose NADPH->KRED NADP->GDH Alcohol Chiral Alcohol Gluconolactone Gluconolactone

Caption: NAD(P)H regeneration cycle using glucose and glucose dehydrogenase (GDH).

Experimental Workflow

The successful application of ketoreductases typically follows a systematic workflow, from initial screening to process optimization.

Experimental_Workflow arrow -> sub_prep Substrate & Cofactor Preparation enz_screen KRED Enzyme Screening sub_prep->enz_screen reaction Small-Scale Reaction (1-10 mL) enz_screen->reaction workup Reaction Work-up (e.g., Solvent Extraction) reaction->workup analysis Analysis (GC/HPLC) workup->analysis data_eval Data Evaluation (Conversion, %ee) analysis->data_eval optimization Optimization (pH, Temp, Substrate Load) data_eval->optimization scaleup Scale-up (>1 L) optimization->scaleup

Caption: A typical experimental workflow for developing a biocatalytic ketone reduction.

Data Presentation: KRED Performance on Pharmaceutical Intermediates

The selection of a suitable ketoreductase is paramount for achieving high conversion and enantioselectivity. The tables below summarize the performance of various KREDs on ketone precursors for important APIs.

Table 1: Performance of Commercial KREDs on Various Ketone Substrates

Ketone Precursor for API Ketone Structure KRED Catalyst Conversion (%) Product ee (%) Product Configuration Reference
Aprepitant 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester CPADH / KRED 132 >99 >99 (S) [12]
Sitagliptin 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester ZRK ~99 >99 (S) [9]
Ipatasertib (R)-2-(2-cyanopropan-2-yl)-N-(5-(2,2-dimethyl-1-oxopropyl)-2-fluorophenyl)pyrrolidine-1-carboxamide Ssal-KRED (Engineered) ≥98 99.7 (de) (R,R-trans) [3]
Dolastatin 10 2-phenyl-1-thiazol-2-yl-ethanone KRED 132 96 >99 (S) [12]
Fluoxetine (Prozac) 3-oxo-3-phenyl-N-methylpropan-1-amine KRED 108/132 94 99 (S) [12]

| Atomoxetine (Strattera)| 3-oxo-3-phenyl-N-methylpropan-1-amine | KRED 132 | 99 | >99 | (R) |[12] |

Table 2: Comparison of Cofactor Regeneration Systems

Regeneration System Sacrificial Substrate Co-enzyme Advantages Considerations
Substrate-Coupled Isopropanol (IPA) None (KRED intrinsic activity) Simple setup, inexpensive substrate.[5] Product inhibition by acetone; not all KREDs have high activity with IPA; high IPA concentration can denature enzymes.[11]
Enzyme-Coupled (GDH) D-Glucose Glucose Dehydrogenase (GDH) High efficiency, thermodynamically favorable, no inhibitory by-product.[11] Higher cost due to second enzyme, potential for microbial growth in non-sterile conditions.
Enzyme-Coupled (FDH) Formate Formate Dehydrogenase (FDH) By-product is CO₂, which is easily removed. FDH can be expensive and may have lower stability.

| Whole-Cell System | Glucose, Sorbitol, Citrate | Endogenous Dehydrogenases | No need for purified enzymes, cofactor regenerated by cellular metabolism.[9][13] | Potential for side reactions from other cellular enzymes, lower volumetric productivity, substrate/product transport limitations.[6][9] |

Experimental Protocols

Protocol 1: General KRED Screening in 96-Well Plates

This protocol is adapted from commercially available screening kits and is designed for the rapid assessment of multiple KREDs.[8][11]

Materials:

  • Lyophilized KRED powders (e.g., Codex® KRED Screening Kit).

  • Ketone substrate.

  • Buffer: 100 mM Potassium Phosphate or Triethanolamine, pH 7.0.

  • Cofactor: NADP⁺ or NAD⁺ (as required by the KREDs).

  • Regeneration System Components:

    • IPA System: Isopropanol (IPA).

    • GDH System: D-Glucose, Glucose Dehydrogenase (GDH-105 or similar).

  • Co-solvent (if needed): DMSO, THF.

  • 96-well microtiter plate with sealing mat.

  • Reaction quench/extraction solvent: Ethyl acetate or Acetonitrile.

Procedure:

  • Prepare Stock Solutions:

    • Substrate Stock: Dissolve the ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 200 mg/mL).

    • Cofactor Stock: Prepare a 10 mg/mL solution of NADP⁺ or NAD⁺ in buffer.

    • GDH Stock (if used): Prepare a 20 mg/mL solution of GDH in buffer.

  • Reaction Setup (per well, for a final volume of 250 µL):

    • For IPA Regeneration System:

      • Add 197.5 µL of 100 mM buffer (pH 7.0).

      • Add 25 µL of Isopropanol (10% v/v).

      • Add 12.5 µL of cofactor stock solution (final conc. ~0.5 g/L).

      • Add 2.5-5 µL of substrate stock (final conc. 2-10 g/L).

    • For Glucose/GDH Regeneration System:

      • Add 220 µL of 100 mM buffer (pH 7.0).

      • Add 12.5 µL of cofactor stock solution (final conc. ~0.5 g/L).

      • Add D-Glucose to a final concentration of ~1.1 molar equivalents to the ketone.

      • Add 12.5 µL of GDH stock solution (final conc. ~1 g/L).

      • Add 2.5-5 µL of substrate stock (final conc. 2-10 g/L).

  • Enzyme Addition: To each well, add 1-2 mg of the corresponding lyophilized KRED powder.

  • Incubation: Seal the plate securely and incubate at 30°C with shaking (e.g., 250-500 rpm) for 16-24 hours.

  • Reaction Quench and Extraction:

    • Add 250 µL of a suitable organic solvent (e.g., ethyl acetate for GC analysis, acetonitrile for RP-HPLC) to each well.[11]

    • Seal the plate and shake vigorously for 10-15 minutes to extract the substrate and product.

    • Centrifuge the plate to separate the layers and transfer the organic layer to a new plate for analysis.

Protocol 2: Preparative Scale Synthesis (100 mL)

This protocol outlines a scale-up reaction for a promising KRED identified during screening.

Materials:

  • Purified KRED (1-10 g/L).

  • Ketone substrate (10-100 g/L).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Cofactor: NADP⁺ (0.5 g/L).

  • Regeneration System: D-Glucose (1.2 molar eq.) and GDH (1 g/L).

  • pH-stat or pH meter with base addition (e.g., 1M NaOH) to control pH.

  • Jacketed reactor with overhead stirring and temperature control.

Procedure:

  • Reactor Setup: Set up a 250 mL jacketed reactor with an overhead stirrer, pH probe, and temperature probe. Set the temperature to 30°C.

  • Prepare Reaction Mixture: To the reactor, add 100 mL of 100 mM phosphate buffer (pH 7.0).

  • Add Components: With gentle stirring, add the D-Glucose, NADP⁺, GDH, and the KRED. Allow them to dissolve completely.

  • Substrate Addition: Add the ketone substrate. If the substrate is a solid, it can be added directly. If it is an oil or has low aqueous solubility, it can be dissolved in a minimal amount of co-solvent (e.g., IPA up to 10%) or added neat.

  • Reaction Monitoring:

    • Start vigorous stirring (e.g., 300 rpm).

    • Monitor the pH. The oxidation of glucose to gluconic acid will cause the pH to drop. Maintain the pH at 7.0 by the controlled addition of a base (e.g., 1M NaOH) using a pH-stat.

    • Take aliquots (e.g., 100 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot with an equal volume of acetonitrile, centrifuge, and analyze the supernatant by HPLC/GC to monitor conversion.

  • Work-up: Once the reaction has reached completion (>98% conversion), stop the stirring and pH control.

    • Saturate the aqueous phase with NaCl to facilitate extraction.

    • Extract the product with an appropriate organic solvent (e.g., 3 x 100 mL of ethyl acetate or MTBE).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.

    • The product can be further purified by column chromatography or crystallization if necessary.

Protocol 3: Analytical Method for Enantiomeric Excess (% ee) Determination

Accurate determination of enantiomeric excess is crucial. This is typically achieved using chromatography on a chiral stationary phase (CSP).[14][]

Instrumentation:

  • Gas Chromatograph (GC) with FID detector or High-Performance Liquid Chromatograph (HPLC) with UV/Vis or PDA detector.

  • Chiral Column (e.g., for GC: Chirasil-DEX CB; for HPLC: Chiralcel OD-H, Chiralpak AD-H, or similar).[16]

Procedure:

  • Prepare Standards:

    • Racemic Standard: Prepare a solution of the racemic alcohol product (1 mg/mL) in the mobile phase or an appropriate solvent.

    • Ketone Standard: Prepare a solution of the starting ketone material (1 mg/mL).

  • Develop Separation Method (using Racemic Standard):

    • Inject the racemic standard onto the chiral column.

    • Optimize the mobile phase composition (for HPLC, typically hexane/isopropanol mixtures) or the temperature program (for GC) to achieve baseline separation of the two enantiomers.

  • Sample Preparation:

    • Take a quenched and/or extracted sample from the enzymatic reaction.

    • Dilute the sample to an appropriate concentration (~1 mg/mL total substrate + product) with the mobile phase or GC solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection (especially for HPLC).

  • Analysis:

    • Inject the prepared sample onto the chiral column using the optimized method.

    • Identify the peaks corresponding to the starting ketone and the two alcohol enantiomers by comparing their retention times with the standards.

  • Calculation of Conversion and % ee:

    • Conversion (%) = [Area(Alcohol Peaks)] / [Area(Alcohol Peaks) + Area(Ketone Peak)] * 100

    • Enantiomeric Excess (% ee) = [|Area(Enantiomer 1) - Area(Enantiomer 2)|] / [Area(Enantiomer 1) + Area(Enantiomer 2)] * 100

References

Enantiomeric Separation of 1-(4-nitrophenyl)ethanol: Chiral HPLC and GC Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantiomeric separation of 1-(4-nitrophenyl)ethanol using both Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). These methods are crucial for the analysis of enantiomeric purity, which is a critical aspect in the pharmaceutical and chemical industries.

Introduction to Chiral Separations

Chirality plays a significant role in the biological activity of many compounds. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different pharmacological and toxicological properties.[1][2] Therefore, the ability to separate and quantify individual enantiomers is of utmost importance. Chiral chromatography, utilizing a chiral stationary phase (CSP), is a powerful technique for achieving this separation.[3][4][5] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Polysaccharide-based chiral stationary phases are widely used in HPLC for the separation of a broad range of chiral compounds due to their excellent enantiorecognition capabilities.[6][7] For the separation of 1-(4-nitrophenyl)ethanol, a normal-phase method using a polysaccharide-based CSP is recommended as a starting point.

Suggested HPLC Method Parameters

Table 1: Chiral HPLC Method Parameters

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol
Gradient/Isocratic Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase or a compatible solvent
Experimental Protocol: Chiral HPLC Separation
  • System Preparation:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-(4-nitrophenyl)ethanol in the mobile phase or a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

    • Prepare a working standard by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Injection and Data Acquisition:

    • Inject 10 µL of the working standard onto the column.

    • Acquire data for a sufficient time to allow for the elution of both enantiomers.

  • Method Optimization:

    • If separation is not optimal, adjust the ratio of the mobile phase constituents. Increasing the alcohol content will generally decrease retention time.

    • Different alcohol modifiers (e.g., ethanol vs. isopropanol) can significantly affect selectivity and should be screened.[8]

    • For basic or acidic analytes, the addition of a small amount of an additive (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape and resolution.[9]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing System_Prep System Equilibration Injection Inject 10 µL System_Prep->Injection Sample_Prep Sample Preparation (0.1 mg/mL) Sample_Prep->Injection Chromatography Isocratic Elution (Hexane/Alcohol) Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC) Method

Cyclodextrin-based chiral stationary phases are highly effective for the enantiomeric separation of volatile compounds by GC.[3][4][10] For 1-(4-nitrophenyl)ethanol, a derivatized β-cyclodextrin column is a suitable choice.

Suggested GC Method Parameters

Table 2: Chiral GC Method Parameters

ParameterRecommended Condition
Column Derivatized β-cyclodextrin on a fused silica capillary column (e.g., Rt-βDEXsm, Rt-βDEXse)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen or Helium
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp at 2 °C/min to 200 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Sample Preparation Dissolve sample in a suitable solvent (e.g., dichloromethane, ethyl acetate)
Experimental Protocol: Chiral GC Separation
  • System Preparation:

    • Install the chiral GC column and condition it according to the manufacturer's instructions.

    • Set the GC parameters as listed in Table 2.

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-(4-nitrophenyl)ethanol in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a working standard by diluting the stock solution to a final concentration of 0.1 mg/mL.

  • Injection and Data Acquisition:

    • Inject 1 µL of the working standard into the GC.

    • Start the data acquisition.

  • Method Optimization:

    • The oven temperature program is a critical parameter for optimizing resolution in chiral GC.[10] A slower temperature ramp rate can improve separation.

    • The choice of carrier gas and its linear velocity can also impact efficiency. Hydrogen often provides better efficiency at higher linear velocities compared to helium.

    • The specific derivatized cyclodextrin stationary phase can exhibit different selectivities for various analytes.[3][4] Screening different cyclodextrin-based columns may be necessary to achieve the desired separation.

GC Workflow Diagram

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing GC_Setup GC System Setup and Conditioning Injection_GC Inject 1 µL GC_Setup->Injection_GC Sample_Prep_GC Sample Preparation (0.1 mg/mL) Sample_Prep_GC->Injection_GC Separation_GC Temperature Programmed Separation Injection_GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Data_Acquisition_GC Data Acquisition Detection_GC->Data_Acquisition_GC Peak_Integration_GC Peak Integration Data_Acquisition_GC->Peak_Integration_GC Quantification_GC Quantification Peak_Integration_GC->Quantification_GC

Caption: Workflow for Chiral GC Analysis.

Comparison of Chiral HPLC and GC Methods

HPLC_vs_GC cluster_hplc Chiral HPLC cluster_gc Chiral GC Title Comparison of Chiral Separation Methods for 1-(4-nitrophenyl)ethanol HPLC_Adv Advantages: - Wide applicability - Preparative scale possible - Room temperature operation GC_Adv Advantages: - High resolution - Fast analysis times - Low solvent usage HPLC_Disadv Disadvantages: - Higher solvent consumption - Potentially longer analysis times HPLC_Adv->HPLC_Disadv GC_Disadv Disadvantages: - Analyte must be volatile and thermally stable - Derivatization may be required for some analytes GC_Adv->GC_Disadv

Caption: HPLC vs. GC for Chiral Separations.

Conclusion

Both Chiral HPLC and Chiral GC are powerful techniques for the enantiomeric separation of 1-(4-nitrophenyl)ethanol. The choice of method will depend on the specific requirements of the analysis, such as sample volatility, required resolution, and whether preparative scale separation is needed. The protocols provided here serve as a robust starting point for method development and optimization. It is recommended to screen different chiral stationary phases and mobile phase/temperature programs to achieve the optimal separation for your specific application.

References

Application Note: Derivatisierung von (1R)-1-(4-Nitrophenyl)ethan-1-ol zur verbesserten analytischen Detektion

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Application Note beschreibt Protokolle zur Derivatisierung von (1R)-1-(4-Nitrophenyl)ethan-1-ol, um dessen analytische Nachweisbarkeit mittels Hochleistungsflüssigkeitschromatographie (HPLC) zu verbessern. Die Derivatisierung zielt darauf ab, die Empfindlichkeit und Selektivität der Analyse zu erhöhen, was insbesondere bei der Spurenanalyse in komplexen Matrizes wie biologischen Proben von entscheidender Bedeutung ist. Es werden zwei primäre Strategien vorgestellt: die Veresterung mit 4-Nitrobenzoylchlorid zur Erhöhung des UV-Absorptionsvermögens und die Derivatisierung mit chiralen Reagenzien wie Mosher-Säure zur enantioselektiven Analyse.

Einleitung

This compound ist ein chirales Alkohol, das als Baustein in der Synthese pharmazeutischer Wirkstoffe von Interesse ist. Die genaue Quantifizierung und die Bestimmung der enantiomeren Reinheit sind entscheidende Aspekte in der pharmazeutischen Entwicklung und Qualitätskontrolle. Die direkte Analyse von Alkoholen mittels HPLC mit UV-Detektion kann jedoch aufgrund ihrer geringen molaren Absorptionskoeffizienten eine Herausforderung darstellen.

Die chemische Derivatisierung ist eine bewährte Methode, um die analytischen Eigenschaften von Zielmolekülen zu verbessern. Durch die Einführung eines Chromophors in das Molekül kann die Nachweisgrenze (LOD) und die Quantifizierungsgrenze (LOQ) signifikant gesenkt werden. Für chirale Verbindungen ermöglicht die Derivatisierung mit einem enantiomerenreinen Reagenz die Bildung von Diastereomeren, die chromatographisch getrennt werden können, was eine genaue Bestimmung des Enantiomerenüberschusses (ee) ermöglicht.

Strategien zur Derivatisierung

UV-Detektionsverstärkung durch Veresterung mit 4-Nitrobenzoylchlorid

Zur Verbesserung der Nachweisbarkeit von this compound mittels UV-Detektion wird eine Veresterung mit 4-Nitrobenzoylchlorid vorgeschlagen. Durch die Einführung einer weiteren Nitrogruppe wird der molare Absorptionskoeffizient des Moleküls erhöht, was zu einer signifikanten Steigerung der Signalintensität führt.

Enantioselektive Analyse mittels chiraler Derivatisierungsreagenzien

Für die Bestimmung der enantiomeren Reinheit ist die Derivatisierung mit einem chiralen Reagenz wie (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylessigsäure (Mosher-Säure) eine etablierte Methode.[1][2][3] Die Reaktion des chiralen Alkohols mit der enantiomerenreinen Mosher-Säure führt zur Bildung von Diastereomerenpaaren (Mosher-Ester), die unterschiedliche physikalisch-chemische Eigenschaften aufweisen und somit mittels achiraler HPLC oder NMR-Spektroskopie getrennt und quantifiziert werden können.[1][2]

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die quantitativen Daten zur verbesserten Detektion von Phenolen, die strukturell mit this compound verwandt sind, nach der Derivatisierung mit 4-Nitrobenzoylchlorid zusammen. Diese Daten verdeutlichen das Potenzial der Derivatisierung zur Verbesserung der Nachweisgrenzen.

Analyt (als 4-Nitrobenzoyl-Derivat)Linearer Bereich (mg/L)Nachweisgrenze (LOD) (mg/L)
Phenol0.02 - 0.9≥0.99280.006
2-Chlorphenol0.06 - 0.9≥0.99280.02
4-Chlorphenol0.02 - 0.9≥0.99280.006
2,4-Dichlorphenol0.12 - 0.9≥0.99280.05
2-Phenylphenol0.04 - 0.9≥0.99280.01
Tabelle 1: Zusammenfassung der quantitativen Daten für die HPLC-UV-Analyse von Phenol-Derivaten. Die Daten wurden aus einer Studie zur Derivatisierung von Phenolen mit 4-Nitrobenzoylchlorid extrahiert und dienen als Referenz für die erwartete Verbesserung der Detektion.[1][4]

Experimentelle Protokolle

Protokoll 1: Derivatisierung mit 4-Nitrobenzoylchlorid für die HPLC-UV-Analyse

Dieses Protokoll basiert auf einer etablierten Methode zur Derivatisierung von Phenolen und kann für this compound adaptiert werden.[1][4]

Materialien:

  • This compound

  • 4-Nitrobenzoylchlorid (4-NB-Cl)

  • Acetonitril (HPLC-Qualität)

  • Boratpuffer (0.1 M, pH 8.5)

  • Milli-Q Wasser

  • Reaktionsgefäße (z.B. 1.5 mL Mikrozentrifugenröhrchen)

  • Vortexmischer

  • Heizblock oder Wasserbad

Vorgehensweise:

  • Herstellung der Standardlösungen: Eine Stammlösung von this compound in Acetonitril herstellen und daraus durch Verdünnung mit Milli-Q Wasser eine Reihe von Standardlösungen im gewünschten Konzentrationsbereich (z.B. 0.02 - 1.0 mg/L) ansetzen.

  • Herstellung der Derivatisierungslösung: Eine Lösung von 4-Nitrobenzoylchlorid in Acetonitril (2 mg/mL) frisch zubereiten.

  • Derivatisierungsreaktion: a. In ein Reaktionsgefäß 100 µL der Standardlösung (oder der zu analysierenden Probe) geben. b. 100 µL Boratpuffer (pH 8.5) hinzufügen. c. 100 µL der 4-NB-Cl-Lösung zugeben. d. Die Mischung sofort vortexen. e. Das Reaktionsgefäß für 1 Minute bei 50°C inkubieren.

  • HPLC-Analyse: a. Nach der Reaktion einen Aliquot (z.B. 50 µL) der Reaktionsmischung direkt in das HPLC-System injizieren. b. Die chromatographische Trennung auf einer geeigneten Umkehrphasen-Säule (z.B. C18) durchführen. c. Die Detektion erfolgt mittels UV-Detektor bei einer Wellenlänge von 280 nm.

Protokoll 2: Herstellung von Mosher-Estern zur chiralen Analyse

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Herstellung von Mosher-Estern zur Bestimmung der enantiomeren Zusammensetzung.

Materialien:

  • This compound (Probe mit unbekanntem Enantiomerenverhältnis)

  • (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid ((R)-Mosher-Säurechlorid)

  • (S)-(+)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid ((S)-Mosher-Säurechlorid)

  • Trockenes Pyridin oder ein anderes geeignetes aprotisches Lösungsmittel

  • 4-(Dimethylamino)pyridin (DMAP) als Katalysator

  • Trockenes Dichlormethan (CH₂Cl₂)

  • Inertgasatmosphäre (z.B. Stickstoff oder Argon)

Vorgehensweise:

  • Reaktionsansatz: In zwei separaten, trockenen Reaktionsgefäßen unter Inertgasatmosphäre eine definierte Menge des this compound in trockenem Dichlormethan lösen.

  • Zugabe der Reagenzien: a. Zu einem Gefäß eine stöchiometrische Menge an (R)-Mosher-Säurechlorid und eine katalytische Menge DMAP in trockenem Pyridin zugeben. b. Zum zweiten Gefäß eine stöchiometrische Menge an (S)-Mosher-Säurechlorid und eine katalytische Menge DMAP in trockenem Pyridin zugeben.

  • Reaktion: Die Reaktionsmischungen bei Raumtemperatur rühren, bis die Reaktion vollständig ist (die Reaktionszeit kann je nach Reaktivität des Alkohols variieren und sollte mittels Dünnschichtchromatographie (DC) überwacht werden).

  • Aufarbeitung: Die Reaktionsmischungen mit einer wässrigen Säure (z.B. verdünnte HCl) waschen, um überschüssiges Pyridin und DMAP zu entfernen. Die organische Phase abtrennen, trocknen (z.B. über Na₂SO₄) und das Lösungsmittel im Vakuum entfernen.

  • Analyse: Die gebildeten Diastereomerenpaare (Mosher-Ester) können nun mittels ¹H-NMR-Spektroskopie oder HPLC auf einer achiralen Phase analysiert werden. Die Integration der Signale der Diastereomere erlaubt die Bestimmung des Enantiomerenverhältnisses.

Visualisierungen

Derivatization_Workflow cluster_sample Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse Sample This compound Probe Derivatization Reaktion mit 4-Nitrobenzoylchlorid Sample->Derivatization Zugabe von Reagenz & Puffer, 50°C HPLC HPLC-UV Analyse Derivatization->HPLC Injektion Data Datenauswertung HPLC->Data Chromatogramm

Abbildung 1: Experimenteller Arbeitsablauf der Derivatisierung für die HPLC-UV-Analyse.

Chemical_Reaction reactant1 <this compound> reactant2 4-Nitrobenzoylchlorid arrow -> (Pyridin, DMAP) reactant2->arrow product 4-Nitrobenzoyl-Ester-Derivat plus + arrow->product

Abbildung 2: Chemische Reaktion der Derivatisierung mit 4-Nitrobenzoylchlorid.

Schlussfolgerung

Die Derivatisierung von this compound ist eine effektive Strategie zur Verbesserung seiner analytischen Nachweisbarkeit. Die Veresterung mit 4-Nitrobenzoylchlorid erhöht die UV-Absorption und senkt somit die Nachweis- und Quantifizierungsgrenzen in der HPLC-Analyse. Für die Bestimmung der enantiomeren Reinheit ist die Derivatisierung mit chiralen Reagenzien wie Mosher-Säure unerlässlich. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung robuster Analysemethoden für diesen und strukturell verwandte chirale Alkohole in der pharmazeutischen Forschung und Entwicklung.

References

Application Notes and Protocols for the Scale-up Production of Enantiopure (1R)-1-(4-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure alcohols are critical building blocks in the pharmaceutical industry for the synthesis of a wide array of chiral drugs.[1][2] (1R)-1-(4-nitrophenyl)ethan-1-ol is a key chiral intermediate used in the synthesis of various biologically active compounds. The production of this alcohol in high enantiomeric purity is paramount, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities.[3]

Scaling up the synthesis of enantiopure compounds from the laboratory to an industrial scale presents numerous challenges.[4][5][6] These include maintaining high enantioselectivity, achieving high yields, ensuring process safety, and managing economic feasibility.[4][5][6] This document provides detailed application notes and protocols for the scale-up production of this compound, focusing on biocatalytic asymmetric reduction, a green and efficient method, and asymmetric transfer hydrogenation, a well-established chemical approach.

Methods Overview

Two primary methods for the enantioselective synthesis of this compound are presented:

  • Biocatalytic Asymmetric Reduction of 4-Nitroacetophenone: This method utilizes ketoreductases (KREDs) or whole-cell biocatalysts to reduce the prochiral ketone, 4-nitroacetophenone, to the desired (R)-alcohol with high enantioselectivity.[1][2][7] Biocatalysis offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact.[2][8]

  • Asymmetric Transfer Hydrogenation (ATH): This chemical method employs a metal catalyst (typically Ruthenium-based) and a chiral ligand to facilitate the transfer of hydrogen from a hydrogen donor (e.g., isopropanol) to the ketone, yielding the chiral alcohol.[9] ATH is a robust and well-studied method for the asymmetric reduction of ketones.[9]

Data Presentation

The following tables summarize quantitative data for the production of enantiopure 1-(4-nitrophenyl)ethan-1-ol and related chiral alcohols using different catalytic systems.

Table 1: Biocatalytic Reduction of 4-Nitroacetophenone and Analogs

BiocatalystSubstrateSubstrate Conc. (g/L)Co-substrateYield (%)Enantiomeric Excess (e.e.) (%)Temp (°C)Time (h)Reference
Rhodococcus ruber ADH4-Nitroacetophenone10Isopropanol>99>99 (R)3024Adapted from[4]
Engineered KRED4-NitroacetophenoneNot specifiedIsopropanol97-98>98 (S)Not specifiedNot specified[7]
Candida parapsilosis1-Phenyl-1,2-ethanedioneNot specifiedGlucose9299 (S)Not specifiedNot specified[10]
Lactobacillus kefir KREDOxcarbazepine>100Isopropanol>95>99 (S)Not specifiedNot specified[7]

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

Catalyst SystemSubstrateSubstrate:Catalyst RatioHydrogen DonorYield (%)Enantiomeric Excess (e.e.) (%)Temp (°C)Time (h)Reference
Ru-TsDPENAcetophenone100:1Isopropanol9598 (R)2816Adapted from[9]
[RuCl2(p-cymene)]2 / Chiral LigandAromatic KetonesNot specifiedFormic acid/TriethylamineHighHighNot specifiedNot specified[9]
Noyori-type Ru-catalystAcetophenoneNot specified2-PropanolHigh9233Not specified[11]

Experimental Protocols

Protocol 1: Scale-up Biocatalytic Reduction using Rhodococcus ruber Alcohol Dehydrogenase (ADH)

This protocol is adapted from established procedures for ketoreductase-catalyzed reactions.[4]

1. Materials and Reagents:

  • 4-Nitroacetophenone

  • Rhodococcus ruber ADH (or a commercially available (R)-selective ketoreductase)

  • NAD+ or NADP+ (co-factor)

  • Glucose Dehydrogenase (GDH) for co-factor regeneration (optional)

  • Glucose (co-substrate for regeneration)

  • Isopropanol (co-substrate and solvent)

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Deionized water

2. Equipment:

  • Bioreactor with temperature and pH control

  • Stirrer/agitator

  • Separatory funnel

  • Rotary evaporator

  • HPLC with a chiral column (e.g., Chiralcel OD-H)

3. Procedure:

  • Reaction Setup:

    • Prepare a buffered solution (e.g., 1 L of 100 mM potassium phosphate buffer, pH 7.0) in the bioreactor.

    • Add the co-factor (e.g., NAD+, 0.1 mM).

    • If using an enzymatic co-factor regeneration system, add the regeneration enzyme (e.g., GDH, 1-2 mg/mL) and the co-substrate (e.g., glucose, 1.1 equivalents). Alternatively, isopropanol can be used as the co-substrate for co-factor regeneration.

    • Add the Rhodococcus ruber ADH to the desired loading (e.g., 1-5 mg/mL).

    • Stir the mixture until all components are dissolved.

  • Reaction Execution:

    • Dissolve 4-nitroacetophenone in isopropanol (if used as co-substrate) or a minimal amount of a water-miscible organic solvent and add it to the bioreactor to a final concentration of 10 g/L.

    • Maintain the temperature at 30°C and the pH at 7.0 (adjust with NaOH or HCl as needed).

    • Stir the reaction mixture at a constant rate to ensure proper mixing.

    • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC to determine the conversion of the ketone.

  • Work-up and Purification:

    • Once the reaction is complete (typically >99% conversion), quench the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the product by column chromatography or recrystallization if necessary.

4. Analysis:

  • Determine the yield of the product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation

This protocol is a general procedure based on established methods for ATH.[9][11]

1. Materials and Reagents:

  • 4-Nitroacetophenone

  • [RuCl(p-cymene)((R,R)-TsDPEN)] or a similar pre-catalyst

  • Isopropanol (hydrogen donor and solvent)

  • Potassium tert-butoxide (or another suitable base)

  • Dichloromethane (for work-up)

  • Deionized water

  • Anhydrous sodium sulfate

2. Equipment:

  • Inert atmosphere reaction vessel (e.g., Schlenk flask or glovebox)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • HPLC with a chiral column

3. Procedure:

  • Reaction Setup (under inert atmosphere):

    • To the reaction vessel, add 4-nitroacetophenone and the ruthenium pre-catalyst (e.g., substrate-to-catalyst ratio of 100:1 to 1000:1).

    • Add anhydrous isopropanol.

    • Add the base (e.g., potassium tert-butoxide, 5 mol%).

  • Reaction Execution:

    • Heat the reaction mixture to a specified temperature (e.g., 40-60°C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

4. Analysis:

  • Determine the yield and enantiomeric excess of the this compound by chiral HPLC.

Visualizations

Scale_Up_Workflow cluster_lab Lab-Scale Synthesis cluster_pilot Pilot-Scale Production cluster_industrial Industrial-Scale Manufacturing lab_synthesis Initial Synthesis (mg to g scale) lab_optimization Optimization of Reaction Conditions lab_synthesis->lab_optimization lab_analysis Analysis (Yield, e.e.) lab_optimization->lab_analysis pilot_planning Process Hazard Analysis lab_analysis->pilot_planning Successful Results pilot_synthesis Kilogram-Scale Synthesis pilot_planning->pilot_synthesis pilot_downstream Downstream Processing pilot_synthesis->pilot_downstream industrial_synthesis Large-Scale Production pilot_downstream->industrial_synthesis Process Validated industrial_qc Quality Control & Quality Assurance industrial_synthesis->industrial_qc Biocatalytic_Reduction_Pathway cluster_cofactor Co-factor Regeneration ketone 4-Nitroacetophenone alcohol This compound ketone->alcohol Reduction kred Ketoreductase ((R)-selective) nadp NAD(P)+ kred->nadp nadph NAD(P)H nadph->kred nadp->nadph Reduction isopropanol Isopropanol acetone Acetone isopropanol->acetone Oxidation Decision_Tree start Select Scale-up Strategy criteria Key Criteria: - Enantioselectivity - Cost of Catalyst/Enzyme - Process Safety - Downstream Processing start->criteria biocatalysis Biocatalysis criteria->biocatalysis High selectivity & mild conditions desired ath Asymmetric Transfer Hydrogenation criteria->ath Robustness & high throughput critical bio_pros Pros: - High e.e. - Mild Conditions - Green Process biocatalysis->bio_pros bio_cons Cons: - Enzyme Stability - Co-factor Cost biocatalysis->bio_cons ath_pros Pros: - Robust & Well-Established - High Throughput ath->ath_pros ath_cons Cons: - Metal Contamination - Harsher Conditions ath->ath_cons

References

Application Notes and Protocols: (1R)-1-(4-nitrophenyl)ethan-ol in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of the chiral building block, (1R)-1-(4-nitrophenyl)ethan-ol, in the synthesis of various biologically active molecules. This document includes key applications in the synthesis of the antibiotic chloramphenicol, a class of beta-blockers, and a proposed application in the synthesis of azole antifungals. Detailed experimental protocols, quantitative data, and diagrams of relevant biological pathways are provided to support researchers in their drug discovery and development endeavors.

Synthesis of (-)-Chloramphenicol

(1R)-1-(4-nitrophenyl)ethan-ol serves as a key chiral precursor for the stereoselective synthesis of the broad-spectrum antibiotic, (-)-chloramphenicol. The synthesis leverages the inherent chirality of the starting material to establish the two contiguous stereocenters of the target molecule with high precision. Chloramphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2][3][4] It binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step of protein elongation.[1][2][3][4]

Quantitative Data for Asymmetric Synthesis of (-)-Chloramphenicol
StepProductYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
1(4S,5R)-5-(4-nitrophenyl)-2-benzhydryl-4,5-dihydrooxazole-4-carboxylate72>95:589
2Methyl (2R,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate75 (after recrystallization: 61)-98 (after recrystallization)
3Methyl (2R,3R)-2-(2,2-dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propanoate83--
4(-)-Chloramphenicol80-99
Overall (-)-Chloramphenicol ~22 -99

Table adapted from data presented in the enantioselective synthesis of (–)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction.[5]

Experimental Protocol: Asymmetric Synthesis of (-)-Chloramphenicol[5]

This protocol outlines a key catalytic asymmetric aldol reaction to form the oxazoline intermediate, which is then converted to (-)-chloramphenicol.

Step 1: Synthesis of Benzhydryl (4S,5R)-5-(4-nitrophenyl)-2-benzhydryl-4,5-dihydrooxazole-4-carboxylate

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) and benzhydryl isocyanoacetate (1.1 eq) in dichloromethane (0.01 M) at 20 °C, add silver(I) oxide (Ag₂O, 2.5 mol%) and a cinchona-derived amino phosphine ligand (L-2, 5 mol%).

  • Stir the reaction mixture for 30 minutes.

  • Upon completion (monitored by TLC), quench the reaction and purify the crude product by flash column chromatography to yield the oxazoline derivative.

Step 2: Synthesis of Methyl (2R,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate

  • Treat the oxazoline from Step 1 with thionyl chloride (SOCl₂) in methanol (MeOH) to induce ring opening.

  • Purify the resulting amino alcohol by recrystallization from toluene to improve enantiomeric excess.

Step 3: Synthesis of Methyl (2R,3R)-2-(2,2-dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propanoate

  • Acylate the amino group of the product from Step 2 with dichloroacetyl chloride in a suitable solvent.

Step 4: Synthesis of (-)-Chloramphenicol

  • Chemoselectively reduce the ester group of the dichloroacetamide from Step 3 using an excess of sodium borohydride (NaBH₄) to yield (-)-chloramphenicol.

Mechanism of Action: Chloramphenicol

Chloramphenicol_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S 50S Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S->Peptidyl_Transferase_Center 30S 30S Chloramphenicol Chloramphenicol Chloramphenicol->50S Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes Inhibition->Protein_Synthesis Blocks peptide bond formation

Caption: Mechanism of action of Chloramphenicol.

Synthesis of Chiral β-Adrenergic Blockers

(1R)-1-(4-nitrophenyl)ethan-ol is a valuable chiral starting material for the enantioselective synthesis of β-adrenergic blockers (beta-blockers). The stereochemistry of the final product is crucial, as the pharmacological activity often resides in a single enantiomer. For instance, (S)-atenolol and (S)-propranolol are significantly more potent than their (R)-enantiomers.[6][7] Beta-blockers antagonize the effects of catecholamines at β-adrenergic receptors, leading to therapeutic effects in cardiovascular diseases like hypertension and angina.[8]

Proposed Enantioselective Synthesis of (S)-Atenolol

A plausible synthetic route to (S)-atenolol can be envisioned starting from (1R)-1-(4-nitrophenyl)ethan-ol. This involves reduction of the nitro group, protection of the resulting amine, and subsequent etherification and amination steps. A key step to achieve the desired (S)-configuration of the final product from the (R)-configured starting alcohol is a Mitsunobu reaction, which proceeds with inversion of stereochemistry.[9][10]

Quantitative Data for Enantioselective Syntheses of β-Blockers
DrugKey Chiral Precursor/StepYield (%)Enantiomeric Excess (ee, %)
(S)-Atenolol(R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide via enzymatic resolution60>99
(S)-PropranololL-proline catalyzed α-aminoxylation of an aldehyde->98
Nitro-propranolol analogueReaction of 4-nitro-1-naphthol with epichlorohydrin and isopropylamine28>98 (after chiral HPLC)

Table compiled from various sources detailing enantioselective syntheses.[6][11][12]

Experimental Protocol: Key Steps in β-Blocker Synthesis

Protocol 1: Mitsunobu Reaction for Stereochemical Inversion [9][10][13]

This general protocol describes the inversion of a secondary alcohol, a key transformation for synthesizing (S)-β-blockers from (R)-alcohols like (1R)-1-(4-nitrophenyl)ethan-ol.

  • Dissolve the (R)-alcohol (1 eq.), a suitable phenol (e.g., a protected p-hydroxyphenylacetamide derivative, 1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent like THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work up the reaction to remove byproducts (triphenylphosphine oxide and the hydrazine derivative) and purify the desired ether product with inverted stereochemistry by column chromatography.

Protocol 2: Synthesis of (S)-Atenolol from a Chiral Chlorohydrin Intermediate [11]

  • The enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide is obtained through lipase-catalyzed kinetic resolution of the racemic mixture.

  • React the (R)-chlorohydrin with isopropylamine in water at room temperature for 48 hours.

  • Following the reaction, isolate and purify the product to obtain (S)-atenolol.

Biological Pathway: β-Adrenergic Signaling

Beta_Adrenergic_Signaling cluster_cell Cardiomyocyte Beta_Blocker β-Blocker (e.g., Atenolol) Beta_AR β-Adrenergic Receptor Beta_Blocker->Beta_AR Antagonizes G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channels Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Contraction Increased Heart Rate & Contractility Ca_Channels->Contraction Norepinephrine Norepinephrine Norepinephrine->Beta_AR Activates

Caption: Simplified β-adrenergic signaling pathway in a cardiomyocyte.

Proposed Application: Synthesis of Azole Antifungals

While direct synthesis of azole antifungals from (1R)-1-(4-nitrophenyl)ethan-ol is not prominently documented, its structure lends itself to the synthesis of chiral azole derivatives. Azole antifungals inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][14][15][16] The disruption of ergosterol synthesis leads to a fungistatic or fungicidal effect.[11][14][15][16]

Proposed Synthetic Workflow

A hypothetical synthetic route could involve the conversion of (1R)-1-(4-nitrophenyl)ethan-ol to a chiral oxirane intermediate. This epoxide can then be opened by a nucleophilic azole, such as 1,2,4-triazole, to install the core azole moiety with a defined stereochemistry. Subsequent modification of the aromatic ring (e.g., reduction of the nitro group and further derivatization) could lead to a library of novel chiral azole antifungal candidates.

Azole_Synthesis_Workflow Start (1R)-1-(4-nitrophenyl)ethan-ol Step1 Activation of OH (e.g., Tosylation) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Oxirane Chiral Oxirane Intermediate Step2->Oxirane Step3 Nucleophilic opening with 1,2,4-Triazole Oxirane->Step3 Azole_Intermediate Chiral Azole Alcohol Step3->Azole_Intermediate Step4 Modification of Aromatic Ring Azole_Intermediate->Step4 Final_Product Novel Chiral Azole Antifungal Step4->Final_Product

Caption: Proposed workflow for azole antifungal synthesis.

Quantitative Data for Antifungal Activity of Azole Derivatives
CompoundFungal StrainMIC (μg/mL)
Azole Derivative 5cTrichophyton mentagrophytes0.491
Azole Derivative 5hTrichophyton mentagrophytes0.619
Griseofulvin (Reference)Trichophyton mentagrophytes2.52
Azole Derivative 4sCandida albicans (sensitive)0.53
Fluconazole (Reference)Candida albicans (sensitive)1.52
VT-1161Candida albicans≤0.0019
Itraconazole (Reference)Candida albicans0.023

MIC (Minimum Inhibitory Concentration) values from studies on novel azole antifungal agents.[1][4][17]

Mechanism of Action: Azole Antifungals

Azole_Mechanism cluster_fungus Fungal Cell Azole Azole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) Azole->CYP51 Inhibits Inhibition Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Inhibition->Ergosterol Depletion of Ergosterol

Caption: Mechanism of action of azole antifungals.

References

Application Notes and Protocols for Monitoring Enzymatic Resolutions of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule often resides in a single enantiomer. Enzymatic kinetic resolution (EKR) is a powerful and widely utilized technique for the separation of racemic alcohols, leveraging the high stereoselectivity of enzymes. Monitoring the progress of these resolutions is critical for process optimization, determining reaction endpoints, and ensuring the desired enantiopurity of both the product and the unreacted substrate.

These application notes provide detailed protocols and data presentation guidelines for monitoring the progress of enzymatic resolutions of chiral alcohols using common analytical techniques.

Core Concepts in Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that an enzyme will preferentially catalyze the reaction of one enantiomer of a racemic mixture at a much higher rate than the other.[1] In the case of chiral alcohols, this often involves an acylation reaction catalyzed by a lipase, where one enantiomer is converted to an ester, leaving the other, less reactive enantiomer, unreacted.[1][2]

The key parameters to monitor during an enzymatic resolution are:

  • Conversion (c): The percentage of the initial racemic alcohol that has been converted to the product.

  • Enantiomeric Excess of the Substrate (ee_s): A measure of the purity of the remaining unreacted alcohol.

  • Enantiomeric Excess of the Product (ee_p): A measure of the purity of the ester product formed.

  • Enantioselectivity (E-value): A measure of the enzyme's ability to discriminate between the two enantiomers.

Analytical Techniques for Monitoring Reaction Progress

Several analytical techniques can be employed to monitor the progress of enzymatic resolutions. The choice of method depends on the specific alcohol, the reaction conditions, and the available instrumentation.

1. Gas Chromatography (GC) on a Chiral Stationary Phase: This is a widely used and robust method for separating and quantifying enantiomers of volatile alcohols and their corresponding esters.

2. High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: HPLC is suitable for a broader range of chiral alcohols, including less volatile compounds.[3] It offers excellent separation and quantification capabilities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct method for separating enantiomers, NMR can be used to determine enantiomeric excess after derivatization with a chiral resolving agent to form diastereomers with distinct NMR signals.[4][5]

4. Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It can be a rapid method for determining enantiomeric excess, especially in high-throughput screening formats.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

This protocol describes a typical procedure for the enzymatic resolution of a racemic secondary alcohol using a commercially available lipase.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Acyl donor (e.g., vinyl acetate, vinyl butyrate)[4][8]

  • Immobilized Lipase (e.g., Novozym 435®, Candida antarctica Lipase B)[9][10]

  • Anhydrous organic solvent (e.g., hexane, heptane, isooctane)[4][8]

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Thermostatically controlled environment (e.g., water bath, heating mantle)

  • Analytical instrument for monitoring (e.g., GC-FID with a chiral column)

Procedure:

  • To a clean, dry reaction vessel, add the racemic alcohol (1 equivalent).

  • Add the anhydrous organic solvent to dissolve the alcohol.

  • Add the acyl donor (typically 1.5 to 10 equivalents).[8] Using an excess of the acyl donor can help drive the reaction to completion.

  • Add the immobilized lipase (e.g., 1:1 mass ratio of enzyme to substrate).[8]

  • Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking small aliquots from the reaction mixture.

  • For monitoring, quench the reaction in the aliquot (e.g., by filtering out the enzyme or adding a quenching agent).

  • Analyze the aliquot using a suitable analytical method (e.g., chiral GC) to determine the conversion and enantiomeric excess of the remaining substrate and the product.

  • Continue the reaction until the desired conversion and enantiomeric excess are achieved. A typical target is around 50% conversion to obtain both the unreacted substrate and the product in high enantiomeric excess.

  • Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • The product ester and the unreacted alcohol can be separated by column chromatography.

Protocol 2: Monitoring by Chiral Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., CP-Chirasil-DEX CB).[8]

Procedure:

  • Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., the reaction solvent) to a concentration appropriate for GC analysis.

  • GC Method:

    • Injector Temperature: 160-250 °C

    • Detector Temperature: 180-300 °C

    • Oven Temperature Program: An example program could be: hold at 100 °C for 3 minutes, then ramp to 140 °C at 5 °C/min, hold for 5 minutes, then ramp to 180 °C at 10 °C/min, and hold for 15 minutes.[8] The program should be optimized to achieve baseline separation of the enantiomers of both the alcohol and the ester.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers of the alcohol and the product ester based on their retention times (comparison with authentic standards is recommended).

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) and conversion (c) using the following formulas:

      • ee_substrate (%) = [Area(R-alcohol) - Area(S-alcohol)] / [Area(R-alcohol) + Area(S-alcohol)] * 100 (assuming the R-enantiomer is the faster reacting one)

      • ee_product (%) = [Area(R-ester) - Area(S-ester)] / [Area(R-ester) + Area(S-ester)] * 100

      • Conversion (%) = [Area(R-ester) + Area(S-ester)] / [Area(R-alcohol) + Area(S-alcohol) + Area(R-ester) + Area(S-ester)] * 100

Data Presentation

Summarizing the quantitative data in a structured table allows for easy comparison of different reaction conditions and monitoring of the reaction progress over time.

Table 1: Monitoring the Enzymatic Resolution of (±)-1-Phenylethanol

Time (h)Conversion (%)ee_substrate (%)ee_product (%)E-value
115.218.098.5>200
228.740.298.2>200
445.182.397.9>200
649.598.097.5>200
850.1>9997.4>200

The E-value can be calculated using the formula: E = ln[(1-c)(1-ee_s)] / ln[(1-c)(1+ee_s)] or E = ln[1 - c(1+ee_p)] / ln[1 - c(1-ee_p)].[8]

Visualization of Experimental Workflow

A clear diagram of the experimental workflow can aid in understanding the overall process.

G cluster_reaction Enzymatic Resolution cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification racemic_alcohol Racemic Alcohol reaction_vessel Reaction Vessel racemic_alcohol->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel solvent Organic Solvent solvent->reaction_vessel take_aliquot Take Aliquot reaction_vessel->take_aliquot Periodically filter_enzyme Filter Enzyme reaction_vessel->filter_enzyme After Completion quench Quench Reaction take_aliquot->quench analysis Chiral GC/HPLC Analysis quench->analysis analysis->reaction_vessel Continue/Stop Decision separation Column Chromatography filter_enzyme->separation product Enantioenriched Ester separation->product substrate Enantioenriched Alcohol separation->substrate G conversion Conversion (c) ee_s Enantiomeric Excess of Substrate (ee_s) conversion->ee_s Increases with ee_p Enantiomeric Excess of Product (ee_p) conversion->ee_p Remains high with high E-value e_value Enantioselectivity (E-value) e_value->ee_s Higher E leads to faster increase e_value->ee_p Higher E leads to higher ee_p

References

Troubleshooting & Optimization

Improving enantioselectivity in the synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantioselectivity of the synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Problem 1: Low Enantiomeric Excess (ee%) in Corey-Bakshi-Shibata (CBS) Reduction

Potential Cause Troubleshooting Steps
Moisture in the reaction The CBS reduction is highly sensitive to moisture, which can hydrolyze the borane reagent and the catalyst, leading to a non-selective reduction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][2]
Impure reagents The quality of the CBS catalyst and the borane source (e.g., BH₃·THF) is crucial. Use freshly purchased or purified reagents. The borane solution should be titrated before use to determine its exact concentration.
Incorrect reaction temperature The temperature for CBS reductions is critical for achieving high enantioselectivity. The reaction is typically carried out at low temperatures (-78 °C to -20 °C). Ensure accurate temperature control throughout the reaction.
Inappropriate stoichiometry The ratio of substrate to catalyst and borane can affect the enantioselectivity. A typical catalyst loading is 5-10 mol%. The amount of borane should be sufficient for the reduction but not in large excess, which could lead to a background, non-catalyzed reduction.
Slow addition of reagents Slow, dropwise addition of the borane solution to the mixture of the ketone and catalyst is recommended to maintain a low concentration of the reducing agent and favor the catalyzed pathway.
Inadequate stirring Ensure efficient stirring to maintain a homogeneous reaction mixture, especially at low temperatures where viscosity can increase.

Problem 2: Low Conversion or Yield in Biocatalytic Reduction with Ketoreductase (KRED)

Potential Cause Troubleshooting Steps
Sub-optimal pH Enzyme activity is highly dependent on pH. Determine the optimal pH for the specific ketoreductase being used. Most KREDs have an optimal pH in the range of 6.0-8.0.
Incorrect temperature Temperature affects both enzyme activity and stability. While higher temperatures may increase the initial reaction rate, they can also lead to enzyme denaturation over time. The optimal temperature is typically between 25 °C and 40 °C.
Cofactor (NAD(P)H) limitation The reduction of the ketone requires a stoichiometric amount of the cofactor NAD(P)H. An efficient cofactor regeneration system is essential for driving the reaction to completion. Common systems include the use of a secondary alcohol (e.g., isopropanol) and a coupled dehydrogenase, or glucose and glucose dehydrogenase.
Substrate or product inhibition High concentrations of the substrate (4-nitroacetophenone) or the product (this compound) can inhibit the enzyme. Perform the reaction at a lower substrate concentration or consider in-situ product removal.
Poor substrate solubility 4-nitroacetophenone has limited solubility in aqueous buffers. The addition of a co-solvent (e.g., DMSO, isopropanol) at a concentration that does not denature the enzyme (typically 5-20% v/v) can improve solubility and increase the reaction rate.
Enzyme inactivation The presence of heavy metals, organic solvents at high concentrations, or extreme pH can irreversibly inactivate the enzyme. Ensure the reaction buffer is free of contaminants.

Frequently Asked Questions (FAQs)

Q1: Which method, chemical or biocatalytic, is better for the synthesis of this compound?

A1: Both Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction with ketoreductases (KREDs) can provide high enantioselectivity (>95% ee). The choice of method depends on several factors:

  • Scale: For large-scale industrial synthesis, biocatalysis is often preferred due to its milder reaction conditions, higher safety profile, and reduced waste generation.

  • Substrate Scope: CBS reduction is a versatile method applicable to a wide range of ketones. While KREDs also have a broad substrate scope, a specific enzyme may need to be identified or engineered for optimal performance with a new substrate.[3]

  • Development Time: Identifying a suitable KRED and optimizing the reaction conditions can be time-consuming. The CBS reduction is a well-established chemical method with more readily available starting materials and protocols.

  • Cost: The cost of the chiral catalyst for CBS reduction can be significant, especially on a large scale. The cost of enzymes for biocatalysis has become more competitive, and the use of whole-cell biocatalysts can further reduce costs.

Q2: How can I determine the enantiomeric excess (ee%) of my product?

A2: The most common method for determining the enantiomeric excess of chiral alcohols is chiral High-Performance Liquid Chromatography (HPLC) .[4] This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. For 1-(4-nitrophenyl)ethan-1-ol, polysaccharide-based columns are often effective.

A typical starting point for method development would be:

  • Column: A column with a chiral stationary phase such as cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (e.g., 90:10 hexane:isopropanol).

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Q3: My CBS reduction worked well for acetophenone, but the enantioselectivity is low for 4-nitroacetophenone. Why?

A3: The electronic properties of the substituent on the aromatic ring can influence the interaction of the ketone with the chiral catalyst. The electron-withdrawing nitro group in 4-nitroacetophenone can alter the Lewis basicity of the carbonyl oxygen, potentially affecting its coordination to the Lewis acidic boron of the CBS catalyst. This can lead to a less favorable transition state and lower enantioselectivity. It may be necessary to screen different CBS catalysts (e.g., with different substituents on the boron or the prolinol backbone) or adjust the reaction conditions (e.g., lower temperature, different solvent) to optimize the enantioselectivity for this specific substrate.

Q4: Can I use sodium borohydride (NaBH₄) for the enantioselective reduction of 4-nitroacetophenone?

A4: Sodium borohydride itself is an achiral reducing agent and will produce a racemic mixture of the alcohol. However, it can be used in combination with a chiral ligand or catalyst to achieve enantioselectivity. For instance, chiral oxazaborolidines can be used in catalytic amounts with a stoichiometric amount of a borane source, which can be generated in situ from NaBH₄.

Data Presentation

Table 1: Comparison of Methods for the Synthesis of this compound

MethodCatalyst/EnzymeReducing AgentSolventTemp. (°C)Yield (%)ee% (R)
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineBH₃·THFTHF-20>95>98
Biocatalysis Ketoreductase (e.g., from a Codexis® screening kit)Isopropanol (for cofactor regeneration)Aqueous Buffer/Co-solvent30>90>99

Note: The values presented are representative and can vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of 4-Nitroacetophenone

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • 4-Nitroacetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%).

  • Add anhydrous THF (5 mL) and cool the solution to -20 °C in a cooling bath.

  • Slowly add BH₃·THF solution (0.6 mL, 0.6 mmol) dropwise to the catalyst solution while maintaining the temperature at -20 °C. Stir the mixture for 10 minutes.

  • In a separate flask, dissolve 4-nitroacetophenone (1.0 mmol, 165.1 mg) in anhydrous THF (5 mL).

  • Add the solution of 4-nitroacetophenone dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL). Stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford this compound.

  • Determine the yield and enantiomeric excess (by chiral HPLC).

Protocol 2: Biocatalytic Reduction of 4-Nitroacetophenone using a Ketoreductase

This protocol is a general procedure for screening and small-scale synthesis using a commercially available ketoreductase screening kit (e.g., from Codexis).[3][5]

Materials:

  • Ketoreductase (lyophilized powder or solution from a screening kit)

  • 4-Nitroacetophenone

  • NADP⁺ or NAD⁺

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol or DMSO (as co-solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a vial, prepare the reaction buffer (e.g., 1 mL of 100 mM potassium phosphate buffer, pH 7.0).

  • Add NADP⁺ (or NAD⁺) to a final concentration of 1 mM.

  • Add glucose to a final concentration of 100 mM.

  • Add a catalytic amount of glucose dehydrogenase (GDH).

  • Add the desired amount of ketoreductase enzyme (as per the manufacturer's instructions).

  • Prepare a stock solution of 4-nitroacetophenone in a suitable co-solvent (e.g., 100 mM in isopropanol or DMSO).

  • Add the substrate stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 10 mM).

  • Seal the vial and incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by taking samples at different time points and analyzing them by HPLC or GC.

  • Once the reaction is complete, quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously to extract the product.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Analyze the organic extract to determine the conversion and enantiomeric excess.

  • For purification, the reaction can be scaled up and the product purified by column chromatography.

Visualizations

CBS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dry Glassware under Vacuum/Heat reagents Add (R)-CBS Catalyst and Anhydrous THF start->reagents cool Cool to -20 °C reagents->cool borane Add BH3·THF Solution cool->borane substrate Add 4-Nitroacetophenone Solution borane->substrate react Stir at -20 °C substrate->react monitor Monitor by TLC react->monitor quench Quench with Methanol monitor->quench acidify Add 1M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify by Column Chromatography dry->purify end Obtain this compound purify->end analyze Determine Yield and ee% (Chiral HPLC) end->analyze

Caption: Experimental workflow for the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalysis_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Conversion in Biocatalytic Reduction pH Sub-optimal pH issue->pH temp Incorrect Temperature issue->temp cofactor Cofactor Limitation issue->cofactor inhibition Substrate/Product Inhibition issue->inhibition solubility Poor Substrate Solubility issue->solubility optimize_pH Optimize Buffer pH pH->optimize_pH optimize_temp Optimize Reaction Temperature temp->optimize_temp regen Ensure Efficient Cofactor Regeneration cofactor->regen concentration Lower Substrate Concentration inhibition->concentration cosolvent Add Co-solvent (e.g., DMSO) solubility->cosolvent

Caption: Troubleshooting logic for low conversion in biocatalytic reduction.

References

Troubleshooting common side reactions in the reduction of 4-nitroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the reduction of 4-nitroacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 4-aminoacetophenone and other related reduction products from 4-nitroacetophenone.

1. Low or No Yield of the Desired Product

Question: I am getting a very low yield of my target compound, 4-aminoacetophenone. What are the possible causes and how can I improve it?

Answer:

Low yields in the reduction of 4-nitroacetophenone can stem from several factors, ranging from reaction conditions to reagent quality. Here are the primary aspects to investigate:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

      • Temperature: Verify that the reaction is being conducted at the optimal temperature for the chosen reducing agent. Some reductions require heating to proceed at a reasonable rate.

      • Stirring: In heterogeneous reactions (e.g., with solid metals or catalysts), vigorous stirring is crucial to ensure proper mixing and contact between reactants.

  • Reagent Quality and Stoichiometry:

    • Solution:

      • Reducing Agent: Use a fresh, high-quality reducing agent. Some reagents, like sodium borohydride, can decompose over time, especially if not stored properly. The stoichiometry of the reducing agent is also critical; ensure you are using the correct molar equivalents as specified in the protocol.

      • Catalyst Activity (for catalytic hydrogenation): The catalyst (e.g., Pd/C, Raney Nickel) may be deactivated.

        • Use fresh catalyst or ensure the stored catalyst has been kept under an inert atmosphere.

        • Avoid catalyst poisons in your reaction setup (e.g., sulfur-containing compounds).

  • Improper Work-up Procedure:

    • Solution:

      • pH Adjustment: When using acidic conditions (e.g., Sn/HCl), the resulting amine will be in its protonated form (anilinium salt). It is essential to neutralize the reaction mixture with a base (e.g., NaOH, NH4OH) to the appropriate pH to precipitate the free amine.[1][2] Failure to do so will result in the product remaining dissolved in the aqueous layer.

      • Extraction: Ensure you are using the correct solvent for extraction and performing a sufficient number of extractions to recover all the product from the aqueous layer.

  • Side Reactions: The formation of undesired byproducts will consume your starting material and reduce the yield of the desired product. Please refer to the specific side reaction section below for more details.

2. Presence of Unexpected Side Products

Question: My final product is impure. What are the common side products in the reduction of 4-nitroacetophenone and how can I avoid them?

Answer:

The formation of side products is a common issue and is highly dependent on the chosen reduction method.

  • Over-reduction of the Carbonyl Group:

    • Side Product: 1-(4-aminophenyl)ethanol or even 4-ethylaniline.

    • Cause: This occurs when a reducing agent or condition is strong enough to reduce both the nitro group and the ketone. This is particularly common in catalytic hydrogenation.[3][4]

    • Prevention:

      • Choice of Reagent: For the selective reduction of the nitro group to an amine while preserving the ketone, tin (Sn) in the presence of hydrochloric acid (HCl) is a classic and effective method.[5][6][7]

      • Tuning Catalytic Hydrogenation: If using catalytic hydrogenation, the selectivity can be influenced by the choice of catalyst, solvent, pressure, and temperature. For instance, using a poisoned catalyst (e.g., Lindlar's catalyst) or carefully controlling the reaction time can favor the formation of 4-aminoacetophenone.[4]

  • Incomplete Reduction of the Nitro Group:

    • Side Products: Intermediates such as 4-nitrosoacetophenone and 4-hydroxylaminoacetophenone.

    • Cause: Insufficient reducing agent, short reaction time, or low reaction temperature.

    • Prevention: Ensure complete conversion by monitoring the reaction with TLC and using a sufficient excess of the reducing agent.

  • Formation of Azo and Azoxy Compounds:

    • Side Products: Azoxy and azo compounds are formed through the condensation of intermediates like nitroso and hydroxylamine species.[8][9][10][11] This is more prevalent under certain conditions, for example, using LiAlH4 for the reduction of aromatic nitro compounds can lead to azo products.[12]

    • Cause: These side reactions are often promoted by specific reagents and reaction conditions.

    • Prevention: Stick to well-established protocols for selective nitro group reduction, such as catalytic hydrogenation with Pd/C or reduction with Fe/NH4Cl, which are less prone to forming these byproducts.[1]

  • Reduction of the Carbonyl Group Only:

    • Side Product: 1-(4-nitrophenyl)ethanol.

    • Cause: Using a mild reducing agent that is selective for aldehydes and ketones, such as sodium borohydride (NaBH4), without a catalyst that activates the nitro group.[5][13][14]

    • Prevention: If the goal is to reduce the nitro group, NaBH4 is generally not the reagent of choice unless used in combination with a suitable catalyst system.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent should I choose for the selective reduction of the nitro group in 4-nitroacetophenone?

A1: The choice of reducing agent is crucial for achieving chemoselectivity.

  • For reducing the nitro group to an amine while leaving the ketone untouched: Tin (Sn) in concentrated hydrochloric acid (HCl) is a reliable method.[5][6][7] Iron (Fe) in acidic medium is another common and cost-effective alternative.[15]

  • For reducing the ketone to an alcohol while leaving the nitro group untouched: Sodium borohydride (NaBH4) in an alcoholic solvent is the standard choice.[5][13][14]

  • For catalytic hydrogenation: This method can be tuned to yield different products. For selective reduction to 4-aminoacetophenone, palladium on carbon (Pd/C) is often used, but conditions must be carefully controlled to avoid over-reduction of the ketone.[4][12]

Q2: My reaction with Sn/HCl produced a thick, gelatinous precipitate during work-up. What is it and how do I handle it?

A2: The gelatinous precipitate is likely tin salts (stannic hydroxide) that form upon basification of the reaction mixture.[2] This can make filtration and extraction difficult.

  • Solution:

    • Add a sufficient amount of a strong base like concentrated NaOH solution. This can help to dissolve the tin salts by forming soluble stannates.

    • Diluting the mixture with water may also help to manage the precipitate.

    • Be patient during filtration and wash the filter cake thoroughly to recover any trapped product.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot a small amount of your starting material (4-nitroacetophenone), your reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the typical yields I can expect for the reduction of 4-nitroacetophenone to 4-aminoacetophenone?

A4: The expected yield can vary significantly depending on the method used. Below is a summary of reported yields for different reduction methods.

Reducing Agent/CatalystConditionsYield of 4-aminoacetophenoneReference
10% Pd/C, HydrazineEthanol, water, reflux55.3%[6]
10% Pd/C, NaBH4Water66.89%[6]
Sn/HClReflux46.3%[6]
Zn/NH4ClWater, room temperature25%[6]
2.7 wt% Ru/TiO2(anatase)H2 (atmospheric pressure), 55-115 °C>99% selectivity[16][17]
Rh/silicaIsopropanol, 303-333 K, 1-5 barg H2~94% (combined with alcohol)[3]

Q5: How do I purify the final product, 4-aminoacetophenone?

A5: The primary purification method for solid 4-aminoacetophenone is recrystallization.

  • Solvent: A common solvent for recrystallization is hot water or an ethanol/water mixture.[5]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

  • For liquid products or to remove closely related impurities, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group using Tin and HCl [5]

  • Place 3.3 g of granular tin and 1.65 g of 4-nitroacetophenone in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 24 mL of water and 9 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 1.5 hours.

  • Cool the reaction mixture to room temperature. If any solid tin remains, filter the mixture under vacuum.

  • Slowly add a concentrated solution of sodium hydroxide (e.g., 10% w/v) or ammonia to the filtrate until the solution is basic and a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from hot water to obtain pure 4-aminoacetophenone.

Protocol 2: Selective Reduction of the Ketone Group using NaBH4 [5]

  • Dissolve 1.65 g of 4-nitroacetophenone in 20 mL of hot ethanol in a 100 mL Erlenmeyer flask.

  • Cool the solution in an ice/water bath.

  • Add 0.45 g of sodium borohydride in small portions over 5 minutes while stirring.

  • Continue to stir the mixture at room temperature for 15 minutes.

  • Carefully add dilute hydrochloric acid dropwise to quench the excess NaBH4 until the bubbling of hydrogen gas ceases.

  • Add 40 mL of water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 20 mL).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain 1-(4-nitrophenyl)ethanol as a liquid.[5]

Visualizations

Troubleshooting_Low_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Reagent Issues Reagent Issues Low Yield->Reagent Issues Work-up Problems Work-up Problems Low Yield->Work-up Problems Side Reactions Side Reactions Low Yield->Side Reactions Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Improve Stirring Improve Stirring Incomplete Reaction->Improve Stirring Use Fresh Reagents Use Fresh Reagents Reagent Issues->Use Fresh Reagents Check Stoichiometry Check Stoichiometry Reagent Issues->Check Stoichiometry Correct pH Correct pH Work-up Problems->Correct pH Optimize Extraction Optimize Extraction Work-up Problems->Optimize Extraction See Side Reaction Guide See Side Reaction Guide Side Reactions->See Side Reaction Guide Side_Reaction_Pathway cluster_start Starting Material cluster_products Potential Products & Side Products 4-Nitroacetophenone 4-Nitroacetophenone 4-Aminoacetophenone 4-Aminoacetophenone 4-Nitroacetophenone->4-Aminoacetophenone Selective Nitro Reduction (e.g., Sn/HCl) 1-(4-Aminophenyl)ethanol 1-(4-Aminophenyl)ethanol 4-Nitroacetophenone->1-(4-Aminophenyl)ethanol Non-selective Reduction (e.g., Strong Catalytic Hyd.) 1-(4-Nitrophenyl)ethanol 1-(4-Nitrophenyl)ethanol 4-Nitroacetophenone->1-(4-Nitrophenyl)ethanol Selective Ketone Reduction (e.g., NaBH4) Azo/Azoxy Compounds Azo/Azoxy Compounds 4-Nitroacetophenone->Azo/Azoxy Compounds Dimerization of Intermediates 4-Aminoacetophenone->1-(4-Aminophenyl)ethanol Further Reduction

References

Technical Support Center: Optimization of Lipase-Catalyzed Resolution of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the lipase-catalyzed resolution of secondary alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic kinetic resolution of secondary alcohols, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion

  • Question: My lipase-catalyzed resolution is showing very low or no conversion of the secondary alcohol. What are the possible causes and how can I troubleshoot this?

  • Answer: Low conversion can stem from several factors related to the enzyme, substrate, or reaction conditions.

    • Inactive Enzyme: The lipase may be inactive or denatured. Verify the activity of your lipase using a standard substrate. Ensure proper storage conditions as recommended by the supplier. High temperatures (often above 45-60°C) can denature the enzyme, leading to a loss of activity.[1][2]

    • Poor Enzyme-Substrate Compatibility: Not all lipases are effective for all secondary alcohols. The steric hindrance around the hydroxyl group of the alcohol can prevent it from fitting into the enzyme's active site.[3] Consider screening a panel of different lipases (e.g., from Candida antarctica (CALA and CALB), Pseudomonas cepacia, Rhizomucor miehei) to find one with better activity and selectivity for your specific substrate.[4]

    • Inappropriate Solvent: The choice of solvent is crucial as it can affect enzyme activity and stability.[5][6] Highly polar solvents can strip the essential water layer from the enzyme, leading to inactivation.[5] Non-polar solvents like hexane, heptane, and toluene are often preferred.[7] If your substrate has poor solubility in non-polar solvents, consider using a more polar solvent like methyl tert-butyl ether (MTBE) or optimizing a biphasic system.

    • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[2][8] The optimal temperature for lipases is typically between 30°C and 50°C.[8] It is recommended to perform the reaction at a moderate temperature (e.g., 30-40°C) to ensure a balance between reaction rate and enzyme stability.

    • Presence of Inhibitors: The reaction mixture may contain inhibitors. Water content is a critical parameter; while a small amount of water is essential for lipase activity, excess water can promote the reverse reaction (hydrolysis) and reduce the esterification rate.[9] Some metal ions can also inhibit lipase activity.[10]

Issue 2: Low Enantioselectivity (Low ee)

  • Question: My reaction is proceeding, but the enantiomeric excess (ee) of the product and/or the remaining substrate is low. How can I improve the enantioselectivity?

  • Answer: Low enantioselectivity indicates that the lipase is not effectively discriminating between the two enantiomers of the secondary alcohol.

    • Sub-optimal Lipase: The chosen lipase may inherently have low enantioselectivity for your specific substrate. Screening different lipases is the primary step to address this.[11] Lipases from Pseudomonas and Burkholderia species are known to be efficient for resolving a variety of secondary alcohols.

    • Reaction Temperature: Temperature can significantly influence enantioselectivity. Generally, lower temperatures lead to higher enantioselectivity, although the reaction rate will be slower. Consider running the reaction at a lower temperature (e.g., room temperature or even 4°C) to enhance selectivity.

    • Choice of Acyl Donor: The structure of the acyl donor can impact the enantioselectivity of the reaction.[11] Vinyl acetate is a commonly used and effective acyl donor as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction irreversible.[4] For some substrates, bulkier acyl donors may lead to better discrimination between the enantiomers.[1]

    • Solvent Effects: The solvent can influence the conformation of the enzyme and its interaction with the substrate, thereby affecting enantioselectivity. The optimal solvent is often substrate-dependent, and screening different organic solvents is recommended.

    • Conversion Rate: For kinetic resolutions, the enantiomeric excess of the product and the remaining substrate changes with conversion. It is crucial to monitor the reaction over time and stop it at the optimal point to achieve the highest ee for both. For a highly selective reaction (high E-value), an ee of >95% for the remaining substrate is typically achieved at around 50% conversion.

Frequently Asked Questions (FAQs)

Q1: What is the role of immobilization in lipase-catalyzed resolutions?

A1: Immobilization of lipases on a solid support offers several advantages. It can significantly improve the enzyme's stability (thermal and operational), prevent enzyme aggregation, and simplify the recovery and reuse of the biocatalyst, which is crucial for industrial applications.[12] Common immobilization techniques include adsorption, covalent bonding, and entrapment.

Q2: How do I choose the right acyl donor for my reaction?

A2: The choice of acyl donor is critical for achieving high conversion and enantioselectivity. Vinyl esters, particularly vinyl acetate, are widely used because the reaction is essentially irreversible.[4] This is because the byproduct, vinyl alcohol, quickly tautomerizes to the stable acetaldehyde. For certain secondary alcohols, using a bulkier acyl donor can enhance enantioselectivity.[1][11] Simple alkyl esters can also be used, but the alcohol byproduct must be removed to drive the equilibrium towards product formation.[13]

Q3: What is Dynamic Kinetic Resolution (DKR) and when should I consider it?

A3: Kinetic resolution is limited to a maximum theoretical yield of 50% for a single enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[14] This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. DKR is particularly useful when one enantiomer is desired in high yield. This is often achieved by using a combination of a lipase and a metal catalyst (e.g., ruthenium-based) for the racemization.[14][15]

Q4: Can I use water as a solvent for lipase-catalyzed resolution?

A4: While lipases are hydrolytic enzymes in their natural aqueous environment, for the resolution of alcohols via esterification or transesterification, the presence of excess water is generally detrimental as it promotes the reverse reaction (hydrolysis of the ester product).[9] Therefore, these reactions are typically carried out in organic solvents with a minimal amount of water to maintain the enzyme's active conformation. For resolutions based on the hydrolysis of a racemic ester, a biphasic system or a water-miscible co-solvent is used.

Quantitative Data Summary

Table 1: Effect of Lipase Source on the Kinetic Resolution of (R/S)-1-(2-furyl) ethanol

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %)
Rhizomucor miehei lipaseVinyl acetaten-heptane-Low
Thermomyces lanuginosus lipaseVinyl acetaten-heptane-Low
Candida antarctica lipase B (Novozym 435)Vinyl acetaten-heptane~50>99

Data compiled from information suggesting Novozym 435 is highly effective for this substrate.

Table 2: Influence of Acyl Donor on the Dynamic Kinetic Resolution of 1-phenylethanol

Acyl DonorRacemization CatalystLipaseSolventProduct ee (%)Conversion (%)
Isopropenyl acetateZeolite BetaCandida antarctica lipase BToluene67Slow
Vinyl butyrateZeolite BetaCandida antarctica lipase BToluene92~100 (in 2h)
Vinyl octanoateZeolite BetaCandida antarctica lipase BToluene98~100 (in 2h)

Data extracted from a study on DKR combining enzyme and zeolite catalysts.[1]

Experimental Protocols

Protocol 1: General Procedure for Lipase Screening in the Kinetic Resolution of a Secondary Alcohol

  • Preparation: To separate vials, add the racemic secondary alcohol (1 mmol), the acyl donor (e.g., vinyl acetate, 1.5 mmol), and an organic solvent (e.g., 5 mL of hexane or MTBE).

  • Enzyme Addition: To each vial, add a different lipase (e.g., 20 mg of immobilized lipase such as Novozym 435, Lipase PS, etc.).

  • Reaction: Seal the vials and place them in an incubator shaker at a controlled temperature (e.g., 30°C) with constant agitation (e.g., 200 rpm).

  • Monitoring: Withdraw small aliquots from the reaction mixture at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the substrate and the product.

  • Selection: Based on the conversion rates and enantioselectivities, select the optimal lipase for your specific secondary alcohol.

Protocol 2: A Representative Dynamic Kinetic Resolution (DKR) of 1-phenylethanol

  • Reaction Setup: In a reaction vessel, dissolve racemic 1-phenylethanol (1 mmol) in toluene (5 mL).

  • Catalyst Addition: Add the racemization catalyst (e.g., a ruthenium complex) and a base (if required for catalyst activation).

  • Enzyme and Acyl Donor: Add the immobilized lipase (e.g., Candida antarctica lipase B) and the acyl donor (e.g., isopropenyl acetate).

  • Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Monitoring and Analysis: Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product.

  • Work-up: Once the reaction reaches completion (high conversion and high ee of the product), filter off the immobilized enzyme and the racemization catalyst. The product can then be purified from the filtrate by standard methods such as column chromatography.

Visualizations

Experimental_Workflow_Lipase_Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome RacemicAlcohol Racemic Secondary Alcohol ReactionVials Reaction Vials @ 30°C RacemicAlcohol->ReactionVials AcylDonor Acyl Donor AcylDonor->ReactionVials Solvent Organic Solvent Solvent->ReactionVials LipaseA Lipase A LipaseA->ReactionVials LipaseB Lipase B LipaseB->ReactionVials LipaseC Lipase C LipaseC->ReactionVials Monitoring Monitoring over time ReactionVials->Monitoring ChiralAnalysis Chiral GC/HPLC Analysis Monitoring->ChiralAnalysis Data Conversion & ee Data ChiralAnalysis->Data OptimalLipase Select Optimal Lipase Data->OptimalLipase

Caption: Workflow for screening different lipases for the kinetic resolution of a secondary alcohol.

DKR_Logical_Relationship cluster_reactants Reactants cluster_cycle Dynamic Kinetic Resolution Cycle cluster_product Final Product RacemicAlcohol Racemic Alcohol (R/S) R_Alcohol (R)-Alcohol RacemicAlcohol->R_Alcohol S_Alcohol (S)-Alcohol RacemicAlcohol->S_Alcohol R_Ester (R)-Ester (Product) R_Alcohol->R_Ester Lipase-catalyzed Acylation S_Alcohol->R_Alcohol Racemization Catalyst EnantiopureEster Enantiopure (R)-Ester R_Ester->EnantiopureEster

Caption: Logical relationship in a Dynamic Kinetic Resolution (DKR) process.

References

Strategies for the purification of (1R)-1-(4-nitrophenyl)ethan-1-ol from its enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the enantioselective purification of (1R)-1-(4-nitrophenyl)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of 1-(4-nitrophenyl)ethan-1-ol?

A1: The most common and effective methods for resolving the racemic mixture of 1-(4-nitrophenyl)ethan-1-ol are Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Salt Crystallization. Each technique offers distinct advantages depending on the scale of the separation, required purity, and available resources.

Q2: Which method is most suitable for large-scale purification?

A2: For large-scale industrial applications, diastereomeric salt crystallization is often preferred due to its scalability and cost-effectiveness.[1] Enzymatic resolution is also a viable option for larger scales, particularly with immobilized enzymes that can be reused.[2] Preparative chiral HPLC can be used for large quantities but is generally more expensive.

Q3: What is "enantiomeric excess" (ee) and why is it important?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. In pharmaceutical applications, a high ee is critical as different enantiomers of a drug can have vastly different pharmacological activities or toxicities.

Q4: Can I use a standard HPLC system for chiral separations?

A4: While you use a standard HPLC instrument, you must use a specialized Chiral Stationary Phase (CSP) column. These columns contain a chiral selector that interacts differently with each enantiomer, allowing for their separation.[3]

Q5: What is the maximum theoretical yield for a single enantiomer in a kinetic resolution?

A5: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as one enantiomer is consumed to form a new product while the other remains.[4] However, techniques like Dynamic Kinetic Resolution (DKR) can overcome this limitation by continuously racemizing the unreacted enantiomer, potentially leading to a theoretical yield of 100%.[4][5]

Troubleshooting Guides

Strategy 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers.

Experimental Workflow: Chiral HPLC

Caption: Workflow for the separation of enantiomers using Chiral HPLC.

Troubleshooting Common HPLC Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Incorrect chiral column selection.2. Inappropriate mobile phase composition.3. Column degradation or contamination.[6]1. Screen different types of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based).[7]2. Optimize the mobile phase. For normal phase, vary the ratio of hexane/isopropanol. Additives like diethylamine (for basic compounds) or trifluoroacetic acid may help.[8]3. Wash the column with a strong solvent like 100% ethanol.[8] Ensure samples are filtered before injection.[8][9]
Peak Tailing or Fronting 1. Column overload.2. Sample solvent incompatible with the mobile phase.3. Partial blockage of the column inlet frit.[9][10]1. Reduce the sample concentration or injection volume.2. Dissolve the sample in the mobile phase whenever possible.[9]3. Back-flush the column to dislodge particulates.[10] Install a guard column to protect the analytical column.[10]
Drifting Baseline 1. Insufficient column equilibration.2. Contaminated mobile phase or detector flow cell.1. Equilibrate the column with the mobile phase for a longer duration (at least 10-20 column volumes).2. Use high-purity HPLC-grade solvents and flush the detector flow cell.
"Memory Effect" Additives from previous runs adsorbing to the stationary phase and affecting the current separation.[10][11]For immobilized columns, flush with a strong solvent like DMF to "reset" the stationary phase. For coated columns, flush with the strongest compatible solvent (e.g., 2-propanol).[10]
Detailed Experimental Protocol: Chiral HPLC

Objective: To separate this compound from its (S)-enantiomer.

  • Column: Chiralcel OD-H or Chiralpak AD-H (amylose or cellulose-based CSPs are commonly effective for this class of compounds).

  • Mobile Phase: A typical starting condition is a mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.[12]

  • Flow Rate: 0.6 - 1.0 mL/min for an analytical column (e.g., 4.6 mm I.D.).[12]

  • Temperature: 25°C.

  • Detection: UV at 230 nm.[12]

  • Sample Preparation: Dissolve the racemic 1-(4-nitrophenyl)ethan-1-ol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject 5-10 µL of the prepared sample.

  • Monitor the separation and identify the retention times for the two enantiomers.

  • For preparative scale, increase the injection volume and collect the fractions corresponding to each enantiomer as they elute.

  • Analyze the collected fractions to determine the enantiomeric excess (ee) and purity.

Strategy 2: Enzymatic Kinetic Resolution (EKR)

EKR utilizes an enzyme (typically a lipase) to selectively acylate one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.[4]

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution of a racemic alcohol.

Troubleshooting Common EKR Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Conversion 1. Inactive enzyme.2. Unsuitable solvent or acyl donor.3. Suboptimal temperature or pH.1. Use a fresh batch of enzyme or a different lipase (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase).[13][14]2. Screen different organic solvents (e.g., hexane, toluene, MTBE) and acyl donors (e.g., vinyl acetate, isopropenyl acetate).[2][15]3. Optimize the reaction temperature (typically 30-50°C for lipases). Ensure no extreme pH conditions if using an aqueous buffer system.
Low Enantioselectivity (Low ee) 1. The chosen enzyme is not highly selective for the substrate.2. Reaction proceeded past 50% conversion, leading to the acylation of the less-reactive enantiomer.3. Unfavorable reaction conditions.1. Screen a variety of lipases from different sources.[14]2. Monitor the reaction progress over time (e.g., by GC or TLC) and stop the reaction at ~50% conversion to maximize the ee of both the product and the remaining substrate.3. Vary the temperature and solvent, as these can influence the enzyme's enantioselectivity.
Difficulty Separating Product and Substrate The ester product and the unreacted alcohol have similar polarities.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Alternatively, the ester can be hydrolyzed back to the alcohol after the initial separation.
Detailed Experimental Protocol: Enzymatic Kinetic Resolution

Objective: To resolve racemic 1-(4-nitrophenyl)ethan-1-ol via lipase-catalyzed acylation.

  • Materials:

    • Racemic 1-(4-nitrophenyl)ethan-1-ol

    • Immobilized Lipase B from Candida antarctica (Novozym 435)

    • Vinyl acetate (acyl donor)

    • Hexane (solvent)

    • Molecular sieves (to remove water)

  • Procedure:

    • To a flask, add racemic 1-(4-nitrophenyl)ethan-1-ol (1 mmol), hexane (10 mL), vinyl acetate (2 mmol), and molecular sieves.

    • Add the immobilized lipase (e.g., 20 mg).

    • Seal the flask and place it in an orbital shaker at 40°C.[2]

    • Monitor the reaction progress using TLC or chiral HPLC. The reaction is typically optimal near 50% conversion.

    • Once the desired conversion is reached, filter off the enzyme. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to yield the pure enantiomers.

Strategy 3: Diastereomeric Salt Crystallization

This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility.[1][16]

Experimental Workflow: Diastereomeric Salt Crystallization

Caption: Workflow for Diastereomeric Salt Crystallization.

Troubleshooting Common Crystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated.2. Inappropriate solvent.3. Presence of impurities inhibiting crystallization.1. Concentrate the solution by slowly evaporating the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[17]2. Screen a range of solvents or solvent mixtures to find one where the diastereomeric salts have a significant solubility difference.[18][19]3. Purify the initial racemic mixture or the resolving agent.
Low Enantiomeric Excess (ee) of Crystallized Product 1. The solubility difference between the two diastereomeric salts is small in the chosen solvent.2. Crystallization occurred too quickly, trapping the more soluble diastereomer.3. The system reached thermodynamic equilibrium, which may not favor high purity.[20]1. Perform a thorough solvent screen to maximize the solubility difference.[18]2. Slow down the cooling rate to allow for more selective crystal growth.[17]3. Recrystallize the product one or more times to enhance its purity.
Poor Recovery / Low Yield 1. The desired diastereomeric salt has significant solubility in the mother liquor.2. The resolving agent is not optimal.1. Cool the solution to a lower temperature before filtration. Minimize the amount of solvent used for washing the crystals.2. Test different chiral resolving agents (e.g., brucine, tartaric acid derivatives, chiral amines).[16]
Detailed Experimental Protocol: Diastereomeric Salt Crystallization

Objective: To resolve racemic 1-(4-nitrophenyl)ethan-1-ol via diastereomeric salt formation.

Note: As an alcohol, 1-(4-nitrophenyl)ethan-1-ol must first be derivatized to an acid, for example, by reacting it with phthalic anhydride to form the corresponding hemiphthalate ester. This acidic derivative can then be resolved with a chiral base.

  • Materials:

    • Racemic 1-(4-nitrophenyl)ethyl hemiphthalate

    • Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine)

    • Crystallization solvent (e.g., methanol, ethanol, or mixtures with water)

  • Procedure:

    • Salt Formation: Dissolve the racemic hemiphthalate (1 equivalent) in a suitable solvent (e.g., hot methanol). In a separate flask, dissolve the chiral base (0.5-1.0 equivalent) in the same solvent.

    • Combine the two solutions.

    • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.

    • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.

    • Purity Check: Determine the diastereomeric purity of the crystals (e.g., by HPLC or NMR). If necessary, recrystallize to improve purity.

    • Liberation of Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the resolving agent, making it water-soluble. Extract the desired enantiomerically pure hemiphthalate with an organic solvent. Hydrolyze the hemiphthalate to recover the pure this compound.

Quantitative Data Summary

The effectiveness of each purification strategy can vary significantly based on the specific conditions. The following table presents typical data ranges found in the literature for these methods.

Purification Method Parameter Typical Value Range Notes
Chiral HPLC Enantiomeric Excess (ee)>99%Highly effective for achieving high purity.[21]
Resolution (Rs)>1.5 (baseline)Dependent on column and mobile phase selection.
YieldVariableDependent on scale (analytical vs. preparative).
Enzymatic Resolution Enantiomeric Excess (ee)83 - >99%Highly dependent on enzyme choice and stopping at ~50% conversion.[5]
Conversion~50% (for max ee)Can be pushed higher in Dynamic Kinetic Resolution.
Yield<50% (per enantiomer)Theoretical maximum is 50% for standard EKR.[4]
Diastereomeric Crystallization Enantiomeric Excess (ee)80 - >98%Often requires recrystallization to achieve high purity.[20]
YieldVariableDepends on solubility differences and number of recrystallization steps.

References

Addressing racemization issues during the synthesis and handling of chiral alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for addressing racemization issues during the synthesis and handling of chiral alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols to preserve the stereochemical integrity of chiral alcohols throughout their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization in chiral alcohols?

Racemization, the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers, can be triggered by several factors during the synthesis and handling of chiral alcohols. The most common causes involve the formation of a planar, achiral intermediate, such as a carbocation or an enolate.[1] This can occur under various conditions:

  • Acidic or Basic Conditions: Both strong acids and bases can promote racemization. For instance, acidic conditions can lead to the formation of a carbocation intermediate, particularly in SN1-type reactions, which can then be attacked from either side by a nucleophile, resulting in a racemic mixture.[1][2][3][4]

  • Heat: Elevated temperatures can provide the necessary energy to overcome the activation barrier for enantiomerization, leading to racemization.

  • Oxidation Reactions: Some oxidation reactions of secondary alcohols proceed through intermediates that can lead to loss of stereochemical information.

  • Storage and Handling: Improper storage, such as exposure to acidic or basic contaminants or elevated temperatures over time, can lead to gradual racemization.

Q2: How can I prevent racemization during a substitution reaction at the chiral center of an alcohol?

To prevent racemization during substitution reactions, it is crucial to avoid the formation of a carbocation intermediate. This is best achieved by employing reaction conditions that favor an SN2 mechanism, which proceeds with an inversion of configuration rather than racemization.[1][2][3][4]

A common strategy involves a two-step process:

  • Activation of the Hydroxyl Group: The alcohol's hydroxyl group is a poor leaving group. It can be converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This step proceeds with retention of configuration at the chiral center.

  • Nucleophilic Substitution: The resulting tosylate or mesylate is then reacted with the desired nucleophile. This substitution occurs via an SN2 pathway, leading to a predictable inversion of stereochemistry and avoiding racemization.

Q3: What are protecting groups, and how do they help in preventing racemization?

Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. In the context of chiral alcohols, protecting the hydroxyl group can prevent it from participating in reactions that could lead to racemization at the adjacent stereocenter.

For example, if a reaction requires strongly basic conditions that could cause deprotonation and subsequent racemization of a nearby stereocenter, the alcohol can be protected as a silyl ether (e.g., TBDMS ether). This protecting group is stable to many basic reagents and can be selectively removed later under mild conditions.

Q4: How do I choose the right analytical technique to determine the enantiomeric purity of my chiral alcohol?

The choice of analytical technique depends on the specific alcohol, the available instrumentation, and the required level of accuracy. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique that separates enantiomers on a chiral stationary phase.

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable alcohols. The alcohol may need to be derivatized to improve its volatility and interaction with the chiral stationary phase.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The chiral alcohol is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, which have distinct NMR spectra, allowing for the determination of enantiomeric excess.[9]

Troubleshooting Guides

Problem 1: I observe significant racemization after a substitution reaction that was supposed to proceed with inversion of configuration.

Potential Cause Troubleshooting Steps
SN1 Pathway Contamination: The reaction conditions may not have been optimal for a pure SN2 reaction, leading to a competing SN1 pathway and subsequent racemization. This is more likely with secondary alcohols and can be influenced by the solvent and nucleophile.- Ensure the use of a polar aprotic solvent (e.g., acetone, DMF) which favors SN2 reactions.[2][3] - Use a strong, non-bulky nucleophile. - Lower the reaction temperature to further favor the SN2 pathway.
Leaving Group Instability: The tosylate or mesylate intermediate may be unstable under the reaction conditions, leading to its decomposition and formation of a carbocation.- Use a milder base during the activation step. - Purify the tosylate or mesylate intermediate before proceeding to the substitution step to remove any acidic impurities.
Racemization of Starting Material: The starting alcohol may have already contained some of the other enantiomer.- Always check the enantiomeric purity of your starting material before the reaction.

Problem 2: My chiral alcohol shows a decrease in enantiomeric excess after purification by column chromatography.

Potential Cause Troubleshooting Steps
Acidic or Basic Silica Gel: Standard silica gel can have acidic protons on its surface, which can catalyze racemization of sensitive alcohols.- Use deactivated (neutral) silica gel for chromatography. This can be prepared by treating the silica gel with a base (e.g., triethylamine) and then washing with a neutral solvent. - Consider using a different stationary phase, such as alumina.
Prolonged Exposure to Solvent: Some solvents, especially if they contain acidic or basic impurities, can cause racemization over time.- Minimize the time the compound spends on the column. - Use high-purity solvents for chromatography.

Problem 3: I am struggling to separate the enantiomers of my alcohol using chiral HPLC.

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for resolving the specific enantiomers of your alcohol.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
Suboptimal Mobile Phase Composition: The mobile phase composition significantly affects the separation.- Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol). - Add a small amount of an additive, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, to the mobile phase to improve peak shape and resolution.
Derivatization Required: Some alcohols may not resolve well directly.- Consider derivatizing the alcohol with a chiral or achiral agent to form diastereomers or a more suitable derivative for separation on the chosen CSP.

Data Presentation

Table 1: Comparison of Common Silyl Protecting Groups for Alcohols

Protecting GroupAbbreviationCommon ReagentStability to AcidStability to Base
TrimethylsilylTMSTMSCl11
TriethylsilylTESTESCl~60~10-100
tert-ButyldimethylsilylTBDMS/TBSTBDMSCl~20,000~20,000
TriisopropylsilylTIPSTIPSCl~700,000~100,000
tert-ButyldiphenylsilylTBDPSTBDPSCl~5,000,000~100,000

Relative stability values are approximate and can vary depending on the specific substrate and reaction conditions.

Table 2: Common Chiral Derivatizing Agents (CDAs) for Alcohols

Chiral Derivatizing AgentAbbreviationApplication
α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA (Mosher's acid)NMR determination of enantiomeric excess and absolute configuration.[9]
α-Methoxyphenylacetic acidMPANMR determination of enantiomeric excess and absolute configuration.
1-Phenylethyl isocyanatePEICHPLC separation of diastereomeric carbamates.
(1S)-(-)-Camphanic chlorideHPLC or NMR analysis of diastereomeric esters.
α-Cyano-α-fluoro(2-naphthyl)acetic acid2-CFNAA newer CDA for determining enantiomeric excess, reported to be superior to Mosher's acid for primary alcohols.[9]

Experimental Protocols

Protocol 1: Protection of a Chiral Secondary Alcohol using TBDMSCl

Objective: To protect the hydroxyl group of a chiral secondary alcohol as a tert-butyldimethylsilyl (TBDMS) ether to prevent racemization during subsequent reactions.

Materials:

  • Chiral secondary alcohol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)[10]

  • Imidazole[10]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware.

Procedure:

  • To a solution of the chiral secondary alcohol in anhydrous DMF, add imidazole (1.5-2.5 equivalents) and TBDMSCl (1.1-1.5 equivalents) at room temperature under a nitrogen atmosphere.[10][11][12]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with diethyl ether (3 times).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDMS-protected alcohol.

Protocol 2: Chiral Gas Chromatography (GC) Analysis of a Chiral Alcohol

Objective: To determine the enantiomeric excess of a chiral alcohol using chiral GC.

Materials:

  • Sample of the chiral alcohol

  • High-purity solvent for sample dilution (e.g., dichloromethane)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., CP Chirasil-DEX CB).[5]

Procedure:

  • Sample Preparation: Dissolve a small amount of the alcohol in the appropriate solvent to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Install the chiral GC column in the gas chromatograph.

    • Set the injector and detector temperatures (e.g., 250 °C).

    • Set the oven temperature program. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 2-5 °C/min).

    • Set the carrier gas (e.g., hydrogen or helium) flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • The two enantiomers will separate on the chiral column and appear as two distinct peaks in the chromatogram.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Experimental Workflow: Preventing Racemization in a Substitution Reaction

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution start Chiral Alcohol (R-OH) activation React with TsCl or MsCl in Pyridine start->activation intermediate Chiral Tosylate/Mesylate (R-OTs/OMs) (Configuration Retained) activation->intermediate substitution React with Nucleophile (Nu-) intermediate->substitution product Product (R-Nu) (Configuration Inverted) substitution->product

Caption: Workflow for SN2 reaction on a chiral alcohol to prevent racemization.

Logical Relationship: Factors Influencing Racemation

G racemization Racemization of Chiral Alcohol planar_intermediate Formation of Planar Intermediate (Carbocation/Enolate) planar_intermediate->racemization sn1 SN1 Reaction Conditions sn1->planar_intermediate strong_acid_base Strong Acidic or Basic Conditions strong_acid_base->planar_intermediate heat Elevated Temperature heat->racemization improper_storage Improper Storage improper_storage->racemization

Caption: Key factors that can lead to the racemization of chiral alcohols.

References

Technical Support Center: Asymmetric Synthesis Catalyst Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the efficiency of catalysts used in asymmetric synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during asymmetric synthesis experiments, offering potential causes and solutions in a direct question-and-answer format.

Question 1: My reaction shows low enantioselectivity (% ee) and/or poor yield. What are the initial troubleshooting steps?

Answer: Low efficiency in asymmetric catalysis can stem from multiple sources. A systematic approach is crucial for identifying the root cause. Begin by verifying the fundamentals of your experimental setup before exploring more complex reaction parameters.

Initial Troubleshooting Workflow

G start Low Yield or Enantioselectivity Observed purity Verify Purity of All Components start->purity Step 1 conditions Review Reaction Conditions start->conditions Step 2 deactivation Investigate Catalyst Deactivation start->deactivation Step 3 substrate Substrate Purity (>99%) purity->substrate solvent Solvent Anhydrous/Degassed? purity->solvent catalyst Catalyst/Ligand Purity & Correct Handling purity->catalyst reagents Other Reagents Purity purity->reagents optimize Systematically Optimize Parameters substrate->optimize solvent->optimize catalyst->optimize reagents->optimize temp Temperature Control Accurate? conditions->temp atmosphere Inert Atmosphere Maintained? conditions->atmosphere stirring Stirring Rate Adequate? conditions->stirring temp->optimize atmosphere->optimize stirring->optimize poisoning Potential Catalyst Poisons? deactivation->poisoning degradation Thermal/Chemical Degradation? deactivation->degradation poisoning->optimize degradation->optimize

Caption: Initial troubleshooting workflow for low catalyst efficiency.

Detailed Checklist:

  • Purity of Reactants and Solvents: Impurities in the substrate or solvent can act as catalyst poisons. Ensure substrates are purified to >99% and that solvents are anhydrous and properly degassed, as water and oxygen can deactivate many catalysts.[1]

  • Catalyst and Ligand Integrity: Verify the purity of the catalyst and any associated ligands. Handle air- and moisture-sensitive catalysts under an inert atmosphere.

  • Reaction Conditions:

    • Temperature: Ensure precise temperature control, as small fluctuations can significantly impact enantioselectivity.[2][3] In some cases, lowering the temperature increases enantioselectivity.[4]

    • Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) if your catalyst or reagents are sensitive to air or moisture.

    • Concentration: Reactant concentration can influence reaction kinetics and catalyst stability.

Question 2: I've confirmed the purity of my materials and the basic setup is correct, but enantioselectivity remains low. How do I optimize the reaction parameters?

Answer: Systematic optimization of reaction parameters is the next critical step. The interplay between solvent, temperature, catalyst loading, and additives can be complex.[5] It is recommended to vary one parameter at a time or use a Design of Experiments (DoE) approach for a more comprehensive analysis.

Key Parameters for Optimization

ParameterPotential Impact on Efficiency & EnantioselectivityTroubleshooting Steps & Considerations
Solvent Can dramatically alter enantioselectivity, sometimes even inverting the preferred enantiomer.[6] Solvent polarity and coordinating ability can influence the catalyst's active state and transition state energies.[7][8]Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Methanol). Consider using biobased solvents as greener alternatives.[8]
Temperature Lowering the temperature often increases enantioselectivity by exploiting smaller differences in activation energies between the two enantiomeric transition states.[3] However, this can also decrease the reaction rate. In rare cases, temperature changes can even reverse the enantioselectivity.[2][9]Perform the reaction at a range of temperatures (e.g., -78 °C, -44 °C, 0 °C, RT).[2][4] Automated laboratory reactors can provide precise temperature control for these experiments.[10]
Catalyst Loading Increasing catalyst loading does not always improve results. Higher concentrations can lead to catalyst aggregation or the formation of less active/selective dimeric species, which can decrease enantiomeric excess (% ee).[11][12]Test a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%). Lower loadings are often more efficient and cost-effective.[13][14]
Additives/ Co-catalysts Additives like bases, acids, or salts can significantly influence catalyst activity and selectivity by modifying the catalyst structure or participating in the catalytic cycle.[15]If your protocol uses additives, screen different types and stoichiometries. For example, a study on a [4+3]-cycloaddition found that while HFIP as an additive decreased enantioselectivity slightly, it notably increased reactivity.[15]

Illustrative Data: Solvent-Dependent Enantiodivergence

The following table is based on a gold-catalyzed hydroamination reaction, demonstrating how solvent choice can dramatically and predictably alter the reaction outcome.[6]

SolventAdditiveYield (%)Enantiomeric Excess (% ee)Major Enantiomer
Methanol AgClO₄Highup to 58%R
Toluene AgClO₄Highup to 68%S

This inversion is attributed to the polar solvent (methanol) enabling the formation of a dinuclear gold-silver complex, which alters the transition state geometry compared to the reaction in a nonpolar solvent (toluene).[6]

Question 3: My reaction starts well but then slows down or stops, and the final enantioselectivity is lower than expected. What could be causing this?

Answer: This behavior strongly suggests catalyst deactivation. The active catalytic species may be degrading over the course of the reaction due to poisoning, thermal instability, or unwanted side reactions.

Common Catalyst Deactivation Pathways

G active_catalyst Active Catalyst Species inactive_species Inactive or Less Selective Species active_catalyst->inactive_species Deactivation Pathways poisoning Poisoning poisoning->inactive_species thermal Thermal Degradation (Sintering) thermal->inactive_species fouling Fouling (Coking/Deposition) fouling->inactive_species aggregation Aggregation/ Dimerization aggregation->inactive_species

Caption: Common pathways for catalyst deactivation in synthesis.

Potential Causes and Solutions:

  • Poisoning: Trace impurities (e.g., sulfur, water, oxygen, or byproducts) can irreversibly bind to the catalyst's active sites.[1][16]

    • Solution: Ensure rigorous purification of all substrates, reagents, and solvents. Use of scavenger resins or guard columns may be necessary.

  • Thermal Degradation (Sintering): At elevated temperatures, metal catalyst particles can agglomerate, leading to a loss of active surface area.[16][17]

    • Solution: Operate at the lowest effective temperature. Choose a catalyst with higher thermal stability or one that is supported on a robust material.

  • Fouling or Coking: Insoluble byproducts or polymers can deposit on the catalyst surface, blocking active sites.[16][17]

    • Solution: Modify reaction conditions (e.g., temperature, concentration) to minimize byproduct formation. In some industrial applications, periodic catalyst regeneration is performed.

  • Ligand Dissociation or Decomposition: The chiral ligand may dissociate from the metal center or decompose under the reaction conditions, leading to a loss of enantiocontrol.[18]

    • Solution: Screen different ligands to find one with greater stability under your reaction conditions. Real-time monitoring can help identify the degradation of catalytic species.[19]

Frequently Asked Questions (FAQs)

Q1: Why does increasing catalyst concentration sometimes lead to lower enantiomeric excess (% ee)? A: This counterintuitive result is often due to catalyst aggregation at higher concentrations.[11] The active catalyst may be a monomeric species, while dimers or larger aggregates that form at higher loadings may be less selective or even inactive. This allows a non-selective background reaction to become more competitive, thus lowering the overall observed % ee.[11]

Q2: How can I monitor the progress of my asymmetric reaction to better understand its efficiency? A: Real-time reaction monitoring provides invaluable kinetic data. Techniques like in-situ FTIR (ReactIR™) and Raman spectroscopy can track the concentration of reactants, products, and even transient catalytic intermediates.[10] For offline analysis, automated sampling systems (e.g., EasySampler™) combined with chiral HPLC or GC can provide precise data on conversion and enantioselectivity over time.[10][20][21]

Q3: Can the solvent really change which enantiomer is produced? A: Yes, this phenomenon, known as enantiodivergence, has been observed.[6] The solvent can interact differently with the catalyst and substrate, stabilizing one diastereomeric transition state over the other. For example, a polar protic solvent might enable hydrogen bonding interactions that are not possible in a nonpolar aprotic solvent, leading to the formation of the opposite enantiomer.[6][22]

Q4: What is a "privileged ligand" and how can it help improve my reaction? A: A privileged ligand is a type of chiral ligand that has been shown to be effective across a wide range of different substrates and reaction types, inducing high enantioselectivity in many cases.[3] Examples include BINOL, Salen, and BOX.[3] If you are developing a new reaction, starting with a privileged ligand can be a good strategy to achieve promising initial results.

Q5: My catalyst is expensive. Are there strategies to reduce the overall cost? A: Yes. First, optimize the catalyst loading to use the minimum amount necessary, as lower loadings are often sufficient.[14] Second, consider using recyclable catalysts, which can be recovered and reused for multiple reaction cycles without a significant loss in activity or selectivity.[23] Finally, developing reactions that can be run under solvent-free or highly concentrated conditions can reduce waste and reactor size, leading to significant cost savings.[12]

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Solvents

Objective: To determine the optimal solvent for maximizing yield and enantioselectivity.

Methodology:

  • Preparation: In an inert atmosphere glovebox, add the catalyst (e.g., 1 mol%) and any solid reagents to a series of identical, dry reaction vials equipped with stir bars.

  • Solvent Addition: Add an equal volume of each anhydrous, degassed solvent to be tested (e.g., Toluene, THF, CH₂Cl₂, Hexanes, EtOAc) to the respective vials.

  • Substrate Addition: Add the substrate to each vial to initiate the reaction. Ensure the final concentration is consistent across all experiments.

  • Reaction: Seal the vials and place them in a temperature-controlled shaker or on individual stir plates at the desired reaction temperature.

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot immediately (e.g., with a saturated NH₄Cl solution or by passing it through a short plug of silica).

  • Analysis: Analyze the quenched aliquots by a suitable method.

    • Determine conversion using ¹H NMR, GC, or LC-MS.

    • Determine enantiomeric excess (% ee) using chiral HPLC or chiral GC.

  • Comparison: Tabulate the results of conversion and % ee versus time for each solvent to identify the optimal choice.

Protocol 2: Monitoring Catalyst Deactivation via Reaction Progress Analysis

Objective: To determine if catalyst deactivation is occurring during the reaction.

Methodology:

  • Setup: Set up the reaction under optimized conditions in a reactor that allows for periodic, automated, or manual sampling (e.g., an EasyMax™ reactor with an EasySampler™ probe).[10]

  • Sampling: Collect samples at regular intervals throughout the expected course of the reaction (e.g., every 15 minutes for the first 2 hours, then every hour). It is critical to capture the early stages of the reaction.

  • Analysis: Immediately quench and analyze each sample for both conversion and enantiomeric excess (% ee).

  • Data Plotting:

    • Plot conversion (%) versus time.

    • Plot enantiomeric excess (% ee) versus time.

  • Interpretation:

    • Stable Catalyst: The reaction rate will slow predictably as the substrate is consumed, and the % ee will remain constant throughout the reaction.

    • Deactivating Catalyst: The reaction may stop before reaching full conversion. A plot of % ee versus time may show a decrease in enantioselectivity as the reaction progresses, indicating that the chiral catalyst is degrading into a less selective or achiral species.[19]

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Dynamic Kinetic Resolution of Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of dynamic kinetic resolution (DKR) of alcohols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

1. Low Conversion or Stalled Reaction

  • Question: My DKR reaction has a low conversion rate or appears to have stalled. What are the potential causes and how can I troubleshoot this?

  • Answer: Low conversion in a DKR process is a common issue that can stem from several factors, primarily related to catalyst activity and compatibility.

    • Catalyst Incompatibility: The most frequent challenge in chemoenzymatic DKR is the mutual deactivation of the racemization catalyst (often a metal complex) and the biocatalyst (typically a lipase).[1][2] The racemization catalyst can poison the enzyme, or components of the enzyme formulation can inhibit the racemization catalyst.[1]

      • Solution: To address this, consider physical separation of the two catalysts. This can be achieved through:

        • Catalyst Immobilization: Use an immobilized enzyme (e.g., Novozym-435) and a heterogenized racemization catalyst.[2] This not only prevents direct interaction but also simplifies catalyst recovery and reuse.

        • Compartmentalization: Employ rotating bed reactors or similar systems to keep the catalysts in separate compartments while allowing the reaction mixture to circulate.[3]

        • Flow Chemistry: Continuous-flow reactors with packed beds of the two catalysts can also prevent mutual deactivation.[4]

    • Insufficient Racemization Rate: For an efficient DKR, the rate of racemization of the slow-reacting alcohol enantiomer must be significantly faster than the rate of its enzymatic acylation.[1][5] If racemization is the bottleneck, the overall reaction will be slow.

      • Solution:

        • Increase the loading of the racemization catalyst.

        • Optimize the reaction temperature. Higher temperatures often increase the racemization rate, but care must be taken not to exceed the thermal stability of the enzyme.[6]

        • Select a more active racemization catalyst. Ruthenium complexes are commonly used for their high activity at moderate temperatures.[7]

    • Enzyme Deactivation: The enzyme may lose activity over the course of the reaction due to thermal instability, pH changes, or inhibition by reactants or products.

      • Solution:

        • Ensure the reaction temperature is within the optimal range for the chosen lipase.

        • Verify the pH of the reaction medium, as some racemization catalysts can alter it.

        • Consider co-immobilization of the enzyme and metal catalyst, which can sometimes enhance stability.[8]

2. Poor Enantioselectivity

  • Question: The enantiomeric excess (ee) of my product is lower than expected. What could be the cause?

  • Answer: A decrease in enantioselectivity can be attributed to several factors.

    • Non-selective Background Reaction: The acylating agent might react non-enzymatically with the alcohol, leading to the formation of a racemic product.

      • Solution: Run a control experiment without the enzyme to assess the rate of the background reaction. If it is significant, consider using a milder acylating agent or lowering the reaction temperature.

    • Racemization of the Product: The desired product ester may undergo racemization under the reaction conditions, although this is less common for esters than for the starting alcohols.

      • Solution: Analyze the enantiomeric purity of the product over time. If it decreases, it may be necessary to use milder reaction conditions or a different racemization catalyst.

    • Low Enzyme Enantioselectivity (E-value): For a successful DKR, the enzyme should have a high enantioselectivity (E-value ≥ 20).[2]

      • Solution: If the intrinsic selectivity of the enzyme is low for your specific substrate, you may need to screen different lipases or consider protein engineering to improve selectivity.

3. Formation of Side Products

  • Question: I am observing significant formation of side products, such as ketones or elimination products. How can I minimize these?

  • Answer: The formation of byproducts is often linked to the mechanism of the racemization catalyst.

    • Oxidation to Ketone: Many ruthenium-based racemization catalysts operate via a reversible hydrogen transfer mechanism, which involves the transient formation of a ketone intermediate.[2] If the ketone is stable or the reaction conditions favor its accumulation, it can become a significant byproduct.

      • Solution:

        • Some racemization catalysts, like (η⁵-indenyl)RuCl(PPh₃)₂, are known to produce negligible amounts of ketone byproduct.[2]

        • Adjusting the reaction conditions, such as the hydrogen pressure in systems that require it, can sometimes minimize ketone formation.[2]

    • Elimination Products: Racemization catalysts that function through a dehydration mechanism, such as heterogeneous acids or zeolites, can lead to the formation of alkenes, especially with substrates that can form stable carbocations.[1][2]

      • Solution: This is a major limitation of such catalysts. If elimination is a significant issue, switching to a catalyst that operates via a different mechanism (e.g., hydrogen transfer) is the most effective solution.

Frequently Asked Questions (FAQs)

1. Catalyst Selection and Compatibility

  • Q1: What are the key considerations when choosing a racemization catalyst and an enzyme for DKR?

    • A1: The primary consideration is compatibility. The two catalysts must be able to function optimally under the same reaction conditions without deactivating each other.[1] Key factors include:

      • Temperature: The optimal operating temperatures of the enzyme and the racemization catalyst should overlap.

      • Solvent: The chosen solvent must be suitable for both catalysts and the substrates, and it should not interfere with the reaction.[9]

      • pH/Additives: Some racemization catalysts require basic or acidic conditions that can be detrimental to the enzyme.[2] It is crucial to select a catalyst pair that operates under neutral conditions if possible.

  • Q2: How can I test the compatibility of my enzyme and racemization catalyst before a large-scale reaction?

    • A2: Conduct small-scale control experiments. Run the enzymatic resolution and the chemical racemization separately to establish their individual performance. Then, run them together and monitor the reaction progress and the formation of any byproducts. A significant drop in activity or the appearance of new byproducts indicates incompatibility.[1]

2. Reaction Conditions and Scale-Up

  • Q3: What are the most critical parameters to control during the scale-up of a DKR process?

    • A3: During scale-up, several parameters need careful control:

      • Mixing: Ensure efficient mixing to overcome mass transfer limitations, especially when using immobilized catalysts.[6]

      • Temperature Control: Large-scale reactions can have significant exotherms. A robust temperature control system is essential to prevent enzyme denaturation.

      • Catalyst Loading: While aiming to minimize catalyst loading for cost-effectiveness, ensure it is sufficient to maintain a high reaction rate and avoid long reaction times.[10]

      • Solvent Choice: The choice of solvent becomes even more critical at scale due to cost, safety, and environmental considerations. Solvents like isopropyl acetate are often preferred over ethyl acetate or acetone due to higher boiling points and flash points.[9]

  • Q4: Are there alternatives to batch reactors for scaling up DKR?

    • A4: Yes, continuous-flow reactors offer several advantages for DKR scale-up, including better process control, improved safety, and easier automation.[4] Packed-bed reactors can also facilitate catalyst separation and reuse.

3. Substrate Scope

  • Q5: Can DKR be applied to tertiary alcohols?

    • A5: The DKR of tertiary alcohols is significantly more challenging than that of secondary alcohols due to steric hindrance, which makes them poor substrates for many lipases, and their propensity to undergo side reactions like dehydration.[11][12] However, recent advances using combinations of lipases and strong Brønsted acids in biphasic systems have shown promise for the DKR of tertiary alcohols.[12]

Quantitative Data from a Scale-Up Study

The following table summarizes the results from a successful large-scale DKR of (rac)-1-phenylethanol, demonstrating the feasibility of achieving high yield and enantioselectivity with low catalyst loading.[10]

ParameterValue
Substrate(rac)-1-phenylethanol
Scale1 mole (122.16 g)
Racemization Catalyst(η⁵-C₅Ph₅)RuCl(CO)₂
Catalyst Loading0.05 mol%
BiocatalystImmobilized Candida antarctica lipase B (CALB)
Acylating AgentIsopropenyl acetate
SolventToluene
Temperature70 °C
Reaction Time20 hours
Product(R)-1-phenylethanol acetate
Isolated Yield159 g (97%)
Enantiomeric Excess (ee)>99.8%

Experimental Protocols

Representative Protocol for the DKR of a Secondary Alcohol

This protocol is a generalized procedure based on common practices for the DKR of secondary alcohols like 1-phenylethanol.[10]

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Immobilized Lipase (Candida antarctica Lipase B - CALB, e.g., Novozym-435)

  • Ruthenium-based racemization catalyst (e.g., (η⁵-C₅Ph₅)RuCl(CO)₂)

  • Acylating agent (e.g., isopropenyl acetate)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reactor Setup: To a flame-dried reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add the racemic alcohol.

  • Solvent and Reagents: Add the anhydrous solvent, followed by the acylating agent.

  • Catalyst Addition: Add the racemization catalyst and the immobilized lipase to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 40-70 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chiral method (e.g., chiral GC or HPLC) to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete (typically >95% conversion), cool the mixture to room temperature.

  • Catalyst Removal: Remove the immobilized lipase by filtration. The homogeneous racemization catalyst may be removed by silica gel chromatography.

  • Purification: Remove the solvent and excess acylating agent under reduced pressure. The resulting product can be further purified by distillation or column chromatography to yield the enantiomerically pure ester.

Visualizations

DKR_Workflow cluster_reactants Reactants cluster_process DKR Process cluster_products Products Racemic Alcohol Racemic Alcohol Slow-reacting Enantiomer Slow-reacting Enantiomer Racemic Alcohol->Slow-reacting Enantiomer Separation Fast-reacting Enantiomer Fast-reacting Enantiomer Racemic Alcohol->Fast-reacting Enantiomer Separation Acyl Donor Acyl Donor Enantiopure Ester Enantiopure Ester Acyl Donor->Enantiopure Ester Enzyme (Lipase) Enzyme (Lipase) Enzyme (Lipase)->Enantiopure Ester Racemization Catalyst Racemization Catalyst Racemization Catalyst->Slow-reacting Enantiomer Slow-reacting Enantiomer->Fast-reacting Enantiomer Racemization Fast-reacting Enantiomer->Enantiopure Ester Enzymatic Acylation Byproduct Byproduct

Caption: General workflow of a Dynamic Kinetic Resolution (DKR) process.

Catalyst_Incompatibility Enzyme Enzyme Deactivation_E Enzyme Deactivation Enzyme->Deactivation_E Inhibition by Metal Deactivation_M Metal Catalyst Deactivation Enzyme->Deactivation_M Metal Catalyst Metal Catalyst Metal Catalyst->Deactivation_E Metal Catalyst->Deactivation_M Poisoning by Enzyme Formulation Additives

Caption: Mutual deactivation pathways in chemoenzymatic DKR.

Compartmentalization_Solution cluster_reactor Single-Pot Reactor cluster_compartment1 Compartment A cluster_compartment2 Compartment B Immobilized Enzyme Immobilized Enzyme Heterogeneous Metal Catalyst Heterogeneous Metal Catalyst Reaction Mixture Reaction Mixture Reaction Mixture->Immobilized Enzyme Circulation Reaction Mixture->Heterogeneous Metal Catalyst Circulation

Caption: Catalyst compartmentalization as a solution to incompatibility.

References

Technical Support Center: Accurate Determination of Enantiomeric Excess (ee)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate determination of enantiomeric excess (ee). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during chiral analysis.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common analytical techniques used for ee determination.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. However, various issues can arise during method development and analysis.

Troubleshooting Common Chiral HPLC Problems

ProblemPotential Cause(s)Recommended Solution(s)
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).[1][2] - Incorrect mobile phase composition.[1] - Suboptimal temperature.- Screen different types of CSPs (e.g., polysaccharide-based, protein-based). - Systematically vary the mobile phase composition (e.g., alcohol content, additives). - Optimize the column temperature; lower temperatures often improve resolution.
Peak broadening or tailing - Column overload. - Extracolumn dead volume. - Incompatible sample solvent. - Column contamination or degradation.[3]- Reduce the sample concentration or injection volume. - Use tubing with a smaller internal diameter. - Dissolve the sample in the mobile phase. - Flush the column with a strong solvent or replace it if necessary.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues.[3]- Ensure proper mobile phase mixing and pump performance. - Use a column oven to maintain a constant temperature. - Equilibrate the column with the mobile phase for a sufficient time before analysis.
Ghost peaks - Carryover from previous injections. - Contaminated mobile phase or sample.- Implement a robust needle wash program. - Use high-purity solvents and filter the mobile phase.
Baseline noise or drift - Detector lamp aging. - Mobile phase outgassing. - Contaminated flow cell.- Replace the detector lamp. - Degas the mobile phase before use. - Flush the detector flow cell.

Experimental Workflow for Chiral HPLC Method Development

start Start: Racemic Mixture csp_selection Select Chiral Stationary Phase (CSP) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mobile_phase_screening optimization Optimize Separation (Mobile Phase Composition, Temperature, Flow Rate) mobile_phase_screening->optimization validation Method Validation (Accuracy, Precision, Linearity, Robustness) optimization->validation analysis Routine ee Analysis validation->analysis

Caption: A typical workflow for developing a chiral HPLC method.

Chiral Gas Chromatography (Chiral GC)

Chiral GC is particularly useful for volatile and thermally stable compounds.

Troubleshooting Common Chiral GC Problems

ProblemPotential Cause(s)Recommended Solution(s)
Poor or no enantiomeric separation - Incorrect chiral stationary phase.[4] - Suboptimal temperature program. - Inappropriate carrier gas flow rate.- Select a CSP known to be effective for the analyte class. - Optimize the temperature ramp rate and hold times. - Adjust the carrier gas flow rate to achieve optimal efficiency.
Peak tailing - Active sites in the injector or column. - Column overload.- Use a deactivated liner and trim the column. - Reduce the injection volume or sample concentration.
Irreproducible retention times - Leaks in the system. - Inconsistent oven temperature.- Perform a leak check of the GC system. - Verify the accuracy and stability of the oven temperature.
Sample decomposition - High injector or oven temperature.- Lower the injector and oven temperatures to the minimum required for elution.

Logical Relationship for Troubleshooting Chiral GC Separations

start No or Poor Separation check_column Verify Correct CSP start->check_column optimize_temp Optimize Temperature Program check_column->optimize_temp If correct adjust_flow Adjust Carrier Gas Flow optimize_temp->adjust_flow If still poor success Successful Separation adjust_flow->success If improved

Caption: A decision tree for troubleshooting poor chiral GC separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, often with chiral solvating or derivatizing agents, can be a powerful tool for ee determination.

Troubleshooting Common NMR-based ee Determination Problems

ProblemPotential Cause(s)Recommended Solution(s)
No separation of enantiomeric signals - Ineffective chiral auxiliary (solvating or derivatizing agent).[5] - Insufficient concentration of the chiral auxiliary.- Screen different chiral auxiliaries. - Increase the concentration of the chiral auxiliary.
Broad peaks - Poor shimming.[6] - Sample not homogenous or too concentrated.[6] - Presence of paramagnetic impurities.- Reshim the spectrometer. - Ensure complete dissolution and consider diluting the sample. - Purify the sample to remove paramagnetic species.
Inaccurate integration - Overlapping peaks.[6] - Poor baseline. - Incorrect integration limits.- Use a higher field NMR or a different chiral auxiliary to improve resolution. - Apply baseline correction. - Carefully set the integration limits for each peak.
Presence of water peak - Adventitious water in the NMR sample.[7]- Use dried NMR solvents and add activated molecular sieves to the sample.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral stationary phase (CSP) for HPLC?

A: The selection of a CSP is often empirical. Start by considering the functional groups in your analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and a good starting point for many compounds. If your analyte has acidic or basic groups, ion-exchange or protein-based CSPs might be more effective. It is highly recommended to screen a small set of diverse CSPs.

Q2: What is the difference between a chiral derivatizing agent (CDA) and a chiral solvating agent (CSA) in NMR?

A: A CDA reacts covalently with the enantiomers to form diastereomers, which have different NMR spectra.[5] A CSA forms non-covalent diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or π-π stacking, leading to different chemical shifts.[5] The choice between a CDA and a CSA depends on the functional groups present in the analyte and the desired experimental conditions.

Q3: Can I use mass spectrometry (MS) for ee determination?

A: While MS itself is not an inherently chiral technique, it can be used for ee determination when coupled with a chiral separation method like chiral HPLC or chiral GC.[8] Additionally, certain mass spectrometric techniques involving chiral reference compounds can induce the formation of diastereomeric complexes in the gas phase, allowing for the differentiation of enantiomers.[9]

Q4: What are the main sources of error in ee determination?

A: Common sources of error include:

  • Incomplete separation of enantiomers: This can lead to inaccurate peak integration.

  • Non-linear detector response: The detector response may not be the same for both enantiomers, especially at high concentrations.

  • Racemization of the sample: The sample may racemize during sample preparation or analysis.

  • Integration errors: Incorrectly set integration parameters can lead to inaccurate results.

Q5: How is enantiomeric excess (ee) calculated from a chromatogram?

A: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[10]

Experimental Protocols

General Protocol for Chiral HPLC Method Development
  • Analyte and Racemic Standard Preparation:

    • Prepare a stock solution of the racemic mixture of your analyte in a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • Ensure the analyte is fully dissolved.

  • Initial Screening of Chiral Stationary Phases (CSPs):

    • Select a set of 3-4 diverse CSPs based on the analyte's structure.

    • For each CSP, perform a scouting run with a generic mobile phase (e.g., for normal phase: hexane/isopropanol; for reversed-phase: water/acetonitrile).

  • Mobile Phase Optimization:

    • Once partial separation is observed, systematically vary the mobile phase composition to improve resolution.

    • For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol).

    • For reversed-phase, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol).

    • Consider adding small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to improve peak shape.

  • Temperature and Flow Rate Optimization:

    • Investigate the effect of column temperature on the separation. Lower temperatures often increase resolution but may also increase analysis time and backpressure.

    • Optimize the flow rate to achieve a balance between resolution and analysis time.

  • Method Validation:

    • Once optimal conditions are found, validate the method for its intended purpose. Key validation parameters include:

      • Specificity: Ensure no interference from impurities or excipients.

      • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.

      • Accuracy: Determine the closeness of the measured ee to the true value.

      • Precision: Assess the repeatability and intermediate precision of the measurements.

      • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

References

Technical Support Center: (1R)-1-(4-nitrophenyl)ethan-1-ol Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and extend the shelf-life of (1R)-1-(4-nitrophenyl)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound include:

  • Oxidation: The benzylic alcohol is susceptible to oxidation, which can lead to the formation of the corresponding ketone, 4-nitroacetophenone. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.

  • Racemization: As a chiral molecule, the (1R) enantiomer can convert to its (1S) counterpart, leading to a racemic mixture. This process can be catalyzed by acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Nitroaromatic compounds are known to be light-sensitive.

  • Dehydration: Under strong acidic conditions and/or elevated temperatures, the alcohol may undergo dehydration to form 4-nitrostyrene.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability and shelf-life, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Container: Use well-sealed containers to prevent moisture ingress.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the parent compound from its potential degradation products, including the (1S)-enantiomer, 4-nitroacetophenone, and other impurities. Chiral HPLC is necessary to monitor for racemization.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can accelerate degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound.

Issue 1: Loss of Enantiomeric Purity (Racemization)

Symptom: Chiral HPLC analysis shows an increase in the peak corresponding to the (1S)-enantiomer.

Possible Causes:

  • Storage in acidic or basic conditions.

  • Exposure to high temperatures.

  • Presence of catalytic impurities.

Solutions:

  • Ensure the compound is stored in a neutral environment. If in solution, use a buffered system (pH 6-7.5).

  • Strictly adhere to the recommended storage temperature of 2-8°C.

  • Use high-purity solvents and excipients.

Issue 2: Appearance of an Impurity Peak Corresponding to 4-nitroacetophenone

Symptom: HPLC analysis shows a new peak with a retention time matching that of 4-nitroacetophenone.

Possible Causes:

  • Exposure to air (oxygen).

  • Presence of trace metal ions that can catalyze oxidation.

  • Storage at elevated temperatures.

Solutions:

  • Handle and store the compound under an inert atmosphere.

  • Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the formulation to sequester metal ions.

  • Incorporate an antioxidant into the formulation. Phenolic antioxidants such as butylated hydroxytoluene (BHT) or propyl gallate can be effective.[1][2][3][4][5][6]

Issue 3: Discoloration or Appearance of Unknown Impurities

Symptom: The sample, which is typically a pale yellow solid or oil, develops a darker color, or new peaks appear in the HPLC chromatogram.

Possible Causes:

  • Exposure to light.

  • Thermal degradation.

  • Complex interactions with excipients in a formulation.

Solutions:

  • Strictly protect the sample from light at all times.

  • Conduct forced degradation studies to identify the unknown impurities and their formation pathways.

  • Evaluate the compatibility of the compound with all excipients in the formulation. Consider using stabilizing excipients such as cyclodextrins, which can form inclusion complexes to protect the molecule.[1][7][8][9][10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is generally desired.

1.1. Hydrolytic Degradation:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C and monitor at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C and monitor at regular intervals.

  • Neutral Hydrolysis: Dissolve the compound in purified water. Incubate at 60°C and monitor at regular intervals.

1.2. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature and monitor at regular intervals.

1.3. Thermal Degradation:

  • Store the solid compound in an oven at 70°C. Monitor at regular intervals.

1.4. Photodegradation:

  • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Use a control sample protected from light.

Data Presentation: Forced Degradation Results

Stress ConditionDurationTemperatureAnalyte Remaining (%)Major Degradant(s)
0.1 M HCl24 hours60°C[Data]Racemic mixture, 4-nitrostyrene
0.1 M NaOH8 hours60°C[Data]Racemic mixture
3% H₂O₂24 hours25°C[Data]4-nitroacetophenone
Heat (solid)7 days70°C[Data]Minor unknown impurities
Light (ICH Q1B)--[Data]4-nitroacetophenone, other photoproducts

[Data]: To be filled with experimental results.

Protocol 2: Stability-Indicating Chiral HPLC Method

This method is designed to separate this compound from its enantiomer and major degradation products.

  • Column: Chiral stationary phase column (e.g., Chiralpak AS-H, 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of n-hexane, ethanol, and 2-propanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid) may be effective. A typical starting point could be a ratio like 84:12:4 (n-hexane:ethanol:2-propanol) with 0.1% trifluoroacetic acid.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11]

Protocol 3: Accelerated Stability Study

This protocol is used to predict the shelf-life of the compound under normal storage conditions.

  • Storage Conditions:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% RH

  • Time Points: 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples using the validated stability-indicating chiral HPLC method for purity and enantiomeric excess. Also, perform visual inspection for any physical changes.

Data Presentation: Accelerated Stability Data (Example at 40°C / 75% RH)

Time Point (Months)Purity (%)Enantiomeric Excess (%)Appearance
099.899.9Pale yellow solid
1[Data][Data]No change
3[Data][Data]Slight discoloration
6[Data][Data]Yellow-brown solid

[Data]: To be filled with experimental results.

Visualizations

degradation_pathway this compound this compound 4-nitroacetophenone 4-nitroacetophenone this compound->4-nitroacetophenone Oxidation (O2, H2O2) Racemic Mixture Racemic Mixture this compound->Racemic Mixture Racemization (H+ or OH-) 4-nitrostyrene 4-nitrostyrene this compound->4-nitrostyrene Dehydration (H+, Heat)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_stability Stability Study Hydrolysis Hydrolysis Chiral HPLC Method Development Chiral HPLC Method Development Hydrolysis->Chiral HPLC Method Development Oxidation Oxidation Oxidation->Chiral HPLC Method Development Thermal Thermal Thermal->Chiral HPLC Method Development Photolysis Photolysis Photolysis->Chiral HPLC Method Development Method Validation Method Validation Chiral HPLC Method Development->Method Validation Accelerated Stability Accelerated Stability Method Validation->Accelerated Stability Long-term Stability Long-term Stability Method Validation->Long-term Stability Shelf-life Prediction Shelf-life Prediction Accelerated Stability->Shelf-life Prediction Shelf-life Confirmation Shelf-life Confirmation Long-term Stability->Shelf-life Confirmation Compound Compound Compound->Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photolysis

Caption: Workflow for stability assessment of this compound.

stabilization_strategies Degradation Degradation Stabilization Stabilization Antioxidants (BHT, Propyl Gallate) Antioxidants (BHT, Propyl Gallate) Stabilization->Antioxidants (BHT, Propyl Gallate) Chelating Agents (EDTA) Chelating Agents (EDTA) Stabilization->Chelating Agents (EDTA) pH Control (Buffers) pH Control (Buffers) Stabilization->pH Control (Buffers) Inert Atmosphere Inert Atmosphere Stabilization->Inert Atmosphere Light Protection Light Protection Stabilization->Light Protection Inclusion Complexation (Cyclodextrins) Inclusion Complexation (Cyclodextrins) Stabilization->Inclusion Complexation (Cyclodextrins) Oxidation Oxidation Oxidation->Degradation Racemization Racemization Racemization->Degradation Photodegradation Photodegradation Photodegradation->Degradation

Caption: Key degradation routes and corresponding stabilization strategies.

References

Troubleshooting peak resolution in chiral chromatography of nitrophenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for resolving issues with peak resolution during the chiral chromatography of nitrophenylethanol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing any separation of my nitrophenylethanol enantiomers. What are the initial steps I should take?

A1: When there is a complete lack of separation, it is crucial to verify the fundamental aspects of your chromatographic setup. First, confirm that you are using a chiral stationary phase (CSP) appropriate for separating aromatic alcohols. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point.[1][2] Ensure that your mobile phase is compatible with the column and is of high-performance liquid chromatography (HPLC) grade. A common initial mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[3][4] Also, verify that the column is properly installed and equilibrated with the mobile phase.

Q2: My peaks are broad and show poor resolution. How can I improve this?

A2: Broad peaks can be caused by several factors. Here are a few troubleshooting steps:

  • Optimize the Mobile Phase Composition: The percentage of the alcohol modifier in the mobile phase significantly impacts resolution. Decreasing the percentage of the alcohol modifier (e.g., isopropanol) can increase retention times and often improves resolution. However, excessively long retention times can lead to peak broadening due to diffusion. It is a matter of finding the optimal balance.

  • Adjust the Flow Rate: In chiral chromatography, lower flow rates often lead to better resolution. Try reducing the flow rate to see if peak shape and separation improve. A typical starting flow rate is 1.0 mL/min, which can be lowered to 0.5 mL/min for optimization.

  • Check for Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample and reinjecting.

  • Ensure Proper Sample Dissolution: Always dissolve your sample in the mobile phase to avoid peak distortion.

Q3: I have two peaks, but they are not baseline-resolved. What parameters can I adjust for better separation?

A3: Achieving baseline resolution often requires fine-tuning your method.

  • Mobile Phase Modifier: The choice and concentration of the alcohol modifier are critical. Isopropanol is a common choice, but ethanol can also be effective and may offer different selectivity.[5] Systematically varying the percentage of the modifier is a key optimization step.

  • Temperature: Temperature can have a significant, though sometimes unpredictable, effect on chiral separations.[6][7] Lowering the temperature often increases resolution, but in some cases, a higher temperature might be beneficial. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C).

  • Mobile Phase Additives: For compounds like nitrophenylethanol, which has a slightly acidic nitro group and a hydroxyl group, acidic or basic additives can improve peak shape and resolution. Small amounts of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) (typically 0.1%) can be added to the mobile phase.[3]

Q4: My peak shapes are asymmetrical (tailing or fronting). What could be the cause?

A4: Asymmetrical peaks can indicate secondary interactions between your analyte and the stationary phase, or issues with the column itself.

  • Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the silica support of the chiral stationary phase. Adding a small amount of a competing agent to the mobile phase, such as an acid or a base, can help to mitigate these interactions.[8] For nitrophenylethanol, which has a hydroxyl group, tailing can sometimes be reduced by the addition of a small amount of a polar solvent.

  • Peak Fronting: This is less common but can be a sign of column overload or a void in the column packing.

  • Column Health: Ensure your column is not contaminated or degraded. Flushing the column with a strong solvent (as recommended by the manufacturer) may help. If the problem persists, the column may need to be replaced.

Q5: Can I switch the elution order of the enantiomers?

A5: Yes, in some cases, the elution order of enantiomers can be reversed. This can be achieved by changing the chiral stationary phase, the mobile phase composition, or the temperature.[6] For polysaccharide-based CSPs, changing the type of alcohol modifier (e.g., from isopropanol to ethanol) or adjusting the temperature can sometimes invert the elution order.

Quantitative Data Summary

The following tables summarize the effects of different chromatographic parameters on the separation of nitrophenylethanol enantiomers. The data presented here is a representative example based on typical results for similar aromatic alcohols on a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase (n-Hexane:Isopropanol)Retention Time (t1, min)Retention Time (t2, min)Resolution (Rs)
95:512.515.81.85
90:108.29.91.60
85:156.17.21.30
80:204.55.10.95

Table 2: Effect of Temperature on Resolution

Temperature (°C)Retention Time (t1, min)Retention Time (t2, min)Resolution (Rs)
159.812.11.95
258.29.91.60
406.57.51.25

Table 3: Effect of Flow Rate on Resolution

Flow Rate (mL/min)Retention Time (t1, min)Retention Time (t2, min)Resolution (Rs)
0.516.419.81.75
1.08.29.91.60
1.55.56.61.40

Experimental Protocols

Protocol 1: Method Development for Chiral Separation of Nitrophenylethanol

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) based chiral column (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Start with n-Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve racemic nitrophenylethanol in the mobile phase to a concentration of 1 mg/mL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. Evaluate the resolution. If resolution is poor, proceed with the optimization protocol.

Protocol 2: Optimization of Peak Resolution

  • Mobile Phase Composition Optimization: a. Prepare mobile phases with varying n-Hexane:Isopropanol ratios: 95:5, 85:15, and 80:20. b. For each mobile phase composition, equilibrate the column and inject the sample as described in Protocol 1. c. Compare the chromatograms to determine the optimal mobile phase composition that provides the best balance between resolution and analysis time.

  • Temperature Optimization: a. Using the optimal mobile phase composition determined in the previous step, set the column temperature to 15°C. b. Equilibrate the system and inject the sample. c. Repeat the experiment at 40°C. d. Compare the resolution at different temperatures to identify the optimal setting.

  • Flow Rate Optimization: a. Using the optimal mobile phase and temperature, adjust the flow rate to 0.5 mL/min. b. Equilibrate the system and inject the sample. c. If analysis time is a critical factor, you can also evaluate a higher flow rate, such as 1.5 mL/min, while monitoring the impact on resolution.

Visual Troubleshooting Workflows

Troubleshooting_Workflow start Start: Poor or No Peak Resolution check_basics Check Basics: - Correct Chiral Column? - Correct Mobile Phase? - Column Equilibrated? start->check_basics optimize_mp Optimize Mobile Phase (Vary % Alcohol Modifier) check_basics->optimize_mp Basics OK adjust_flow Adjust Flow Rate (Typically Decrease) optimize_mp->adjust_flow adjust_temp Adjust Temperature adjust_flow->adjust_temp additives Consider Additives (0.1% DEA or TFA) adjust_temp->additives check_peak_shape Assess Peak Shape additives->check_peak_shape tailing Tailing Peak: - Add Modifier - Check Column Health check_peak_shape->tailing Tailing fronting Fronting Peak: - Check for Overload - Check for Column Void check_peak_shape->fronting Fronting good_resolution Good Resolution Achieved check_peak_shape->good_resolution Symmetrical tailing->optimize_mp fronting->optimize_mp

Caption: A flowchart for systematic troubleshooting of peak resolution in chiral chromatography.

Logical_Relationships cluster_params Adjustable Parameters cluster_effects Observed Effects MobilePhase Mobile Phase (% Alcohol, Additives) Retention Retention Time MobilePhase->Retention Influences Selectivity Selectivity (α) MobilePhase->Selectivity Strongly Influences Temperature Temperature Temperature->Retention Influences Temperature->Selectivity Can Influence FlowRate Flow Rate FlowRate->Retention Inversely Affects Efficiency Efficiency (N) FlowRate->Efficiency Influences Resolution Peak Resolution (Rs) Retention->Resolution Selectivity->Resolution Efficiency->Resolution

Caption: Logical relationships between key parameters and peak resolution in HPLC.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying (1R)-1-(4-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of the chiral compound (1R)-1-(4-nitrophenyl)ethan-1-ol. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of results in research, development, and quality control. This document outlines and compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of validated HPLC, GC-MS, and qNMR methods for the quantification of this compound. The data presented are representative values derived from literature on the analysis of similar chiral aromatic alcohols and should serve as a general guideline.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999> 0.998> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~1 mg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~3 mg/mL
Analysis Time 10 - 20 minutes15 - 30 minutes5 - 15 minutes per sample
Sample Preparation Simple dissolution and filtrationDerivatization may be requiredSimple dissolution
Enantioselectivity HighHigh (with chiral column)Moderate (with chiral solvating agents)

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and laboratory conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is highly effective for the enantioselective separation and quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

Reagents:

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (isopropanol)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and 2-propanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the (1R)-enantiomer against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly when dealing with complex matrices. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Chiral GC column (e.g., a cyclodextrin-based column).

Reagents:

  • High-purity helium or hydrogen as a carrier gas.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • This compound reference standard.

Procedure:

  • Standard and Sample Derivatization:

    • Accurately weigh the reference standard or sample into a vial.

    • Add a known volume of anhydrous solvent.

    • Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 220 °C at 10 °C/min, and hold for 5 min.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

  • Analysis and Quantification: Inject the derivatized standards and samples. Create a calibration curve based on the peak areas of the target ion and quantify the sample.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve, using a certified internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone).

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • This compound reference standard.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Add the chiral solvating agent to induce chemical shift differences between the enantiomers.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • V = volume of the solvent

Method Selection Workflow

The choice of analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagram illustrates a logical workflow for selecting the most appropriate method.

MethodSelection start Start: Quantification of This compound matrix Sample Matrix Complexity? start->matrix primary_method Primary Method Required (No Reference Standard)? sensitivity High Sensitivity Required? matrix->sensitivity Simple matrix->primary_method gcms GC-MS matrix->gcms Complex hplc Chiral HPLC sensitivity->hplc No sensitivity->gcms Yes primary_method->hplc No qnmr qNMR primary_method->qnmr Yes

Caption: Workflow for selecting an analytical method.

This guide provides a foundational understanding of the validation and comparison of key analytical methods for the quantification of this compound. Researchers are encouraged to perform method-specific validation according to ICH guidelines to ensure data quality and regulatory compliance.

Comparative study of different catalysts for the asymmetric reduction of 4-nitroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Ruthenium, Rhodium, Iridium, and Organocatalyst systems for the enantioselective synthesis of (S)-1-(4-nitrophenyl)ethanol, a key chiral intermediate in the pharmaceutical industry.

The asymmetric reduction of prochiral ketones to form enantioenriched secondary alcohols is a cornerstone of modern organic synthesis, particularly in the development of active pharmaceutical ingredients. Among these transformations, the reduction of 4-nitroacetophenone to (S)-1-(4-nitrophenyl)ethanol is of significant industrial interest. This guide provides a comparative study of various catalytic systems, including those based on Ruthenium, Rhodium, Iridium, and organocatalysts, for this specific transformation. The performance of these catalysts is evaluated based on quantitative data from peer-reviewed literature, focusing on yield and enantiomeric excess (ee%). Detailed experimental protocols and mechanistic insights are also provided to aid researchers in selecting and implementing the most suitable catalytic system for their needs.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in the asymmetric reduction of 4-nitroacetophenone is summarized in the table below. The data highlights the reaction conditions, catalyst loading, and the resulting yield and enantiomeric excess.

Catalyst SystemLigand/CatalystBaseSolventTemp. (°C)Pressure (atm)Time (h)Yield (%)ee (%)
Ruthenium RuCl₂[(R)-BINAP][(R,R)-DPEN]i-PrOKi-PrOH25812>9998 (S)
Ruthenium Ru/TiO₂(anatase)-Ethanol551199.9 (selectivity to 4-aminoacetophenone)N/A
Rhodium [Rh(cod)Cl]₂ + (S)-Tol-BINAP-Toluene/H₂O5030169596 (S)
Iridium [Ir(cod)Cl]₂ + (S)-MeO-BIPHEPI₂Toluene6050249297 (S)
Organocatalyst (R)-CBS Catalyst-THF-78-29594 (S)

Note: Data is compiled from various literature sources and may not represent directly comparable experimental setups. N/A - Not applicable as the study focused on chemoselectivity.

Experimental Protocols

Detailed methodologies for performing the asymmetric reduction of 4-nitroacetophenone with different classes of catalysts are provided below. These protocols are intended as a general guide and may require optimization for specific laboratory conditions.

General Procedure for Asymmetric Hydrogenation with a Ruthenium Catalyst (Noyori-type)
  • Catalyst Preparation (in situ): In a nitrogen-filled glovebox, [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 mol%) are dissolved in anhydrous DMF. The mixture is stirred at 100°C for 10 minutes. The chiral diamine (e.g., (R,R)-DPEN, 1.1 mol%) is then added, and the solution is stirred for another 10 minutes. The solvent is removed under vacuum to yield the pre-catalyst.

  • Hydrogenation Reaction: A solution of 4-nitroacetophenone (1 mmol) in anhydrous isopropanol (5 mL) is placed in a high-pressure autoclave. The prepared Ruthenium catalyst (1 mol%) and a solution of potassium isopropoxide in isopropanol (1 M, 0.1 mL) are added.

  • The autoclave is sealed, flushed several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm).

  • The reaction mixture is stirred at the specified temperature (e.g., 25°C) for the required duration (e.g., 12 hours).

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Reduction with an Organocatalyst (CBS Reduction)
  • Reaction Setup: A solution of the CBS catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine, 10 mol%) in anhydrous THF is cooled to -78°C under a nitrogen atmosphere.

  • Addition of Borane: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.2 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.

  • Substrate Addition: A solution of 4-nitroacetophenone (1 mmol) in anhydrous THF is added slowly to the reaction mixture.

  • The reaction is stirred at -78°C for the specified time (e.g., 2 hours) until completion, as monitored by TLC.

  • Quenching and Work-up: The reaction is quenched by the slow addition of methanol. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

  • Purification and Analysis: The crude product is purified by flash column chromatography to yield the desired alcohol. The enantiomeric excess is determined by chiral HPLC.

Mechanistic Insights and Visualizations

The following diagrams illustrate the proposed catalytic cycles and experimental workflow for the asymmetric reduction of 4-nitroacetophenone.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Analysis & Purification Catalyst_Source Catalyst Precursor (e.g., [RuCl₂(p-cymene)]₂) Catalyst_Formation In situ Catalyst Formation Catalyst_Source->Catalyst_Formation Ligand Chiral Ligand (e.g., BINAP, DPEN) Ligand->Catalyst_Formation Reactor High-Pressure Reactor Catalyst_Formation->Reactor Substrate 4-Nitroacetophenone Substrate->Reactor Solvent_Base Solvent & Base (e.g., i-PrOH, i-PrOK) Solvent_Base->Reactor Product Chiral Alcohol Reactor->Product Reaction Hydrogen H₂ Gas Hydrogen->Reactor Purification Column Chromatography Product->Purification Analysis Chiral HPLC Purification->Analysis Final_Product Enantioenriched (S)-1-(4-nitrophenyl)ethanol Analysis->Final_Product

Caption: Experimental workflow for the asymmetric reduction of 4-nitroacetophenone.

Noyori_Catalytic_Cycle Ru_H [RuH(L)]⁺ Substrate_Complex [RuH(S)(L)]⁺ Ru_H->Substrate_Complex + Ketone (S) Transition_State Transition State Substrate_Complex->Transition_State Hydride Transfer Product_Complex [Ru(P)(L*)]⁺ Transition_State->Product_Complex Product_Complex->Ru_H - Product (P) + H₂

Caption: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.

CBS_Catalytic_Cycle CBS CBS Catalyst CBS_Borane CBS-BH₃ Complex CBS->CBS_Borane + BH₃ Ketone_Coordination Ketone Coordination CBS_Borane->Ketone_Coordination + Ketone Hydride_Transfer Hydride Transfer (Six-membered TS) Ketone_Coordination->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Product_Release->CBS - Alcohol-Borane Adduct

Caption: Simplified catalytic cycle for the CBS reduction of ketones.

Conclusion

The asymmetric reduction of 4-nitroacetophenone can be effectively achieved using a variety of catalytic systems. Ruthenium-based catalysts, particularly the Noyori-type systems, offer excellent enantioselectivity and high yields under relatively mild conditions.[1] Rhodium and Iridium catalysts also demonstrate high efficacy, providing comparable results.[2] Organocatalytic methods, such as the CBS reduction, present a metal-free alternative that can achieve high enantioselectivity, often at very low temperatures.[3][4] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and tolerance to functional groups. The chemoselective reduction of the nitro group, as observed with Ru/TiO₂ catalysts, also presents an alternative synthetic route to valuable amino-alcohols, though without enantiocontrol at the carbonyl group.[5][6] Further optimization of reaction conditions for each catalyst system can lead to even greater efficiency and selectivity in the synthesis of this important chiral building block.

References

(1R)-1-(4-nitrophenyl)ethan-1-ol versus other chiral alcohols in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Chiral Alcohol in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts and auxiliaries is paramount. Chiral alcohols, in particular, have emerged as a versatile class of compounds, capable of inducing stereoselectivity in a variety of chemical transformations. Among these, (1R)-1-(4-nitrophenyl)ethan-1-ol has garnered attention due to its electronic properties and potential for high stereochemical control. This guide provides a comprehensive comparison of this compound with other chiral alcohols in the context of asymmetric synthesis, supported by experimental data and detailed protocols.

Performance in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a cornerstone of modern synthetic chemistry, providing a milder and often more practical alternative to asymmetric hydrogenation using molecular hydrogen. The efficiency of this reaction is highly dependent on the nature of the chiral ligand employed in conjunction with a transition metal catalyst, typically ruthenium.

A comparative study on the Ru-catalyzed ATH of acetophenone using various chiral β-amino alcohols as ligands reveals the competitive performance of electronically modified structures like this compound. The electron-withdrawing nitro group can influence the electronic environment of the catalytic center, thereby impacting both the activity and enantioselectivity of the reaction.

Chiral LigandSubstrateConversion (%)Enantiomeric Excess (ee, %)
This compound derivative Acetophenone>9592 (S)
(1S,2S)-2-amino-1,2-diphenylethanolAcetophenone9995 (S)
(1R,2S)-1-amino-2-indanolAcetophenone>9992 (R)
(S)-1-phenylethanolAcetophenone8588 (S)

Table 1: Comparative performance of various chiral alcohols as ligands in the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone. Data is compiled and representative of typical results found in the literature under optimized conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of synthetic procedures. Below is a representative experimental protocol for the Ru-catalyzed asymmetric transfer hydrogenation of a prochiral ketone using a chiral amino alcohol ligand.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:

A solution of the chiral amino alcohol ligand (0.025 mmol) and [RuCl₂(p-cymene)]₂ (0.0125 mmol) in 2-propanol (5 mL) is stirred at room temperature for 20 minutes to preform the catalyst. To this solution, acetophenone (1.0 mmol) and a solution of KOH in 2-propanol (0.1 M, 0.5 mL) are added. The reaction mixture is then stirred at a specified temperature (e.g., 28 °C) and monitored by TLC or GC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Workflow

The catalytic cycle of the Noyori-type asymmetric transfer hydrogenation is a well-established mechanism that provides a framework for understanding the role of the chiral ligand. The chiral alcohol, in this case, a derivative of this compound, coordinates to the ruthenium center to form the active catalyst. The transfer of a hydride from the isopropanol solvent (the hydrogen donor) to the ketone substrate is mediated by this chiral catalytic complex, leading to the formation of the chiral alcohol product with high enantioselectivity.

Asymmetric_Transfer_Hydrogenation_Workflow cluster_prep Catalyst Pre-formation cluster_reaction Catalytic Cycle cluster_workup Work-up & Analysis Ru_precatalyst [RuCl2(p-cymene)]2 Active_Catalyst Chiral Ru-Catalyst Ru_precatalyst->Active_Catalyst Mixing in iPrOH Chiral_Ligand This compound derivative Chiral_Ligand->Active_Catalyst Hydride Transfer Hydride Transfer Active_Catalyst->Hydride Transfer Coordination Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->Hydride Transfer iPrOH Isopropanol (Hydrogen Donor) iPrOH->Hydride Transfer Base Base (e.g., KOH) Base->Hydride Transfer Product Chiral Alcohol Quenching Quenching (H2O) Product->Quenching Hydride Transfer->Active_Catalyst Regeneration Hydride Transfer->Product Extraction Extraction (EtOAc) Quenching->Extraction Analysis Analysis (Chiral HPLC/GC) Extraction->Analysis

Caption: Experimental workflow for Ru-catalyzed asymmetric transfer hydrogenation.

The logical relationship for selecting an appropriate chiral alcohol for a specific transformation often involves screening a library of ligands with varying steric and electronic properties. The electron-withdrawing nitro group in this compound can enhance the acidity of the alcohol proton, potentially facilitating the proton transfer step in the catalytic cycle.

Ligand_Selection_Logic Target_Transformation Target Asymmetric Transformation Ligand_Screening Screening of Chiral Alcohols Target_Transformation->Ligand_Screening Steric_Effects Steric Hindrance Ligand_Screening->Steric_Effects Electronic_Effects Electronic Properties (e.g., EWG/EDG) Ligand_Screening->Electronic_Effects Optimization Optimization of Reaction Conditions Steric_Effects->Optimization Electronic_Effects->Optimization High_Yield_ee High Yield & Enantioselectivity Optimization->High_Yield_ee

Caption: Ligand selection and optimization logic for asymmetric synthesis.

Conclusion

This compound and its derivatives represent a valuable class of chiral alcohols for asymmetric synthesis. The presence of the nitro group provides a unique electronic handle to modulate the catalytic activity and enantioselectivity in reactions such as asymmetric transfer hydrogenation. While other chiral amino alcohols like (1S,2S)-2-amino-1,2-diphenylethanol may offer slightly higher enantioselectivity in some cases, the performance of ligands derived from this compound is highly competitive. The choice of the optimal chiral alcohol will ultimately depend on the specific substrate and reaction conditions, highlighting the importance of ligand screening and reaction optimization in the development of efficient asymmetric transformations. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers in the field of asymmetric catalysis and drug development.

Determining the absolute configuration of chiral secondary alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Determining the Absolute Configuration of Chiral Secondary Alcohols

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral secondary alcohols is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule can significantly influence its biological activity. This guide provides a comparative overview of three widely used methods for determining the absolute configuration of chiral secondary alcohols: Mosher's Method, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

Comparison of Methods

The selection of an appropriate method for determining the absolute configuration of a chiral secondary alcohol depends on several factors, including the nature of the sample, the amount of sample available, and the required accuracy. The following table summarizes the key quantitative aspects of Mosher's Method, X-ray Crystallography, and Vibrational Circular Dichroism.

FeatureMosher's Method (NMR)Single-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.Direct determination of the three-dimensional structure of a molecule in a crystalline state.Measurement of the differential absorption of left and right circularly polarized infrared light.
Sample Requirement Micromole quantitiesMicrogram to milligram quantities of a high-quality single crystal.[1]5-15 mg of sample.
Typical Measurement Time 4-6 hours of active effort over 1-2 days.[2]Highly variable, from days to weeks, largely dependent on crystallization.Several hours for data acquisition and computation.
Accuracy High, but potential for errors in analysis of complex spectra.Unambiguous determination of absolute configuration if a good quality crystal is obtained.[1]High, with reported accuracy for enantiomeric excess determination around 2.4%.[3]
Key Advantage Applicable to a wide range of soluble compounds, does not require crystallization.Provides a definitive 3D structure.Applicable to non-crystalline samples (oils, liquids) and solutions.[4]
Key Limitation Requires chemical derivatization, which may be difficult for some substrates.The primary challenge is growing a suitable single crystal.[1]Requires specialized equipment and computational resources for spectral prediction.

Experimental Protocols

Mosher's Method

This NMR-based technique involves the derivatization of the chiral secondary alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[5][6] The resulting diastereomeric esters exhibit distinct ¹H NMR chemical shifts for protons near the newly formed chiral center. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[2]

Protocol:

  • Esterification: React the chiral secondary alcohol separately with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (S)- and (R)-MTPA esters, respectively.

  • NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Assign the proton signals in the NMR spectra for both esters.

  • Calculate Δδ: For each proton, calculate the difference in chemical shifts between the (S)- and (R)-MTPA esters (Δδ = δS - δR).

  • Determine Configuration: Based on the established Mosher's method model, the signs of the Δδ values for protons on either side of the carbinol carbon are used to assign the absolute configuration.

Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful technique that provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of the absolute configuration of a chiral molecule.[1]

Protocol:

  • Crystallization: Grow a high-quality single crystal of the chiral secondary alcohol or a suitable derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer indicates a high level of confidence in the assignment.[7]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The experimental VCD spectrum is then compared to a theoretically predicted spectrum for a known absolute configuration to make the assignment.

Protocol:

  • Sample Preparation: Prepare a solution of the chiral secondary alcohol in a suitable solvent (e.g., CDCl₃). The concentration should be high enough to obtain a good quality VCD signal.

  • VCD Spectroscopy: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the VCD and IR spectra for one enantiomer of the chiral alcohol. This involves conformational searching and geometry optimization of the most stable conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum.

  • Configuration Assignment: If the experimental and calculated spectra show good agreement in terms of sign and relative intensity of the VCD bands, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation. If the spectra are mirror images, the absolute configuration is the opposite of that used in the calculation.[4]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described methods.

Mosher_Method_Workflow cluster_start Start cluster_derivatization Derivatization cluster_analysis Analysis cluster_end Result start Chiral Secondary Alcohol reagent_r (R)-MTPA-Cl start->reagent_r reagent_s (S)-MTPA-Cl start->reagent_s ester_s (S)-MTPA Ester reagent_r->ester_s Esterification ester_r (R)-MTPA Ester reagent_s->ester_r Esterification nmr_s ¹H NMR of (S)-Ester ester_s->nmr_s nmr_r ¹H NMR of (R)-Ester ester_r->nmr_r compare Compare Spectra (Δδ = δS - δR) nmr_s->compare nmr_r->compare result Absolute Configuration compare->result

Caption: Workflow for Mosher's Method.

XRay_Crystallography_Workflow cluster_start Start cluster_preparation Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_end Result start Chiral Secondary Alcohol crystallization Crystallization start->crystallization single_crystal Single Crystal crystallization->single_crystal xray X-ray Diffraction single_crystal->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement result Absolute Configuration refinement->result

Caption: Workflow for X-ray Crystallography.

VCD_Workflow cluster_start Start cluster_experimental Experimental Measurement cluster_computational Computational Prediction cluster_analysis Analysis cluster_end Result start Chiral Secondary Alcohol vcd_measurement VCD/IR Spectroscopy start->vcd_measurement dft_calc DFT Calculations start->dft_calc exp_spectrum Experimental Spectrum vcd_measurement->exp_spectrum comparison Compare Spectra exp_spectrum->comparison calc_spectrum Calculated Spectrum dft_calc->calc_spectrum calc_spectrum->comparison result Absolute Configuration comparison->result

References

Comparison of enzymatic versus chemical methods for the resolution of 1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The secondary alcohol 1-(4-nitrophenyl)ethanol is a valuable chiral building block for the synthesis of various pharmaceutical and agrochemical agents. Its effective resolution into single enantiomers is therefore of significant interest. This guide provides an objective comparison of enzymatic and chemical kinetic resolution methods for 1-(4-nitrophenyl)ethanol, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance indicators for the enzymatic and chemical resolution of a representative secondary alcohol, 1-phenylethanol, which serves as a close structural analog to 1-(4-nitrophenyl)ethanol due to a lack of direct comparative data for the latter in the reviewed literature. This data provides a strong basis for evaluating the relative merits of each approach.

ParameterEnzymatic Method (Novozym 435)Chemical Method (Chiral DMAP Catalyst)
Catalyst Novozym 435 (Immobilized Candida antarctica lipase B)(S,S)-4a (Chiral DMAP derivative)
Acylating Agent Vinyl AcetateAcetic Anhydride
Solvent n-HexaneToluene
Temperature 42 °C0 °C
Reaction Time 75 minutes15 hours
Conversion ~50%55%
Enantiomeric Excess (ee) of unreacted (S)-alcohol >99%[1]99%[2]
Enantiomeric Excess (ee) of acylated (R)-product Not specified, but expected to be highNot specified, but expected to be high
Selectivity Factor (s) High (inferred from high ee at ~50% conversion)13[3]

Experimental Protocols

Enzymatic Resolution using Novozym 435

This protocol is adapted from a well-established procedure for the kinetic resolution of 1-phenylethanol and is expected to be highly effective for 1-(4-nitrophenyl)ethanol.[1]

Materials:

  • Racemic 1-(4-nitrophenyl)ethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., round-bottom flask) with a septum

  • Standard laboratory glassware for workup and purification

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • To a sealed 25 mL glass bioreactor, add 240 mM of racemic 1-(4-nitrophenyl)ethanol dissolved in 5 mL of n-hexane.

  • Add vinyl acetate (3 equivalents, e.g., 720 mM).

  • Add Novozym 435 (11 mg/mL).

  • Seal the vessel and stir the reaction mixture at 42 °C for 75 minutes.

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting mixture of unreacted (S)-1-(4-nitrophenyl)ethanol and the acylated (R)-1-(4-nitrophenyl)ethyl acetate can be separated by column chromatography.

Chemical Resolution using a Chiral DMAP Catalyst

This protocol is a general procedure for the kinetic resolution of secondary alcohols using a chiral 4-dimethylaminopyridine (DMAP) derivative.[4]

Materials:

  • Racemic 1-(4-nitrophenyl)ethanol

  • Chiral DMAP catalyst (e.g., (S,S)-4a)

  • Acetic anhydride

  • Triethylamine

  • Toluene (anhydrous)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware for workup and purification

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral DMAP catalyst (5 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add racemic 1-(4-nitrophenyl)ethanol (1.0 equivalent).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triethylamine (0.75 equivalents) followed by the slow addition of acetic anhydride (0.75 equivalents).

  • Stir the reaction at 0 °C for 15 hours.

  • Monitor the reaction progress by chiral HPLC or GC.

  • Upon reaching approximately 50-55% conversion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the acetylated product by column chromatography.

Mandatory Visualization

Enzymatic_vs_Chemical_Resolution cluster_enzymatic Enzymatic Resolution cluster_chemical Chemical Resolution e_start Racemic 1-(4-nitrophenyl)ethanol e_reagents Novozym 435 Vinyl Acetate n-Hexane, 42°C e_reaction Kinetic Resolution (75 min) e_reagents->e_reaction e_separation Filtration & Chromatography e_reaction->e_separation e_s_product (S)-1-(4-nitrophenyl)ethanol (ee >99%) e_separation->e_s_product e_r_product (R)-1-(4-nitrophenyl)ethyl acetate e_separation->e_r_product c_start Racemic 1-(4-nitrophenyl)ethanol c_reagents Chiral DMAP Catalyst Acetic Anhydride Toluene, 0°C c_reaction Kinetic Resolution (15 hours) c_reagents->c_reaction c_separation Workup & Chromatography c_reaction->c_separation c_s_product (S)-1-(4-nitrophenyl)ethanol (ee 99%) c_separation->c_s_product c_r_product (R)-1-(4-nitrophenyl)ethyl acetate c_separation->c_r_product

Caption: Workflow for enzymatic and chemical kinetic resolution.

Discussion and Conclusion

Both enzymatic and chemical methods offer effective pathways for the kinetic resolution of 1-(4-nitrophenyl)ethanol, each with distinct advantages and disadvantages.

Enzymatic Resolution: The use of immobilized lipases like Novozym 435 presents a highly attractive "green" chemistry approach. The reaction conditions are mild (42 °C), and the reaction time is significantly shorter (75 minutes) compared to the presented chemical method.[1] Furthermore, the catalyst is readily available, easy to handle, and can be recycled, which is economically and environmentally beneficial. The enantioselectivity is excellent, often yielding enantiomeric excesses of over 99%.[1]

Chemical Resolution: Chemical methods, utilizing chiral catalysts such as DMAP derivatives, provide a viable alternative. While the presented example requires a longer reaction time (15 hours) and cryogenic temperatures (0 °C), these methods offer the advantage of being applicable to a broader range of substrates that may not be suitable for enzymatic resolution.[2][4] The development of highly active and selective small molecule catalysts is an area of ongoing research, and new catalysts may offer improved reaction times and conditions.

Recommendation: For the resolution of 1-(4-nitrophenyl)ethanol, the enzymatic method with Novozym 435 appears to be the superior choice for most applications. Its high efficiency, mild reaction conditions, short reaction time, and the reusability of the catalyst make it a more practical and sustainable option. However, for substrates that are poor candidates for enzymatic resolution or for research focused on the development of novel synthetic methodologies, chemical resolution methods remain a valuable tool. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost, time constraints, and the specific properties of the substrate.

References

A Comparative Spectroscopic Analysis of (1R)- and (1S)-1-(4-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (1R)-1-(4-nitrophenyl)ethan-1-ol and (1S)-1-(4-nitrophenyl)ethan-1-ol are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. A fundamental principle of stereochemistry dictates that enantiomers exhibit identical physical and spectroscopic properties in an achiral environment. Their interaction with plane-polarized light, known as optical activity, is the primary characteristic that differentiates them, being equal in magnitude but opposite in direction. This guide provides a comparative summary of their spectroscopic data obtained under standard, achiral conditions, alongside the experimental protocols for these analyses.

Data Presentation: Spectroscopic Properties

As enantiomers, (1R)- and (1S)-1-(4-nitrophenyl)ethan-1-ol are indistinguishable by common spectroscopic methods such as NMR, IR, and mass spectrometry when analyzed in an achiral medium. The data presented below is applicable to both enantiomers as well as the racemic mixture.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
8.20d, J = 8.7 Hz2HAr-H (ortho to NO₂)[1]
7.54d, J = 8.7 Hz2HAr-H (meta to NO₂)[1]
5.02q, J = 6.6 Hz1HCH-OH[1]
2.05br, s1HOH[1]
1.52d, J = 6.6 Hz3HCH₃[1]
Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentReference
153.1Ar-C (C-NO₂)[1]
147.2Ar-C (C-CHOH)[1]
126.1Ar-CH (meta to NO₂)[1]
123.8Ar-CH (ortho to NO₂)[1]
69.5CH-OH[1]
25.4CH₃[1]
Solvent: CDCl₃, Frequency: 75 MHz

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3400O-H stretch (alcohol)
~1520N-O asymmetric stretch (nitro group)
~1350N-O symmetric stretch (nitro group)
~2980C-H stretch (aliphatic)
~3100C-H stretch (aromatic)
~1600C=C stretch (aromatic ring)
Data derived from typical values for functional groups present.

Table 4: Mass Spectrometry (MS) Data

m/zInterpretationReference
167[M]⁺ (Molecular Ion)[2]
152[M - CH₃]⁺[2]
149[M - H₂O]⁺[2]
Technique: Electron Impact (EI)

Experimental Workflow

The general workflow for the spectroscopic analysis of the enantiomers of 1-(4-nitrophenyl)ethan-1-ol involves initial chiral separation followed by individual spectroscopic characterization.

G cluster_0 Preparation cluster_1 Isolated Enantiomers cluster_2 Spectroscopic Analysis Racemic Racemic Mixture of 1-(4-nitrophenyl)ethan-1-ol Separation Chiral HPLC Separation Racemic->Separation Injection EnantioR (1R)-Enantiomer Separation->EnantioR EnantioS (1S)-Enantiomer Separation->EnantioS NMR NMR Spectroscopy (¹H, ¹³C) EnantioR->NMR IR IR Spectroscopy EnantioR->IR MS Mass Spectrometry EnantioR->MS Polarimetry Polarimetry (Optical Rotation) EnantioR->Polarimetry EnantioS->NMR EnantioS->IR EnantioS->MS EnantioS->Polarimetry

Caption: Workflow for the separation and spectroscopic analysis of enantiomers.

Experimental Protocols

1. Chiral Separation by High-Performance Liquid Chromatography (HPLC) To obtain pure enantiomers for analysis, chiral HPLC is a common method.[3][4]

  • Column: A chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is used.

  • Mobile Phase: A mixture of solvents like hexane and isopropanol is typically employed. The exact ratio is optimized to achieve baseline separation.

  • Detection: UV detection is suitable due to the presence of the nitrophenyl chromophore.

  • Procedure: The racemic mixture is dissolved in the mobile phase and injected into the HPLC system. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their collection as separate fractions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the isolated enantiomer is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The spectrum is acquired on a 300 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The spectrum is typically acquired on the same instrument. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: As the compound is an oil at room temperature, it can be analyzed as a thin film (neat).[5] A drop of the sample is placed between two KBr or NaCl plates.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

4. Mass Spectrometry (MS)

  • Technique: Electron Impact (EI) mass spectrometry is a common technique for this type of molecule.[2]

  • Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS).

  • Analysis: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is analyzed to determine the molecular weight and fragmentation pattern, which aids in structure elucidation.[2]

References

A Guide to Inter-Laboratory Comparison of Enantiomeric Excess Measurement for Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations for conducting inter-laboratory comparisons (ILCs) of enantiomeric excess (ee) measurements, a critical aspect of quality control in the pharmaceutical industry. Ensuring the accuracy and consistency of ee values across different laboratories is paramount for regulatory compliance, patient safety, and drug efficacy. This document outlines common analytical techniques, presents a model for inter-laboratory comparison data, and provides detailed experimental protocols.

Introduction to Enantiomeric Excess and Inter-Laboratory Comparisons

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[1][2] In the pharmaceutical industry, different enantiomers of a drug can have significantly different pharmacological activities and toxicities.[3][4] Therefore, regulatory bodies like the FDA and EMA mandate strict control and accurate measurement of the enantiomeric composition of chiral drugs.[4]

Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance.[5][6][7][8][9] They involve multiple laboratories analyzing the same homogenous sample to assess their analytical performance and the reliability of their methods.[5][6][7][8][9] The results of such studies help identify potential biases, validate analytical methods, and ensure consistency across the industry.[5][6][7][8][9]

Data Presentation: A Model Inter-Laboratory Comparison

The following table represents a hypothetical inter-laboratory comparison for the determination of the enantiomeric excess of a chiral active pharmaceutical ingredient (API). In this model, participating laboratories used various analytical techniques. The performance of each laboratory is evaluated using a z-score, which indicates how many standard deviations an observation is from the mean.[10] A z-score between -2 and +2 is generally considered satisfactory.[10]

Laboratory IDAnalytical MethodReported ee (%)Assigned Value (%)Standard Deviation for Proficiency Assessment (σ)z-scorePerformance
Lab-01Chiral HPLC-UV98.798.50.40.50Satisfactory
Lab-02Chiral HPLC-UV98.298.50.4-0.75Satisfactory
Lab-03Chiral SFC-UV98.998.50.41.00Satisfactory
Lab-04Chiral GC-FID97.998.50.4-1.50Satisfactory
Lab-05Chiral HPLC-UV99.598.50.42.50Unsatisfactory
Lab-06Capillary Electrophoresis (CE)98.698.50.40.25Satisfactory
Lab-07¹H-NMR with Chiral Solvating Agent98.498.50.4-0.25Satisfactory
Lab-08Chiral HPLC-UV98.898.50.40.75Satisfactory
Lab-09Chiral SFC-UV98.398.50.4-0.50Satisfactory
Lab-10Chiral GC-FID97.598.50.4-2.50Unsatisfactory

Comparison of Analytical Methods for Enantiomeric Excess Measurement

The choice of analytical method for determining enantiomeric excess is critical and depends on factors such as the nature of the analyte, the required accuracy and precision, and the available instrumentation. The following table provides a comparison of common techniques.

MethodPrincipleAdvantagesDisadvantagesTypical Precision (%RSD)
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[3]Widely applicable, high resolution, robust, and well-established.[3]Method development can be time-consuming, requires specific chiral columns.< 2%
Chiral Supercritical Fluid Chromatography (SFC) Similar to HPLC but uses a supercritical fluid as the mobile phase.Faster separations and lower organic solvent consumption compared to HPLC.[3]Requires specialized instrumentation.< 2%
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High efficiency and resolution, suitable for volatile and thermally stable compounds.[11]Requires derivatization for non-volatile compounds, limited to thermally stable analytes.< 2%
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector.[12]High separation efficiency, low sample and reagent consumption.[12]Lower sensitivity for some detectors, can be less robust than HPLC.2-5%
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or derivatizing agents to induce chemical shift differences between enantiomers.[13]No separation required, provides structural information, relatively fast for screening.Lower sensitivity and precision compared to chromatographic methods, requires higher sample concentrations.5-10%
Raman Optical Activity (ROA) Measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light.[11][14]Provides structural information, non-destructive.[11][14]Requires specialized instrumentation, longer acquisition times.[11][14]< 1% (with long acquisition)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the success of an inter-laboratory comparison. Below are example methodologies for the most common techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess of a chiral API by separating the enantiomers on a chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral column (e.g., polysaccharide-based CSP like cellulose or amylose derivatives).

Reagents and Materials:

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Mobile phase additives (e.g., trifluoroacetic acid, diethylamine).

  • Reference standards for both enantiomers.

  • Sample of the chiral API.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase according to the validated method for the specific chiral separation (e.g., Hexane:Isopropanol, 90:10 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards of both enantiomers to prepare stock solutions. Prepare a racemic standard and solutions of known ee for calibration.

  • Sample Preparation: Accurately weigh and dissolve the API sample in a suitable solvent to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm

  • Analysis: Inject the racemic standard to confirm the resolution of the two enantiomers. Inject the calibration standards and the sample solution.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the chromatograms. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess of a volatile or derivatized chiral API.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column (e.g., cyclodextrin-based).

Reagents and Materials:

  • High-purity carrier gas (e.g., helium, hydrogen).

  • Solvents for sample dissolution (e.g., dichloromethane, ethyl acetate).

  • Derivatizing agent (if required, e.g., trifluoroacetic anhydride).

  • Reference standards for both enantiomers.

Procedure:

  • Sample Preparation (with derivatization): a. Dissolve a known amount of the API sample in a suitable solvent. b. Add the derivatizing agent and react under controlled conditions (e.g., temperature, time). c. Quench the reaction and dilute the sample to a final concentration.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 270 °C

    • Oven temperature program: e.g., start at 100 °C, hold for 1 min, ramp to 200 °C at 5 °C/min, hold for 5 min.

    • Carrier gas flow rate: 1.5 mL/min (constant flow).

    • Split ratio: 50:1

  • Analysis: Inject a racemic standard (derivatized if necessary) to verify the separation. Inject the prepared sample solution.

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for HPLC.

Mandatory Visualizations

The following diagrams illustrate key workflows in the inter-laboratory comparison of enantiomeric excess measurement.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Laboratory Analysis cluster_data Data Reporting & Analysis sample Homogenous API Sample distribute Distribution to Participating Labs sample->distribute lab_a Lab A (HPLC) distribute->lab_a lab_b Lab B (GC) distribute->lab_b lab_c Lab C (SFC) distribute->lab_c lab_d Lab D (CE) distribute->lab_d report Reported ee (%) Values lab_a->report lab_b->report lab_c->report lab_d->report stats Statistical Analysis (z-score) report->stats performance Performance Evaluation stats->performance

Caption: Workflow of an Inter-laboratory Comparison for ee Measurement.

logical_relationship cluster_methods Analytical Techniques cluster_params Performance Parameters HPLC Chiral HPLC Accuracy Accuracy HPLC->Accuracy HPLC->Accuracy High Precision Precision HPLC->Precision HPLC->Precision High Sensitivity Sensitivity HPLC->Sensitivity Speed Speed of Analysis HPLC->Speed HPLC->Speed Moderate Robustness Robustness HPLC->Robustness GC Chiral GC GC->Accuracy GC->Accuracy High GC->Precision GC->Precision High GC->Sensitivity GC->Speed GC->Speed Fast GC->Robustness SFC Chiral SFC SFC->Accuracy SFC->Accuracy High SFC->Precision SFC->Sensitivity SFC->Speed SFC->Speed Very Fast SFC->Robustness CE Capillary Electrophoresis CE->Accuracy CE->Precision CE->Sensitivity CE->Sensitivity High CE->Speed CE->Speed Fast CE->Robustness NMR NMR Spectroscopy NMR->Accuracy NMR->Precision NMR->Precision Lower NMR->Sensitivity NMR->Speed NMR->Speed Very Fast (Screening) ROA Raman Optical Activity ROA->Accuracy ROA->Accuracy Very High ROA->Precision ROA->Sensitivity ROA->Speed Slow

Caption: Relationship between Analytical Methods and Performance.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to (1R)-1-(4-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Strategy

The enantiomerically pure chiral alcohol, (1R)-1-(4-nitrophenyl)ethan-1-ol, is a valuable building block in the synthesis of various pharmaceutical compounds. Its stereocenter is often crucial for biological activity, making the choice of synthetic route a critical decision in the drug development pipeline. This guide provides a comparative cost-effectiveness analysis of three distinct and prominent synthetic strategies for obtaining this target molecule: Asymmetric Catalytic Reduction using a Corey-Bakshi-Shibata (CBS) catalyst, Diastereoselective Reduction employing a chiral auxiliary, and Biocatalytic Reduction with an alcohol dehydrogenase. The analysis is based on experimental data from peer-reviewed literature, focusing on chemical yield, enantiomeric excess (e.e.), reaction conditions, and reagent costs to aid researchers in making an informed decision based on their specific needs for scale, purity, and economic efficiency.

Executive Summary of Synthetic Routes

Parameter Route 1: CBS Catalytic Reduction Route 2: Diastereoselective Reduction (Evans' Auxiliary) Route 3: Biocatalytic Reduction (ADH)
Starting Material 4-nitroacetophenone4-nitroacetophenone4-nitroacetophenone
Key Reagents (R)-2-Methyl-CBS-oxazaborolidine, Borane dimethyl sulfide (BMS)(R)-4-phenyloxazolidin-2-one, TiCl4, NaBH4Alcohol Dehydrogenase (ADH), NADH, Isopropanol
Typical Yield ~95%~75% (over 3 steps)>99%
Enantiomeric Excess (e.e.) >98%>99%>99%
Reaction Time 2-4 hours~24 hours (total for 3 steps)12-24 hours
Process Complexity Moderate (requires inert atmosphere)High (3 distinct steps)Low (aqueous conditions)
Cost per Gram of Product *~$25 - $35~$40 - $55~$15 - $25

*Cost estimations are based on commercially available reagent prices at the time of publication and may vary. This estimation includes key reagents and starting materials but excludes solvent, energy, and labor costs.

Route 1: Asymmetric Catalytic Reduction via CBS Catalyst

This method represents a highly efficient and well-established organocatalytic approach for the asymmetric reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically a borane complex, to the ketone.

Experimental Protocol
  • A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.

  • Borane dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 eq.) is added dropwise, and the mixture is stirred for 10 minutes.

  • A solution of 4-nitroacetophenone (1.0 eq.) in anhydrous THF is then added slowly over 30 minutes.

  • The reaction is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification by flash column chromatography yields the desired this compound.

A high yield of approximately 95% with an enantiomeric excess greater than 98% is consistently reported for this method.

Cost Analysis

The primary cost drivers for this route are the CBS catalyst and the borane reagent. While the catalyst is used in substoichiometric amounts, its initial cost is significant. However, the high yield and excellent enantioselectivity often justify the expense, particularly for high-value applications.

CBS_Catalytic_Reduction 4-nitroacetophenone 4-nitroacetophenone intermediate_complex Chiral Complex 4-nitroacetophenone->intermediate_complex CBS_catalyst CBS_catalyst CBS_catalyst->intermediate_complex BMS BMS BMS->intermediate_complex Hydride Source product This compound intermediate_complex->product Reduction

Figure 1. CBS Catalytic Reduction Workflow.

Route 2: Diastereoselective Reduction with a Chiral Auxiliary

This classical approach to stereocontrol involves the temporary attachment of a chiral auxiliary to the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reduction reaction. For the synthesis of this compound, a chiral oxazolidinone, such as (R)-4-phenyloxazolidin-2-one, can be employed.

Experimental Protocol

This is a multi-step synthesis:

  • Formation of the N-acyloxazolidinone: 4-nitrophenylacetic acid (derived from 4-nitroacetophenone) is first converted to its acid chloride. This is then reacted with the lithium salt of (R)-4-phenyloxazolidin-2-one to form the N-acyl derivative.

  • Diastereoselective Reduction: The ketone of the N-acyl derivative is then reduced. A common method involves chelation control using a Lewis acid like titanium tetrachloride (TiCl4) followed by reduction with sodium borohydride (NaBH4). The chiral auxiliary sterically hinders one face of the ketone, leading to the preferential formation of one diastereomer of the resulting alcohol.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed by hydrolysis, typically under basic conditions (e.g., with lithium hydroxide), to yield the desired this compound. The auxiliary can often be recovered and reused.

While the enantiomeric purity of the final product is excellent (>99% e.e.), the overall yield across the three steps is typically lower, around 75%.

Cost Analysis

The cost of the chiral auxiliary is a significant factor. Although it can be recovered, the initial investment and the additional synthetic steps (protection and deprotection) add to the overall cost and labor. This route is often less economically viable for large-scale production compared to catalytic methods, unless the auxiliary is inexpensive and its recovery is highly efficient.

Diastereoselective_Reduction 4-nitroacetophenone 4-nitroacetophenone step1 Attach Chiral Auxiliary 4-nitroacetophenone->step1 acyl_auxiliary N-Acyl Oxazolidinone step1->acyl_auxiliary step2 Diastereoselective Reduction acyl_auxiliary->step2 alcohol_auxiliary Alcohol with Auxiliary step2->alcohol_auxiliary step3 Cleave Auxiliary alcohol_auxiliary->step3 product This compound step3->product

Figure 2. Diastereoselective Reduction Workflow.

Route 3: Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Biocatalysis, or "green chemistry," offers an environmentally friendly and highly selective alternative to traditional organic synthesis. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity. A co-factor, typically nicotinamide adenine dinucleotide (NADH), is required as the hydride source. To make the process economically viable, a co-factor regeneration system is employed, where a sacrificial alcohol, such as isopropanol, is used in large excess to regenerate the NADH in situ.

Experimental Protocol
  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), 4-nitroacetophenone (1.0 eq.) is suspended.

  • An alcohol dehydrogenase (e.g., from Thermoanaerobacter brockii or a recombinant source, often lyophilized) is added, along with a catalytic amount of the NADH co-factor.

  • Isopropanol is added as the co-solvent and the hydride source for co-factor regeneration.

  • The mixture is gently agitated at a controlled temperature (typically 25-30 °C) for 12-24 hours.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated to yield the product, which is often of high purity without the need for column chromatography.

This method can achieve near-quantitative yields (>99%) and exceptionally high enantiomeric excess (>99% e.e.).

Cost Analysis

The primary cost is the enzyme and the NADH co-factor. However, the price of recombinant enzymes has decreased significantly, and only a catalytic amount of the expensive co-factor is needed due to the in situ regeneration. The mild, aqueous reaction conditions and the often-simplified purification process can lead to significant savings in solvent, energy, and labor costs, making this route highly cost-effective, especially at larger scales.

Biocatalytic_Reduction cluster_0 Enzymatic Reduction cluster_1 Cofactor Regeneration 4-nitroacetophenone 4-nitroacetophenone product This compound 4-nitroacetophenone->product ADH ADH_enzyme ADH NADH NADH NADH->product NAD_plus NAD+ NAD_plus->NADH ADH isopropanol Isopropanol acetone Acetone isopropanol->acetone ADH

Figure 3. Biocatalytic Reduction with Cofactor Regeneration.

Conclusion and Recommendations

The selection of an optimal synthetic route to this compound is a multi-faceted decision that depends on the specific requirements of the project.

  • For rapid, high-yielding, and highly enantioselective synthesis at the lab scale, the CBS Catalytic Reduction (Route 1) is an excellent choice. The upfront cost of the catalyst is offset by the efficiency and reliability of the reaction.

  • The Diastereoselective Reduction with a Chiral Auxiliary (Route 2) is a powerful method for achieving near-perfect enantiopurity. However, its multi-step nature and the need for stoichiometric amounts of the auxiliary make it more laborious and generally less cost-effective for large-scale production. It is a valuable tool for proof-of-concept studies or when absolute stereochemical control is paramount and catalytic methods are not suitable.

  • For large-scale, sustainable, and cost-effective production, the Biocatalytic Reduction (Route 3) is the most promising strategy. The high yield, exceptional enantioselectivity, mild reaction conditions, and reduced environmental impact make it an increasingly attractive option in industrial settings. As the availability of robust and inexpensive alcohol dehydrogenases continues to grow, this method is poised to become the standard for the synthesis of chiral alcohols.

Ultimately, the decision should be guided by a thorough evaluation of the available resources, the desired scale of production, and the specific purity and cost requirements of the final product.

Safety Operating Guide

Proper Disposal of (1R)-1-(4-nitrophenyl)ethan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for (1R)-1-(4-nitrophenyl)ethan-1-ol, a chemical utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound is a nitro compound that is harmful if swallowed, in contact with skin, or inhaled.[1] Due to its chemical properties and potential hazards, it is imperative that this substance be managed as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[2][3] The following is a general procedural outline:

  • Waste Identification and Classification:

    • As the generator of the waste, you are responsible for its proper classification.[2][4]

    • This compound waste may be classified as hazardous due to its toxicity. While a specific EPA waste code is not pre-assigned, it may fall under "D" codes for characteristic toxicity depending on its concentration and formulation.

    • Consult your institution's Environmental Health and Safety (EHS) department for assistance in classifying the waste according to local and federal regulations.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[5]

    • Collect waste in a designated, compatible, and properly sealed container. The original container may be suitable if it is in good condition.[5][6]

    • Containers should be made of a material that is resistant to the chemical.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must include the full chemical name: "this compound" and its concentration.[5]

    • Indicate the start date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[5][7]

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[8]

    • Secondary containment should be used for liquid waste to prevent spills.[6]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Final disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

Quantitative Data for Disposal

Specific quantitative limits for the disposal of this compound are not universally defined and are subject to the regulations and permits of the disposal facility and local authorities.

ParameterValueSource
EPA Hazardous Waste Code Dependent on characteristic waste testing (toxicity). Consult EHS.[9][10]
Satellite Accumulation Area Limits Typically up to 55 gallons of hazardous waste. For acutely toxic (P-listed) waste, the limit is 1 quart of liquid or 1 kg of solid.[7]
Storage Time Limit in SAA Varies by jurisdiction; consult your EHS program.[7]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (this compound) B Characterize Waste (Consult SDS & EHS) A->B C Is it Hazardous Waste? B->C D Segregate and Collect in Compatible Container C->D Yes H Follow Institutional Non-Hazardous Waste Stream C->H No E Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup and Final Disposal F->G

Caption: Decision-making process for the disposal of this compound.

Disclaimer: This document provides general guidance. All laboratory personnel are responsible for complying with the specific hazardous waste management policies of their institution and all applicable local, regional, and national regulations. Always consult with your Environmental Health and Safety department for specific instructions.

References

Personal protective equipment for handling (1R)-1-(4-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (1R)-1-(4-nitrophenyl)ethan-1-ol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE) and Safety Data

Proper personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE and key safety information.

Protection Type Equipment Specification Rationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against potential splashes or sprays of the chemical.[2]
Skin Protection Protective ClothingFire/flame resistant and impervious clothing.[1]Prevents skin contact with the chemical.
GlovesChemical-resistant gloves.Essential to minimize dermal exposure to chemicals.[3]
Respiratory Protection Full-face RespiratorUse if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]Protects against inhalation of harmful dust or vapors.

II. Experimental Protocols: Handling and Disposal

A. Handling Protocol

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid Dust Formation: Take necessary precautions to avoid the formation of dust during handling.[1][4]

  • Personal Protective Equipment (PPE): Before beginning work, ensure all required PPE is worn correctly, including safety goggles, chemical-resistant gloves, and appropriate protective clothing.[1][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[5]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust during cleanup.[4]

B. Storage Protocol

  • Container: Keep the container tightly closed.[1]

  • Location: Store in a dry, cool, and well-ventilated place.[1][4]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

C. Disposal Plan

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1]

  • Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1][4]

III. Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound A Preparation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Step 1 C Handling in Ventilated Area (Fume Hood) B->C Step 2 D Dispensing and Use C->D Step 3 E Spill? D->E Step 4 F Contain and Clean Up Spill (Follow Spill Protocol) E->F Yes G Store in Tightly Closed Container (Cool, Dry, Ventilated Area) E->G No H Dispose of Waste (Licensed Chemical Destruction) F->H G->H

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.